Methyl-PEG3-Ald
Description
Structure
2D Structure
Properties
Molecular Formula |
C9H18O5 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetaldehyde |
InChI |
InChI=1S/C9H18O5/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2H,3-9H2,1H3 |
InChI Key |
GAENTWORTZPSLE-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCC=O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Methyl-PEG3-Aldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl-PEG3-Aldehyde (Methyl-PEG3-Ald), a heterobifunctional linker critical in the advancement of bioconjugation and drug development. It details the physicochemical properties, core applications, and experimental considerations for this versatile molecule.
Core Properties of Methyl-PEG3-Aldehyde
Methyl-PEG3-Aldehyde is a discrete polyethylene glycol (dPEG®) linker characterized by a terminal methoxy group and a reactive aldehyde functionality, separated by a three-unit PEG chain. This structure imparts a unique combination of hydrophilicity, flexibility, and reactivity, making it an invaluable tool in the synthesis of complex biomolecules.
| Property | Value | Reference |
| CAS Number | 356066-46-1 | [1][2] |
| Molecular Weight | 176.21 g/mol | [1][2] |
| Chemical Formula | C8H16O4 | [1] |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Soluble in DMSO |
Key Applications in Bioconjugation and Drug Development
The primary utility of this compound lies in its capacity to covalently link two distinct molecular entities. The aldehyde group provides a reactive handle for conjugation to amine- or hydrazide-containing molecules, while the methoxy-terminated PEG chain enhances the solubility and pharmacokinetic profile of the resulting conjugate.
Proteolysis-Targeting Chimeras (PROTACs)
This compound is extensively used as a linker in the synthesis of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG3 linker component in this compound offers several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic PEG chain can improve the solubility of often hydrophobic PROTAC molecules.
-
Optimal Length and Flexibility: The length of the linker is a critical determinant of the efficacy of a PROTAC, as it dictates the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG3 linker provides a desirable length and flexibility for many target-E3 ligase pairs.
Antibody-Drug Conjugates (ADCs)
In the field of ADCs, PEG linkers are integral for connecting a potent cytotoxic payload to a monoclonal antibody. The inclusion of a PEG linker, such as that in this compound, can:
-
Improve Pharmacokinetics: PEGylation is a well-established strategy to increase the half-life of protein drugs in circulation.
-
Enhance Solubility and Stability: The hydrophilic nature of the PEG linker can mitigate the hydrophobicity of the cytotoxic payload, reducing the risk of aggregation and improving the overall stability of the ADC.
Experimental Protocols
While specific protocols for this compound are often proprietary or embedded within broader synthetic schemes, the following sections provide detailed, representative methodologies for its most common applications.
Reductive Amination for Bioconjugation
The aldehyde group of this compound can be coupled to a primary amine on a target molecule (e.g., a peptide or protein) via reductive amination. This two-step process first involves the formation of a Schiff base, which is then reduced to a stable secondary amine linkage.
Materials:
-
This compound
-
Amine-containing molecule (e.g., peptide, protein)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
Procedure:
-
Dissolution: Dissolve the amine-containing molecule in the reaction buffer. In a separate vial, dissolve a 5-10 fold molar excess of this compound in a minimal amount of anhydrous DMSO or DMF.
-
Initial Reaction: Add the this compound solution to the solution of the amine-containing molecule. Allow the reaction to proceed for 1-2 hours at room temperature to form the Schiff base intermediate.
-
Reduction: Prepare a fresh solution of the reducing agent in the reaction buffer. Add the reducing agent to the reaction mixture. The final concentration of the reducing agent should be in the range of 20-50 mM.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE.
-
Quenching: Quench the reaction by adding the quenching solution to consume any unreacted aldehyde and reducing agent.
-
Purification: Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) or reversed-phase HPLC, to remove excess reagents and byproducts.
Hydrazone Formation for PROTAC Synthesis
A two-stage strategy for the rapid synthesis of PROTAC libraries can employ the reaction between an aldehyde-functionalized linker and a hydrazide-containing molecule. This forms an acylhydrazone linkage.
Materials:
-
This compound
-
Hydrazide-functionalized E3 ligase ligand
-
Warhead (target protein ligand)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Catalyst (optional, e.g., a mild acid like acetic acid)
Procedure:
-
Dissolution: Dissolve equimolar amounts of this compound and the hydrazide-functionalized E3 ligase ligand in the anhydrous solvent.
-
Reaction: Stir the reaction mixture at room temperature. A catalytic amount of a mild acid can be added to accelerate the reaction.
-
Monitoring: Monitor the formation of the acylhydrazone-linked intermediate by LC-MS. The reaction is typically rapid and efficient.
-
Subsequent Coupling: The resulting intermediate, now bearing a methoxy-PEG3-acylhydrazone-E3 ligase ligand moiety, can be further functionalized by coupling to the warhead through a suitable reactive group on the warhead.
-
Purification: The final PROTAC is purified by preparative HPLC.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
The Pivotal Role of the PEG Linker in Methyl-PEG3-Ald: A Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the nuanced roles of each component in a bioconjugate is paramount. This in-depth technical guide explores the core functions of the polyethylene glycol (PEG) linker in the heterobifunctional molecule, Methyl-PEG3-Ald. We will delve into its impact on physicochemical properties, its application in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and provide detailed experimental context.
Unveiling this compound: Structure and Intrinsic Properties
This compound, chemically known as 3-(2-(2-methoxyethoxy)ethoxy)propanal, is a short, monodisperse PEG linker featuring a terminal methyl ether group and a reactive aldehyde functionality. This distinct architecture underpins its utility in bioconjugation.
The core of the molecule is a discrete chain of three ethylene glycol units. This PEG chain is the primary contributor to the advantageous properties conferred upon conjugated molecules. The terminal methyl ether group provides chemical stability and reduces the potential for non-specific interactions. The aldehyde group at the other terminus serves as a reactive handle for covalent attachment to biomolecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H16O4 | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Solubility | Soluble in water, DMSO, DCM, DMF | [2] |
| Storage Conditions | -20°C, stored under nitrogen | [1] |
The Multifaceted Role of the PEG3 Linker
The inclusion of a short PEG chain in this compound is a strategic design choice that imparts several beneficial properties to the resulting bioconjugate. These properties are crucial for the development of effective and safe therapeutics.
Enhanced Solubility and Reduced Aggregation
A frequent challenge in drug development is the poor aqueous solubility of many small molecule drugs and complex biologics. The hydrophilic nature of the PEG3 linker in this compound significantly enhances the solubility of conjugated molecules in aqueous media. This is critical for formulation, administration, and bioavailability. By preventing aggregation, the PEG linker also helps to maintain the biological activity of the conjugated molecule.
Improved Pharmacokinetics and Bioavailability
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutic agents. The PEG3 linker, although short, contributes to an increased hydrodynamic radius of the conjugate. This can lead to reduced renal clearance and an extended circulation half-life, thereby increasing the bioavailability and therapeutic efficacy of the drug.
Reduced Immunogenicity
The PEG chain can act as a "stealth" agent, shielding the conjugated molecule from the host's immune system. This can reduce the immunogenicity of therapeutic proteins and other biologics, minimizing the risk of adverse immune responses.
The Aldehyde Functional Group: A Gateway for Bioconjugation
The terminal aldehyde group of this compound is a key reactive moiety that enables the covalent attachment of the linker to biomolecules. It readily reacts with molecules containing hydrazide or aminooxy groups to form hydrazone or oxime linkages, respectively.
Hydrazone Bond Formation: A pH-Sensitive Linkage
The reaction between the aldehyde group of this compound and a hydrazide-functionalized molecule results in the formation of a hydrazone bond. This linkage is particularly interesting for drug delivery applications due to its pH-sensitive nature. Hydrazone bonds are relatively stable at physiological pH (around 7.4) but are susceptible to hydrolysis under the mildly acidic conditions found in endosomes and lysosomes (pH 5.0-6.5) and the tumor microenvironment. This property allows for the design of ADCs and other drug delivery systems that release their payload specifically at the target site.
Table 2: pH-Dependent Stability of Hydrazone Bonds from Aliphatic Aldehydes
| pH | Half-life | Stability | Source |
| 7.4 | 90 - 120 minutes | Reasonably Stable | |
| 5.5 | < 2 minutes | Highly Unstable |
Note: Data is for aliphatic aldehyde-based hydrazone derived mPEG-HZ-PE conjugates and serves as a representative example.
The diagram below illustrates the pH-dependent hydrolysis of a hydrazone bond.
Applications in Advanced Therapeutics
The unique properties of this compound make it a valuable tool in the development of sophisticated therapeutic platforms such as PROTACs and ADCs.
PROTACs: Engineering Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC's design and efficacy.
This compound can be utilized as a building block for PROTAC synthesis. Its bifunctional nature allows for the sequential attachment of the two ligands. The PEG component of the linker can improve the solubility and cell permeability of the PROTAC, while the linker length and flexibility are crucial for the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase).
The following diagram outlines a general workflow for the development of a PROTAC.
Antibody-Drug Conjugates (ADCs): Targeted Chemotherapy
ADCs are a class of targeted therapeutics that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker. The linker plays a critical role in the stability and efficacy of the ADC. This compound can be incorporated into ADC linkers to enhance their properties. The PEG component can improve the solubility and reduce the aggregation of the often hydrophobic payload, while the aldehyde functionality can be used to create a pH-sensitive hydrazone linkage for controlled drug release in the tumor microenvironment.
Experimental Protocols
The following sections provide generalized methodologies for key experiments involving aldehyde-functionalized PEG linkers.
General Protocol for Hydrazone Bond Formation
This protocol describes the conjugation of a hydrazide-containing molecule to an aldehyde-functionalized PEG linker.
Materials:
-
Aldehyde-functionalized PEG (e.g., this compound)
-
Hydrazide-containing molecule (e.g., a protein or small molecule drug)
-
Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
Purification system (e.g., Size-Exclusion Chromatography or Dialysis)
Procedure:
-
Dissolve the aldehyde-functionalized PEG and the hydrazide-containing molecule in the reaction buffer. A typical molar ratio is a 5 to 20-fold excess of the PEG-aldehyde.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction progress can be monitored by HPLC.
-
Upon completion, purify the conjugate using an appropriate method to remove unreacted starting materials.
-
Characterize the purified conjugate by methods such as Mass Spectrometry to confirm the molecular weight and HPLC to determine purity.
Protocol for Characterization by HPLC and Mass Spectrometry
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at a wavelength appropriate for the conjugated molecule (e.g., 280 nm for proteins).
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI) is a common ionization technique for analyzing bioconjugates.
-
The mass spectrometer is operated in positive ion mode.
-
The molecular weight of the conjugate is determined by analyzing the mass-to-charge ratio (m/z) of the ions.
Conclusion
The this compound linker is a versatile and powerful tool in the field of bioconjugation and drug development. Its short, discrete PEG chain offers significant advantages in terms of solubility, stability, and pharmacokinetics, while the reactive aldehyde group provides a means for covalent attachment to biomolecules, including the formation of pH-sensitive hydrazone linkages. For researchers and scientists working on the next generation of targeted therapeutics like ADCs and PROTACs, a thorough understanding of the role of the PEG linker in molecules like this compound is essential for rational design and successful development.
References
The Versatility of the Aldehyde Group in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The terminal aldehyde group in Polyethylene Glycol (PEG) linkers offers a highly reactive and versatile handle for the bioconjugation, modification, and delivery of therapeutic molecules. Its ability to form stable or cleavable bonds under specific conditions makes it an invaluable tool in the development of next-generation biologics, targeted drug delivery systems, and advanced hydrogel formulations. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in PEG linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Principles of PEG-Aldehyde Reactivity
Polyethylene glycol aldehyde (PEG-CHO) is a PEG derivative featuring a terminal aldehyde (-CHO) group.[1] This functional group is a reactive electrophile that readily participates in several key bioconjugation reactions, most notably reductive amination and hydrazone formation.[2][3] The hydrophilic and biocompatible nature of the PEG backbone enhances the solubility and in vivo stability of the conjugated molecule, while the terminal aldehyde provides the locus for specific chemical modifications.[1]
Reductive Amination: Forging Stable Covalent Bonds
The most prevalent application of PEG aldehydes is the covalent modification of proteins and peptides through their primary amine groups (the N-terminus and the ε-amino group of lysine residues).[4] This process, known as reductive amination, proceeds in two principal steps:
-
Schiff Base Formation: The aldehyde group of the PEG linker reacts with a primary amine on the biomolecule to form an imine intermediate, also known as a Schiff base. This reaction is reversible and its rate is pH-dependent.
-
Reduction: The unstable imine is subsequently reduced to a stable, non-reversible secondary amine linkage using a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent as it selectively reduces the imine bond without affecting the aldehyde group of the unreacted PEG linker.
The pH of the reaction is a critical parameter. By controlling the pH, it is possible to achieve site-specific PEGylation. At a slightly acidic pH (around 5-6), the N-terminal α-amine, which generally has a lower pKa than the ε-amines of lysine residues, is more reactive, allowing for targeted modification.
Hydrazone and Oxime Formation: Engineering Cleavable Linkages
PEG aldehydes can also react with hydrazide or aminooxy groups to form hydrazone or oxime linkages, respectively. These reactions are highly efficient and can be performed under mild, aqueous conditions. A key feature of the hydrazone bond is its pH-dependent stability; it is relatively stable at physiological pH (7.4) but is susceptible to hydrolysis under acidic conditions, such as those found in the tumor microenvironment or within endosomes and lysosomes. This characteristic is highly advantageous for the development of drug delivery systems that release their payload in a targeted manner. Oxime linkages are generally more stable to hydrolysis across a wider pH range compared to hydrazones.
Quantitative Data on PEG-Aldehyde Reactions
The efficiency and kinetics of PEG-aldehyde reactions are influenced by several factors, including the molecular weight of the PEG, pH, temperature, and the molar ratio of reactants. The following tables summarize key quantitative data from the literature.
| Protein | PEG-Aldehyde MW (kDa) | pH | Temperature (°C) | Molar Excess of PEG | Reaction Time | Yield of Mono-PEGylated Product | Reference |
| Lysozyme | 5 | 7 | 21 | 2-fold | 20 h | High | |
| scFv | 5 | 4 | 21 | 5-fold | ~350 min | High | |
| Interferon-α2b | 40 (branched) | 8 | RT | Not specified | Not specified | ~50% | |
| Interferon-α2b | 40 (branched) | 9 | RT | Not specified | Not specified | ~60% |
Table 1: Influence of Reaction Conditions on the Yield of Protein PEGylation via Reductive Amination. The yield of mono-PEGylated protein is dependent on the specific protein, PEG size, and reaction conditions such as pH and time.
| Linkage Type | Aldehyde Type | pH | Temperature (°C) | Half-life | Reference |
| Aliphatic Hydrazone | Aliphatic | 5.5 | 37 | < 2 min | |
| Aliphatic Hydrazone | Aliphatic | 7.4 | 37 | Varies (e.g., ~180 min for C10 acyl hydrazide) | |
| Aromatic Hydrazone | Aromatic | 5.5 | 37 | > 48 h | |
| Aromatic Hydrazone | Aromatic | 7.4 | 37 | > 72 h |
Table 2: Stability of Hydrazone Linkages Formed with PEG Derivatives. The stability of the hydrazone bond is significantly influenced by the structure of the aldehyde and the pH of the environment. Aromatic hydrazones exhibit greater stability compared to aliphatic hydrazones.
| Protein | PEG-Aldehyde MW (kDa) | Rate Constant (k₁) (L/mol·min) | Reference |
| Lysozyme | 5 | 0.002–0.016 | |
| scFv | 5 | 0.009–0.3 |
Table 3: Apparent Second-Order Rate Constants for Mono-PEGylation. The rate of mono-PEGylation is influenced by the protein being modified and the reaction conditions. It is important to note that direct side-by-side kinetic data for a comprehensive range of m-PEG-aldehydes is not extensively consolidated in publicly available literature. The size of the PEG chain can exert steric hindrance, potentially slowing down the reaction rate as the chain length increases.
Experimental Protocols
Protocol 1: Reductive Amination of a Protein with m-PEG-Aldehyde
This protocol provides a general procedure for the PEGylation of a protein using m-PEG-aldehyde and sodium cyanoborohydride.
Materials:
-
m-PEG-aldehyde
-
Protein of interest
-
Reaction Buffer: 100 mM Phosphate buffer, pH 7.0 (or other suitable buffer depending on protein stability)
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) stock solution (e.g., 1 M in water)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
PEG-Aldehyde Solution Preparation: Immediately before use, dissolve the m-PEG-aldehyde in the Reaction Buffer to the desired stock concentration.
-
Conjugation Reaction (Schiff Base Formation): Add the desired molar excess of the m-PEG-aldehyde solution to the protein solution. A 10- to 50-fold molar excess is a common starting point. Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Reduction: Prepare a fresh solution of sodium cyanoborohydride. Add the reducing agent to the reaction mixture to a final concentration of 20-50 mM. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Incubate the reaction mixture for an additional 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method.
-
Analysis: Analyze the reaction products using SDS-PAGE, HPLC, and/or mass spectrometry to determine the degree of PEGylation and purity.
Protocol 2: Hydrazone Ligation of an Aldehyde-Containing Molecule with a PEG-Hydrazide
This protocol describes a general method for forming a hydrazone linkage between an aldehyde-containing molecule and a PEG-hydrazide.
Materials:
-
Aldehyde-containing molecule
-
PEG-hydrazide (e.g., N₃-PEG₈-Hydrazide)
-
Reaction Buffer: 100 mM Phosphate Buffer, pH 7.0-7.4
-
(Optional) Catalyst: Aniline stock solution (1 M in DMF or DMSO)
-
Purification system (e.g., HPLC, dialysis)
Procedure:
-
Reagent Preparation: Dissolve the aldehyde-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL. Dissolve the PEG-hydrazide in the Reaction Buffer to a concentration that is 1.5 to 5-fold molar excess relative to the aldehyde-containing molecule.
-
(Optional) Catalyst Addition: If a catalyst is used, add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.
-
Conjugation Reaction: Add the PEG-hydrazide solution to the aldehyde-containing molecule solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, LC-MS).
-
Purification: Purify the conjugate using an appropriate method to remove unreacted starting materials.
Protocol 3: Preparation of a PEG-Dialdehyde Hydrogel for Drug Delivery
This protocol outlines the formation of an injectable, biodegradable hydrogel using a Schiff base reaction between chitosan-PEG and PEG-dialdehyde.
Materials:
-
Chitosan-PEG solution (e.g., 2.5% w/v)
-
PEG-dialdehyde solution (e.g., 1.0 g/mL)
-
Double-barrel syringe with a mixing tip and needle
-
Phosphate-buffered saline (DPBS) or cell culture medium
Procedure:
-
Solution Preparation: Prepare sterile solutions of chitosan-PEG and PEG-dialdehyde in appropriate buffers.
-
Hydrogel Formation: Load the chitosan-PEG and PEG-dialdehyde solutions into separate barrels of a double-barrel syringe.
-
Inject the solutions through the mixing tip into DPBS or cell culture medium at a defined volume ratio (e.g., 6:1 chitosan-PEG to PEG-dialdehyde).
-
Gelation will occur in situ within minutes at physiological temperature due to the formation of Schiff base crosslinks between the amino groups of chitosan-PEG and the aldehyde groups of PEG-dialdehyde.
-
Characterization: The resulting hydrogel can be characterized for its mechanical properties, swelling behavior, and degradation profile.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the chemical reactions, experimental workflows, and biological pathways discussed in this guide.
Caption: Reductive amination of a biomolecule with a PEG-aldehyde linker.
Caption: Experimental workflow for protein PEGylation via reductive amination.
References
- 1. Unlocking pH-responsive dual payload release through hydrazone linkage chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pegylated interferon alpha targets Wnt signaling by inducing nuclear export of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Delivery of Doxorubicin via pH-Controlled Hydrazone Linkage Using Multifunctional Nano Vehicle Based on Poly(β-L-Malic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Crucial Connector: An In-depth Technical Guide to PROTAC Linkers and Their Components
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC molecule is an elegant tripartite structure, comprising a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two functional ends. While the choice of ligands dictates the specificity of the PROTAC, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's efficacy, selectivity, and overall drug-like properties.[1][2][3] This technical guide provides a comprehensive exploration of PROTAC linkers, their constituent parts, and their profound impact on the development of next-generation protein degraders.
The Core Function of the PROTAC Linker: Orchestrating the Ternary Complex
The primary role of the PROTAC linker is to bridge the POI and an E3 ubiquitin ligase, thereby inducing the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3] This proximity is the catalytic heart of PROTAC technology, enabling the E3 ligase to efficiently transfer ubiquitin molecules to the POI. The subsequent polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to initiate another cycle of degradation.[3] The linker's length, chemical composition, and rigidity are all critical parameters that govern the stability and conformational arrangement of this ternary complex.
Deconstructing the Linker: Key Components and Their Influence
PROTAC linkers are typically assembled from a variety of chemical moieties, each contributing to the overall physicochemical properties of the molecule. The most prevalent components include polyethylene glycol (PEG) chains and alkyl chains.
Polyethylene Glycol (PEG) Linkers
PEG linkers are widely employed in PROTAC design due to their ability to enhance the solubility and cell permeability of the resulting molecule. The repeating ethylene glycol units introduce polarity and can participate in hydrogen bonding, which can be advantageous for molecules that often fall outside the traditional "rule of five" for drug-likeness.
Alkyl Linkers
Simple alkyl chains offer a high degree of conformational flexibility, which can be beneficial in the initial stages of PROTAC design to allow for a broader exploration of potential binding orientations. However, their hydrophobic nature can sometimes negatively impact solubility.
The strategic combination of these and other chemical groups allows for the fine-tuning of a PROTAC's properties to achieve optimal degradation performance.
Quantitative Insights: The Impact of Linker Properties on Degradation Efficacy
The optimization of a PROTAC's linker is a data-driven process. Key metrics used to quantify the efficacy of a PROTAC are the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which is the highest percentage of protein degradation achieved. Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy.
The following tables summarize quantitative data from various studies, illustrating the critical influence of linker length and composition on PROTAC performance.
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Target Protein | Reference |
| Alkyl/Ether | < 12 | No degradation | - | TBK1 | |
| Alkyl/Ether | 12 - 29 | Submicromolar | - | TBK1 | |
| Alkyl/Ether | 21 | 3 | 96 | TBK1 | |
| Alkyl/Ether | 29 | 292 | 76 | TBK1 | |
| PEG | 12 | Effective Degradation | - | ERα | |
| PEG | 16 | More Potent Degradation | - | ERα |
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) and Estrogen Receptor α (ERα). This table demonstrates that for TBK1, a minimum linker length is required to observe degradation, with potency varying at longer lengths. For ERα, a longer PEG linker resulted in more potent degradation.
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation | |
| Rigid (Disubstituted Alkane) | Rigidified PROTAC | More potent degradation |
Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation. This table illustrates that for the Androgen Receptor, a more rigid linker led to enhanced degradation compared to a flexible PEG linker at the same concentration.
| Property | Value Range |
| Molecular Weight (Daltons) | ~200 |
| AlogP | Varies |
| Number of Rotatable Bonds | 7 - 10 |
| Number of Rings | Mostly 0 |
| Hydrogen Bond Acceptors | Varies |
| Hydrogen Bond Donors | Varies |
| Anchor Distance (Å) | 7 - 10 |
Table 3: Physicochemical Properties of PROTAC Linkers from the PROTAC-DB. This table provides a general overview of the typical physicochemical properties of linkers found in a database of known PROTACs.
Visualizing the Process: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies involved in PROTAC research, the following diagrams, generated using the Graphviz DOT language, illustrate key processes.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for Western Blot analysis of PROTAC-induced protein degradation.
Caption: Logical relationship between PROTAC linker properties and their impact on degradation efficacy.
Experimental Protocols: A Guide to Key Methodologies
The rational design and optimization of PROTAC linkers are underpinned by rigorous experimental evaluation. The following are detailed protocols for essential assays used to characterize PROTACs.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
Click chemistry has become a powerful tool for the rapid and efficient synthesis of PROTAC libraries, allowing for the modular assembly of the warhead, linker, and E3 ligase ligand.
Materials:
-
Azide-functionalized component (warhead or E3 ligase ligand)
-
Alkyne-functionalized linker
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
Procedure:
-
Dissolve the azide-functionalized component and the alkyne-functionalized linker in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography to yield the desired PROTAC.
Western Blotting for Quantifying Protein Degradation
Western blotting is the gold-standard method for quantifying the levels of a target protein in cells following treatment with a PROTAC.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by boiling. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). Incubate the membrane with a primary antibody specific to the target protein. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
ITC is a powerful biophysical technique used to directly measure the thermodynamics of binding interactions, providing insights into the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
Procedure:
-
Sample Preparation: Prepare purified solutions of the POI, the E3 ligase, and the PROTAC in a matched buffer to minimize heats of dilution. Degas all solutions prior to use.
-
Binary Binding Experiments:
-
To determine the binding affinity of the PROTAC for the POI, titrate the PROTAC solution into the POI solution in the ITC sample cell.
-
Similarly, titrate the PROTAC solution into the E3 ligase solution to determine their binding affinity.
-
-
Ternary Complex Experiment:
-
To measure the binding of the PROTAC to the E3 ligase in the presence of the POI, prepare a solution of the E3 ligase pre-saturated with the POI in the sample cell.
-
Titrate the PROTAC solution into this pre-formed binary complex.
-
-
Data Analysis: Analyze the resulting thermograms to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) for each interaction. The cooperativity factor (α), which indicates the extent to which the binding of one protein influences the binding of the other to the PROTAC, can then be calculated.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) of binary and ternary complex formation.
Procedure:
-
Chip Preparation: Immobilize one of the binding partners (typically the E3 ligase or the POI) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized protein surface to measure the binding kinetics of this binary interaction.
-
Regenerate the sensor surface between each concentration.
-
-
Ternary Complex Analysis:
-
To analyze the formation of the ternary complex, pre-incubate the PROTAC with the second protein partner (the one not immobilized on the chip) and flow this mixture over the sensor surface.
-
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for each interaction. This allows for a detailed kinetic characterization of ternary complex formation and stability.
Conclusion
The linker is a pivotal component of a PROTAC molecule, with its chemical and physical properties profoundly influencing the ultimate degradation efficacy. A deep understanding of how linker composition, length, and rigidity impact ternary complex formation and the overall pharmacokinetic profile of the PROTAC is essential for the rational design of novel and effective protein degraders. The systematic application of the synthetic and analytical methodologies outlined in this guide will empower researchers to navigate the complex structure-activity relationships of PROTAC linkers and accelerate the development of this transformative therapeutic modality.
References
basic principles of bioconjugation using aldehyde linkers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of bioconjugation utilizing aldehyde linkers. This powerful strategy enables the precise and stable covalent modification of biomolecules, a critical process in the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. This document provides a comprehensive overview of the core chemistries, methodologies for introducing aldehyde functionalities, quantitative comparisons of linkage stability, and detailed experimental protocols.
Core Principles of Aldehyde-Based Bioconjugation
The aldehyde group serves as a versatile electrophilic handle for bioconjugation due to its ability to react chemoselectively with specific nucleophiles under mild, aqueous conditions, minimizing damage to sensitive biomolecules. The primary reactions leveraged in this approach are the formation of hydrazones and oximes, and reductive amination.
Hydrazone and Oxime Ligation: The reaction between an aldehyde and a hydrazine or an aminooxy group forms a hydrazone or oxime linkage, respectively.[1][2] These reactions are highly efficient and proceed readily in aqueous solutions, typically at a slightly acidic to neutral pH.[1][3] The resulting C=N bond in oximes is generally more stable than the hydrazone linkage, making it a preferred choice for applications requiring long-term stability.[4] The formation of both linkages is reversible, a feature that can be exploited for controlled release applications.
Reductive Amination: This method involves the reaction of an aldehyde with a primary amine to form an intermediate imine (Schiff base), which is then reduced to a stable secondary amine linkage. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the imine over the aldehyde. This approach creates a highly stable and irreversible C-N bond.
Introducing Aldehyde Functionality into Biomolecules
A key advantage of aldehyde-based bioconjugation is the ability to introduce the aldehyde handle into specific sites on a biomolecule. Several methods are commonly employed:
-
Periodate Oxidation of Glycans: Glycoproteins, rich in carbohydrate moieties, can be selectively oxidized with sodium periodate (NaIO₄) to generate aldehyde groups on sugar residues, particularly sialic acids. This method is advantageous as it targets glycans that are often located away from the protein's active sites, thus preserving biological function.
-
Enzymatic Introduction using Formylglycine-Generating Enzyme (FGE): This elegant chemoenzymatic approach utilizes FGE to recognize a specific peptide sequence (the "aldehyde tag," typically CxPxR) and oxidize the cysteine residue to a formylglycine, which contains a reactive aldehyde. This method allows for precise, site-specific incorporation of the aldehyde handle by genetically encoding the tag at the desired location within the protein.
Quantitative Data on Aldehyde Linker Bioconjugation
The efficiency and stability of bioconjugation reactions are critical for the performance of the resulting conjugate. The following tables summarize key quantitative data for hydrazone and oxime ligations.
Table 1: Reaction Kinetics of Hydrazone and Oxime Formation
| Reaction Type | Reactants | Catalyst | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Hydrazone Ligation | 6-hydrazinopyridyl-peptide + Benzaldehyde | Aniline (100 mM) | 7.0 | 170 ± 10 | |
| Oxime Ligation | Aminooxyacetyl-peptide + Benzaldehyde | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | |
| Oxime Ligation | Aminooxy-dansyl + Citral | Aniline (50 mM) | 7.0 | 48.9 | |
| Oxime Ligation | Aminooxy-dansyl + Citral | m-Phenylenediamine (50 mM) | 7.0 | 78.2 | |
| Hydrazone Ligation | Acyl hydrazide + 2-Formylpyridine | None | 7.4 | ~0.1 | |
| Oxime Ligation | O-methylhydroxylamine + 2-Formylpyridine | None | 7.4 | ~0.6 |
Table 2: Hydrolytic Stability of Hydrazone and Oxime Linkages
| Linkage Type | Conditions (pD/pH) | Half-life (t₁/₂) | Relative Stability (vs. Methylhydrazone) | Reference(s) |
| Methylhydrazone | 7.0 | ~10 hours | 1 | |
| Acetylhydrazone | 7.0 | ~20 hours | 2 | |
| Semicarbazone | 7.0 | ~37.5 hours | 3.75 | |
| Oxime | 7.0 | ~250 days | ~600 | |
| Hydrazone | 7.4 | 50 minutes (with boronic acid catalysis) | - | |
| Oxime | 7.4 | 6 months (after oxidation of boronic acid) | - |
Experimental Protocols
This section provides detailed methodologies for key experiments in aldehyde-based bioconjugation.
Protocol 1: General Periodate Oxidation of Glycoproteins
This protocol describes the generation of aldehydes on glycoprotein glycans through oxidation with sodium periodate.
Materials:
-
Glycoprotein solution (1-10 mg/mL in a suitable buffer like PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (20 mM in water, freshly prepared and protected from light)
-
Glycerol or ethylene glycol (quenching agent)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange and purification.
Procedure:
-
To the glycoprotein solution on ice, add an equal volume of the 20 mM NaIO₄ solution (final concentration 10 mM).
-
Incubate the reaction on ice in the dark for 30 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 10-20 mM.
-
Incubate for 5-10 minutes on ice.
-
Purify the oxidized glycoprotein using an SEC column equilibrated with the desired buffer for the subsequent conjugation step.
Protocol 2: Hydrazone/Oxime Ligation to an Aldehyde-Containing Protein
This protocol outlines the conjugation of a hydrazide- or aminooxy-functionalized molecule to an aldehyde-tagged protein.
Materials:
-
Aldehyde-containing protein (e.g., from Protocol 1 or FGE-mediated tagging) in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Hydrazide- or aminooxy-functionalized payload (e.g., drug, fluorophore) dissolved in a compatible solvent (e.g., DMSO).
-
Aniline solution (optional catalyst, 1 M in DMSO).
Procedure:
-
To the aldehyde-containing protein solution, add the hydrazide- or aminooxy-payload to a final concentration of 1-10 mM (typically a 10- to 100-fold molar excess over the protein).
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature or 37°C for 2-16 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Purify the resulting bioconjugate to remove excess payload and catalyst using size-exclusion chromatography or other appropriate purification methods.
Protocol 3: Reductive Amination of a Protein
This protocol describes the formation of a stable secondary amine linkage between a protein's primary amines (e.g., lysine residues) and an aldehyde-containing molecule.
Materials:
-
Protein solution (1-5 mg/mL in a suitable buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Aldehyde-containing molecule.
-
Sodium cyanoborohydride (NaBH₃CN) solution (1 M in water, handle with care in a fume hood).
Procedure:
-
To the protein solution, add the aldehyde-containing molecule to a final concentration of 1-20 mM.
-
Incubate for 30-60 minutes at room temperature to allow for imine formation.
-
Add NaBH₃CN to a final concentration of 20-50 mM.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris) or by buffer exchange.
-
Purify the conjugate using size-exclusion chromatography.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the core chemical reactions and a typical experimental workflow for bioconjugation using aldehyde linkers.
Caption: Core chemical reactions for aldehyde-based bioconjugation.
Caption: A typical workflow for glycoprotein conjugation.
References
The Role of Methyl-PEG3-Ald in the Development of Targeted Protein Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of modern drug discovery is increasingly focused on targeted therapies that can precisely modulate the cellular machinery underlying disease. One of the most promising strategies to emerge in recent years is targeted protein degradation, facilitated by Proteolysis Targeting Chimeras (PROTACs). These novel molecules offer the ability to eliminate specific proteins from the cell, rather than simply inhibiting their function. Central to the design and efficacy of PROTACs is the linker element that connects the two active domains of the molecule. This technical guide provides an in-depth overview of Methyl-PEG3-Ald, a key building block in the synthesis of PROTACs, and its role in the broader context of targeted protein degradation. While not a therapeutic agent itself, this compound is a critical tool for researchers developing next-generation therapeutics.
What is this compound?
This compound is a heterobifunctional linker molecule characterized by a methyl-terminated triethylene glycol (PEG3) chain with a terminal aldehyde group.[1] The PEG component imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2] The aldehyde group provides a reactive handle for conjugation to other molecules, typically through reactions with amines, hydrazides, or aminooxy groups.[1] In the context of PROTACs, this compound serves as a flexible spacer that connects a ligand for a target protein (the protein of interest, or POI) to a ligand for an E3 ubiquitin ligase.[1]
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs function by inducing the selective degradation of a target protein through the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[3] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex. This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. The attachment of a polyubiquitin chain marks the POI for recognition by the 26S proteasome. The proteasome then unfolds and degrades the polyubiquitinated POI into small peptides. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The development of a novel PROTAC is a multi-step process involving chemical synthesis and extensive biological evaluation. The following sections provide an overview of key experimental protocols.
General Protocol for PROTAC Synthesis using an Aldehyde-Functionalized Linker
This protocol describes a general method for synthesizing a PROTAC using a linker like this compound. This typically involves a reductive amination reaction.
Materials:
-
POI ligand with a primary or secondary amine.
-
E3 ligase ligand with a suitable functional group for attachment to the linker.
-
This compound or a similar aldehyde-functionalized PEG linker.
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB)).
-
Anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).
-
Acetic acid (to catalyze imine formation).
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system).
Procedure:
-
Synthesis of Linker-E3 Ligase Conjugate: If not starting with a pre-functionalized E3 ligase ligand, the first step is to attach the linker to the E3 ligase ligand. For a linker with a terminal aldehyde, this would typically involve a reaction with an amine-functionalized E3 ligase ligand.
-
Reductive Amination: a. Dissolve the amine-containing POI ligand (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add the aldehyde-functionalized linker-E3 ligase conjugate (1.0-1.2 equivalents). c. Add a catalytic amount of acetic acid to the mixture. d. Stir the reaction at room temperature for 1-2 hours to allow for the formation of the imine intermediate. e. Add the reducing agent (e.g., STAB, 1.5-2.0 equivalents) portion-wise to the reaction mixture. f. Continue to stir at room temperature and monitor the reaction progress using an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: a. Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. b. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). c. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Assays for PROTAC Evaluation
A variety of assays are employed to characterize the biological activity of a newly synthesized PROTAC. The selection of assays will depend on the specific target and the stage of development.
| Assay Type | Purpose | Examples |
| Binding Assays | To determine the binding affinity of the PROTAC to the target protein and the E3 ligase. | Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Cellular Thermal Shift Assay (CETSA) |
| Ternary Complex Formation Assays | To confirm that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase ternary complex. | Co-immunoprecipitation (Co-IP), Proximity Ligation Assay (PLA), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| Ubiquitination Assays | To demonstrate that the PROTAC induces ubiquitination of the target protein. | In vitro ubiquitination assays, Western blot for ubiquitinated proteins. |
| Degradation Assays | To quantify the degradation of the target protein in cells. | Western blot, ELISA, Mass Spectrometry-based proteomics, HiBiT protein tagging system. |
| Cellular Activity Assays | To assess the downstream functional consequences of target protein degradation. | Cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., caspase activity), reporter gene assays. |
| Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies | To evaluate the in vivo stability, distribution, and efficacy of the PROTAC. | In vivo animal models, analysis of drug concentration in plasma and tissues, measurement of target protein levels in tissues. |
PROTAC Development Workflow
The development of a successful PROTAC requires a systematic approach, from initial design to in vivo validation.
Caption: A generalized workflow for the discovery and development of PROTACs.
Conclusion
This compound represents a valuable chemical tool for the construction of PROTACs, a revolutionary class of therapeutic agents. Its properties as a hydrophilic and flexible linker contribute to the favorable physicochemical and pharmacokinetic profiles of the resulting protein degraders. A thorough understanding of the PROTAC mechanism of action, coupled with robust synthetic strategies and a comprehensive suite of biological assays, is essential for the successful development of these targeted therapies. As research in this field continues to advance, the strategic use of well-defined linkers like this compound will be paramount in unlocking the full therapeutic potential of targeted protein degradation.
References
A Technical Guide to the Solubility of Methyl-PEG3-Aldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Methyl-PEG3-Aldehyde (m-PEG3-Ald), a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). An understanding of its solubility profile is critical for the effective design of experimental protocols and the successful formulation of novel therapeutics.
Core Concepts in Solubility
The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of m-PEG3-Ald is largely influenced by its molecular structure, which features a terminal methoxy group, a tri-ethylene glycol (PEG3) spacer, and a reactive aldehyde functional group. The hydrophilic nature of the PEG spacer generally imparts good aqueous solubility, a key feature for many biological applications.[1][2][3]
Quantitative and Qualitative Solubility Data
While specific quantitative solubility data for Methyl-PEG3-Aldehyde in a wide range of solvents is not extensively documented in peer-reviewed literature, a combination of supplier data and the known properties of similar PEGylated molecules allows for the compilation of a reliable solubility profile.
| Solvent Class | Solvent | Quantitative Solubility | Qualitative Solubility | Source / Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (567.50 mM) | Soluble | [1] |
| Aqueous | Water / Aqueous Buffers (e.g., PBS) | Data not available | Highly Soluble | The hydrophilic PEG spacer significantly increases solubility in aqueous media.[1] |
| Polar Protic | Ethanol, Methanol | Data not available | Likely Soluble | Short-chain alcohols are generally good solvents for PEGylated molecules. |
| Polar Aprotic | Acetonitrile (ACN) | Data not available | Likely Soluble | Expected to be soluble based on the general properties of PEG linkers. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Data not available | Likely Soluble | Similar PEGylated aldehydes show good solubility in DMF. |
| Non-Polar | Toluene, Hexanes | Data not available | Likely Insoluble | PEGylated compounds generally exhibit poor solubility in non-polar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Data not available | Likely Soluble | Many PEG derivatives are soluble in chlorinated solvents. |
Experimental Protocol: Determination of Equilibrium Solubility using the Saturation Shake-Flask Method
The gold-standard for determining the equilibrium solubility of a compound is the Saturation Shake-Flask (SSF) method. This protocol provides a reliable and reproducible means of ascertaining the solubility of Methyl-PEG3-Aldehyde in various solvents.
Materials and Equipment:
-
Methyl-PEG3-Aldehyde
-
Selected solvents (e.g., water, PBS, DMSO, ethanol)
-
Analytical balance
-
Scintillation vials or other suitable containers with secure caps
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm) compatible with the chosen solvent
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer)
-
Volumetric flasks and pipettes for standard and sample preparation
Procedure:
-
Preparation of the Suspension:
-
Add an excess amount of Methyl-PEG3-Aldehyde to a pre-determined volume of the selected solvent in a vial. The excess solid should be visually apparent to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the suspensions for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the suspensions to stand undisturbed for a short period to allow for the sedimentation of larger particles.
-
Centrifuge the vials at a high speed to pellet the remaining undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the supernatant through a syringe filter appropriate for the solvent to remove any remaining particulate matter.
-
Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of Methyl-PEG3-Aldehyde of known concentrations in the same solvent.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Analyze the diluted sample solution under the same HPLC conditions.
-
Determine the concentration of Methyl-PEG3-Aldehyde in the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the equilibrium solubility of Methyl-PEG3-Aldehyde in the tested solvent at the specified temperature.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the Saturation Shake-Flask method for determining the solubility of Methyl-PEG3-Aldehyde.
Saturation Shake-Flask Method Workflow
References
Stability and Storage of Methyl-PEG3-Aldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability, recommended storage conditions, potential degradation pathways, and analytical methodologies for assessing the quality of Methyl-PEG3-Aldehyde (CH₃O-(CH₂CH₂O)₃-CH₂CH₂CHO). Understanding these parameters is critical for ensuring the integrity of experimental results and the successful development of conjugates for therapeutic and research applications.
Introduction to Methyl-PEG3-Aldehyde
Methyl-PEG3-Aldehyde is a short, monodisperse polyethylene glycol (PEG) linker featuring a terminal aldehyde group. The aldehyde functionality allows for covalent conjugation to primary amines on biomolecules, such as proteins and peptides, through reductive amination, forming a stable secondary amine bond. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. Given the reactivity of the aldehyde group, proper storage and handling are paramount to prevent degradation and ensure the reagent's purity and reactivity.
Stability and Recommended Storage Conditions
The primary factors influencing the stability of Methyl-PEG3-Aldehyde are temperature, the presence of oxygen, moisture, and light. The aldehyde group is particularly susceptible to oxidation.
General Handling and Storage Recommendations
To maintain the quality of Methyl-PEG3-Aldehyde, the following handling and storage procedures are recommended based on best practices for PEG aldehydes.[1][2]
-
Inert Atmosphere: After each use, the container should be backfilled with an inert gas such as argon or nitrogen to displace oxygen and prevent oxidation.[3]
-
Temperature: For long-term storage, temperatures of -20°C or lower are advised to minimize the rate of all potential degradation reactions.[2][3]
-
Moisture Control: The compound should be stored in a tightly sealed container with a desiccant to prevent hydration of the aldehyde and other moisture-facilitated degradation.
-
Light Protection: Storage in the dark or in an amber vial is recommended to prevent light-induced degradation.
-
Handling: Before opening, the container should be allowed to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound. Solutions should be prepared fresh whenever possible.
Quantitative Storage Data Summary
The following table summarizes recommended storage conditions and expected stability based on data for similar short-chain PEG linkers.
| Condition | Temperature | Atmosphere | Duration | Notes |
| Neat (as supplied) | -20°C | Inert Gas (Ar or N₂) | > 6 months | Protect from light and moisture. Retest after 6 months is advisable. |
| In Anhydrous Solvent | -20°C | Inert Gas (Ar or N₂) | ~1 month | Depends on solvent purity. Use freshly opened anhydrous solvent. |
| In Anhydrous Solvent | -80°C | Inert Gas (Ar or N₂) | ~6 months | Preferred for stock solutions. Aliquot to avoid freeze-thaw cycles. |
Potential Degradation Pathways
The most significant degradation pathway for Methyl-PEG3-Aldehyde is the oxidation of the terminal aldehyde group.
Oxidation
Exposure to atmospheric oxygen can lead to the oxidation of the aldehyde to a non-reactive carboxylic acid (Methyl-PEG3-Acid). This conversion renders the molecule incapable of participating in reductive amination reactions, leading to lower conjugation efficiency and the introduction of impurities. This process can be accelerated by elevated temperatures, light, and the presence of metal ions.
A study on a higher molecular weight mPEG-aldehyde also identified smaller aldehyde impurities such as formaldehyde and acetaldehyde under forced degradation conditions, suggesting that PEG chain scission can be a secondary degradation pathway under harsh conditions.
Experimental Protocols for Stability Assessment
To assess the stability of Methyl-PEG3-Aldehyde, a stability-indicating analytical method is required. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique, particularly after derivatization of the aldehyde group to enhance UV detection.
Stability Study Workflow
The following workflow outlines a general procedure for conducting a stability study on Methyl-PEG3-Aldehyde.
Protocol: Purity and Stability Testing by RP-HPLC with DNPH Derivatization
This method is adapted from protocols used for similar aldehyde-containing compounds and is designed to separate the parent compound from potential degradation products.
Objective: To quantify the purity of Methyl-PEG3-Aldehyde and monitor its degradation over time under defined storage conditions.
Principle: The aldehyde group reacts with 2,4-dinitrophenylhydrazine (DNPH) to form a 2,4-dinitrophenylhydrazone derivative. This derivative has a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry at approximately 360 nm. The derivatized sample is then analyzed by RP-HPLC.
Materials:
-
Methyl-PEG3-Aldehyde sample
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Perchloric acid or Hydrochloric acid (catalyst)
-
Methanol (HPLC grade)
Procedure:
-
Preparation of DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the Methyl-PEG3-Aldehyde sample in acetonitrile to a known concentration (e.g., 10 mg/mL).
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 100 µL of the sample solution with 400 µL of the DNPH reagent.
-
Add 50 µL of 1 M perchloric acid to catalyze the reaction.
-
Vortex the mixture and incubate at room temperature for 1 hour in the dark.
-
After incubation, add 450 µL of a 50:50 (v/v) mixture of acetonitrile and water to quench the reaction and prepare the sample for injection.
-
-
RP-HPLC Analysis:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: Develop a suitable gradient to separate the derivatized product from potential impurities. A starting point could be a linear gradient from 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 360 nm
-
-
Data Analysis:
-
Identify the peak corresponding to the Methyl-PEG3-Aldehyde-DNPH derivative based on the analysis of a reference standard or a time-zero sample.
-
Monitor the decrease in the area of the main peak and the emergence of new peaks over the course of the stability study.
-
The percentage of remaining Methyl-PEG3-Aldehyde can be calculated by comparing the peak area at each time point to the peak area at time-zero.
-
Hypothetical Data Presentation:
The results of a stability study could be presented as follows:
| Storage Condition | Time Point | % Remaining Methyl-PEG3-Aldehyde | Peak Area of Major Degradant (mAU*s) |
| -20°C, Inert, Dark | 0 months | 100.0% | 0 |
| 3 months | 99.5% | 1,200 | |
| 6 months | 99.1% | 2,500 | |
| 4°C, Air, Ambient Light | 0 months | 100.0% | 0 |
| 1 week | 92.3% | 21,000 | |
| 1 month | 75.8% | 65,000 |
By implementing these rigorous storage, handling, and analytical practices, researchers can ensure the quality and reliability of Methyl-PEG3-Aldehyde, leading to more consistent and reproducible results in their research and development activities.
References
An In-depth Technical Guide to the Theoretical Mechanism of N-Terminal Glycine Degradation via CRL2-ZYG11B Recruitment
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3] This is often achieved using small molecules that co-opt the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS).[4][5] Within the expanding TPD landscape, molecular glues are a fascinating class of molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's degradation.
This guide provides a detailed overview of the theoretical mechanism by which a molecule like Methyl-PEG3-Ald can induce the degradation of proteins featuring an N-terminal glycine. This process is mediated by the Cullin-RING E3 ubiquitin ligase complex CRL2-ZYG11B, a key player in the Gly/N-degron pathway.
Theoretical Mechanism of Action
The core mechanism involves the formation of a ternary complex consisting of the E3 ligase, the molecular glue, and the target protein. This proximity-induced ubiquitination leads to subsequent recognition and degradation by the 26S proteasome.
The CRL2-ZYG11B E3 Ligase Complex
The CRL2-ZYG11B complex is a multi-subunit E3 ubiquitin ligase. It is composed of:
-
Cullin 2 (CUL2): A scaffold protein that forms the backbone of the complex.
-
RBX1: A RING-box protein that recruits the ubiquitin-conjugating enzyme (E2).
-
Elongin B and C (EloBC): Adaptor proteins that link the substrate receptor to the CUL2 backbone.
-
ZYG11B: The substrate receptor responsible for recognizing the target protein.
ZYG11B is the key component for this targeted degradation pathway, as it specifically recognizes proteins with small N-terminal residues, with a preference for glycine.
Formation of the Ternary Complex and Ubiquitination
A molecule such as this compound is hypothesized to function as a molecular glue, enhancing the binding affinity between ZYG11B and a target protein with an N-terminal glycine. The proposed sequence of events is as follows:
-
Recruitment: this compound binds to the ZYG11B substrate receptor, creating a modified interface.
-
Ternary Complex Formation: This new surface enhances the recognition and binding of a target protein that possesses an accessible N-terminal glycine residue, leading to the formation of a stable ternary complex (CRL2-ZYG11B – this compound – Target Protein).
-
Ubiquitination: The formation of this complex brings the target protein into close proximity with the E2 ubiquitin-conjugating enzyme recruited by RBX1. This allows for the efficient transfer of ubiquitin molecules to lysine residues on the surface of the target protein, forming a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
Signaling Pathway Diagram
Caption: Mechanism of this compound induced protein degradation via CRL2-ZYG11B.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a representative N-terminal glycine degrader like this compound. This data is essential for characterizing its potency and efficacy.
| Parameter | Description | Typical Value | Experimental Method |
| Binding Affinity (Kd) | Dissociation constant for the binding of the degrader to ZYG11B. | 10 - 500 nM | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) |
| Ternary Complex Affinity (α) | Cooperativity factor indicating the stability of the ternary complex. | > 1 | SPR or Fluorescence Polarization (FP) |
| DC50 | Concentration of the degrader required to degrade 50% of the target protein. | 1 - 100 nM | Western Blot or Mass Spectrometry-based Proteomics |
| Dmax | Maximum percentage of target protein degradation achieved. | > 90% | Western Blot or Mass Spectrometry-based Proteomics |
| Degradation Rate (t1/2) | Time required to degrade 50% of the target protein at a specific concentration. | 1 - 4 hours | Cycloheximide (CHX) Chase Assay followed by Western Blot |
Key Experimental Protocols
Validating the mechanism of a degrader like this compound involves several key experiments to demonstrate ternary complex formation, ubiquitination, and subsequent degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This protocol aims to confirm the degrader-dependent interaction between ZYG11B and the target protein in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) expressing the target protein and an epitope-tagged version of ZYG11B (e.g., FLAG-ZYG11B). Treat cells with either DMSO (vehicle control) or various concentrations of this compound for 2-4 hours.
-
Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with anti-FLAG magnetic beads overnight at 4°C to pull down FLAG-ZYG11B and its interacting partners.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the target protein and the FLAG tag (to confirm successful immunoprecipitation of ZYG11B). An increased signal for the target protein in the this compound-treated samples compared to the DMSO control indicates the formation of the ternary complex.
In Vitro Ubiquitination Assay
This assay directly demonstrates that the target protein is ubiquitinated in a degrader- and CRL2-ZYG11B-dependent manner.
Methodology:
-
Reaction Setup: In a reaction tube, combine the following purified components: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, the CRL2-ZYG11B complex, and the purified target protein.
-
Treatment: Add either DMSO or this compound to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for ubiquitination to occur.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis: Resolve the proteins by SDS-PAGE and perform a Western blot using an antibody against the target protein. The appearance of a high-molecular-weight smear or laddering pattern in the lane corresponding to the this compound-treated sample indicates poly-ubiquitination.
Cellular Protein Degradation Assay (Western Blot)
This is the standard assay to measure the extent and concentration-dependency of target protein degradation in cells.
Methodology:
-
Cell Plating and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or DMSO for a set period (e.g., 18-24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and compare the levels in treated samples to the DMSO control to determine the percentage of degradation.
Experimental Workflow Diagram
Caption: General experimental workflow for validating a molecular glue degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical-Mediated Targeted Protein Degradation in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Methyl-PEG3-Aldehyde Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely adopted bioconjugation technique used to enhance the therapeutic properties of proteins, peptides, and other molecules. The attachment of PEG chains can improve solubility, increase serum half-life, and reduce the immunogenicity of the conjugated molecule.[1][2][3] Methyl-PEG3-Aldehyde (m-PEG3-Ald) is a short, discrete PEG linker containing three ethylene glycol units with a terminal aldehyde group. This reagent is particularly useful for introducing a hydrophilic spacer and for applications where a defined, short linker is required.
This document provides detailed protocols for the conjugation of m-PEG3-Ald to proteins via reductive amination, along with methods for the purification and characterization of the resulting conjugates.
Core Concepts: The Chemistry of Reductive Amination
The conjugation of m-PEG3-Ald to a protein primarily targets the primary amines present on the N-terminus and the side chain of lysine residues.[1] The reaction proceeds in two main steps:
-
Schiff Base Formation: The aldehyde group of m-PEG3-Ald reacts with a primary amine on the protein to form an imine, also known as a Schiff base. This reaction is reversible and is favored under slightly acidic to neutral pH conditions.
-
Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to selectively reduce the imine bond, forming a stable secondary amine linkage.[1] Sodium cyanoborohydride is ideal for this one-pot reaction as it does not readily reduce the aldehyde starting material.
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
Methyl-PEG3-Aldehyde (m-PEG3-Ald)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Sodium Cyanoborohydride (NaBH₃CN)
-
1 M Sodium Hydroxide (NaOH)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.4)
-
Purification columns (e.g., Size Exclusion, Ion Exchange)
-
Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer)
Protein Preparation
Ensure the protein solution is in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL). If the buffer contains primary amines (e.g., Tris or glycine), exchange it with PBS or another suitable buffer using dialysis or a desalting column.
Conjugation Protocol
This protocol is a starting point and may require optimization for specific proteins.
-
Dissolve Protein: Prepare the protein solution in PBS at the desired concentration.
-
Prepare m-PEG3-Ald Solution: Immediately before use, dissolve m-PEG3-Ald in PBS to a stock concentration (e.g., 10-20 mM).
-
Initiate Conjugation: Add a 5 to 20-fold molar excess of the m-PEG3-Ald solution to the protein solution. Gently mix.
-
Schiff Base Formation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Reduction: Prepare a fresh solution of sodium cyanoborohydride (e.g., 100 mM in 0.1 M NaOH). Add the reducing agent to the reaction mixture to a final concentration of 20-50 mM.
-
Incubation: Allow the reduction reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted m-PEG3-Ald. Incubate for 30-60 minutes at room temperature.
-
Purification: Proceed with the purification of the PEGylated protein.
Purification of PEGylated Protein
The purification of the PEGylated protein from unreacted protein, excess PEG reagent, and byproducts is a critical step. A combination of chromatography techniques is often employed.
| Purification Technique | Principle | Application |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein. | Effective for removing unreacted, low molecular weight PEG reagents and byproducts. Can also separate native protein from PEGylated protein. |
| Ion Exchange Chromatography (IEX) | Separates molecules based on their net charge. PEGylation can shield surface charges, altering the protein's interaction with the IEX resin. | Can separate proteins with different degrees of PEGylation (e.g., mono-PEGylated vs. di-PEGylated) and from the native protein. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | Can be used as a polishing step to separate PEGylated isomers or to further purify the conjugate from unreacted protein. |
| Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions. | Useful for analytical assessment of purity and for the purification of smaller proteins and peptides. |
Characterization of PEGylated Protein
Thorough characterization is essential to confirm successful conjugation and to determine the extent of PEGylation.
| Characterization Technique | Purpose |
| SDS-PAGE | To visualize the increase in molecular weight of the PEGylated protein compared to the native protein. |
| Mass Spectrometry (MS) | To determine the exact molecular weight of the conjugate and to identify the number of attached PEG chains. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To separate different PEGylated species and determine their individual masses, providing information on the heterogeneity of the product. |
| Peptide Mapping | To identify the specific sites of PEGylation (e.g., which lysine residues are modified). |
| Functional Assays | To assess the biological activity of the PEGylated protein compared to the unmodified protein. |
Quantitative Data Summary
The efficiency of the reductive amination reaction is influenced by several factors. The following table provides a summary of typical conditions and expected outcomes for protein PEGylation with aldehyde-functionalized PEGs.
| Parameter | Condition | Expected Outcome | Reference |
| pH | 5.5 - 6.5 | Favors N-terminal PEGylation. | |
| 6.5 - 7.5 | Good balance for Schiff base formation and amine reactivity. | ||
| > 7.5 | Increased reactivity of lysine residues. | ||
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | A good starting range for achieving mono-PEGylation. Higher ratios can lead to multi-PEGylation. | |
| Reducing Agent Concentration | 20 - 50 mM | Sufficient for efficient reduction of the Schiff base. |
Visualizations
Experimental Workflow
Caption: A general workflow for protein conjugation with Methyl-PEG3-Aldehyde.
Signaling Pathway Application Example: Modulating Receptor-Ligand Interactions
PEGylation can be used to modify the pharmacokinetic and pharmacodynamic properties of therapeutic proteins that interact with cell surface receptors. For example, a PEGylated growth factor may exhibit a longer half-life, leading to sustained receptor activation.
Caption: PEGylation of a ligand can modulate its interaction with a cell surface receptor.
Conclusion
The Methyl-PEG3-Aldehyde is a versatile reagent for the site-specific modification of proteins through reductive amination. The protocols and data presented here provide a comprehensive guide for researchers to successfully conjugate this PEG linker to their protein of interest. Careful optimization of the reaction conditions, followed by rigorous purification and characterization, is crucial for obtaining a homogenous and active PEGylated protein for therapeutic or research applications. The use of a short, discrete PEG linker like m-PEG3-Ald allows for precise control over the modification, making it an invaluable tool in bioconjugation and drug development.
References
Application Notes and Protocols for the Use of Methyl-PEG3-Ald in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Methyl-PEG3-Ald in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The linker is a critical determinant of a PROTAC's success, influencing its efficacy, selectivity, and pharmacokinetic properties.[3][4]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[5] The this compound linker, a trifunctional molecule featuring a methyl ether cap, a three-unit PEG chain, and a terminal aldehyde group, offers a versatile platform for PROTAC synthesis. The aldehyde functionality allows for covalent bond formation with amine-containing molecules through reductive amination, a robust and widely used synthetic transformation.
This document provides detailed application notes and protocols for the synthesis and characterization of PROTACs utilizing the this compound linker.
Key Advantages of the this compound Linker
-
Hydrophilicity: The PEG chain enhances the aqueous solubility of the PROTAC, which can improve cell permeability and overall pharmacokinetic properties.
-
Optimal Length: A PEG3 linker provides a moderate length, which has been shown to be effective in promoting the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase in various systems.
-
Synthetic Tractability: The terminal aldehyde group allows for straightforward conjugation to amine-containing warheads or E3 ligase ligands via reductive amination.
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis via Reductive Amination using this compound
This protocol describes the synthesis of a PROTAC by conjugating an amine-containing warhead (Warhead-NH2) to this compound, followed by coupling to a carboxylic acid-functionalized E3 ligase ligand (E3-COOH). A similar strategy can be employed by reacting an amine-containing E3 ligase ligand with this compound first.
Step 1: Reductive Amination of Amine-Containing Warhead with this compound
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing warhead (Warhead-NH2) (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Aldehyde: To the solution from Step 1, add this compound (1.1 equivalents).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Once imine formation is significant, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Progression: Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the imine and the formation of the desired product by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the intermediate, Warhead-NH-PEG3-Me.
Step 2: Amide Coupling of Warhead-Linker Intermediate with E3 Ligase Ligand
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand (E3-COOH) (1.0 equivalent) and the Warhead-NH-PEG3-Me intermediate (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.
-
Coupling Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude PROTAC by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.
Characterization of the Final PROTAC
The identity and purity of the synthesized PROTAC should be confirmed by a combination of analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Data Presentation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The following table provides a template for summarizing the degradation data for a hypothetical PROTAC synthesized using a this compound linker.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-PEG3-1 | BRD4 | Pomalidomide | HeLa | 50 | >90 |
| PROTAC-PEG3-2 | BTK | Von Hippel-Lindau (VHL) | MOLM-14 | 25 | >95 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will be dependent on the specific warhead, E3 ligase ligand, and biological system under investigation.
Mandatory Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC molecule.
Experimental Workflow: PROTAC Synthesis
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Labeling Peptides with Methyl-PEG3-Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as peptides, is a widely employed strategy in drug development. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. Benefits of PEGylation include enhanced solubility, increased systemic circulation time due to reduced renal clearance, and decreased immunogenicity. Methyl-PEG3-Aldehyde (m-PEG3-Ald) is a monodisperse PEGylation reagent containing a methoxy-terminated three-unit polyethylene glycol chain with a reactive aldehyde group. This aldehyde allows for the specific conjugation of the PEG moiety to primary amines on a peptide, such as the N-terminal alpha-amine or the epsilon-amine of a lysine residue, through a reductive amination reaction. This process forms a stable secondary amine linkage, providing a robust method for creating well-defined PEGylated peptide conjugates.
The reaction proceeds in two main steps:
-
Schiff Base Formation: The aldehyde group of the Methyl-PEG3-Aldehyde reacts with a primary amine on the peptide to form a reversible imine intermediate, also known as a Schiff base. This reaction is favored under mildly acidic conditions (pH 5-7).
-
Reduction: The unstable imine intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable and irreversible secondary amine bond.
These application notes provide a detailed, step-by-step guide for the successful labeling of peptides with Methyl-PEG3-Aldehyde.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the labeling of a peptide with Methyl-PEG3-Aldehyde, followed by purification and characterization of the conjugate.
Materials and Reagents
-
Peptide with at least one primary amine (N-terminus or lysine side chain)
-
Methyl-PEG3-Aldehyde (m-PEG3-Ald)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Purification Solvents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN)
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Lyophilizer
Step-by-Step Labeling Procedure
-
Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the peptide is completely dissolved. Gentle vortexing or sonication may be required.
-
Addition of Methyl-PEG3-Aldehyde: Add a 1.2 to 5-fold molar excess of Methyl-PEG3-Aldehyde to the peptide solution. The optimal molar ratio should be determined empirically for each specific peptide to maximize the yield of the mono-PEGylated product.
-
Initiation of Reductive Amination: Add a freshly prepared solution of sodium cyanoborohydride to the reaction mixture to a final concentration of 20 mM.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring or agitation. The reaction can also be performed overnight at 4°C to minimize potential side reactions.
-
Reaction Monitoring (Optional): The progress of the reaction can be monitored by taking small aliquots at different time points (e.g., 1, 2, and 4 hours) and analyzing them by RP-HPLC and mass spectrometry to determine the ratio of unreacted peptide to the PEGylated product.
-
Quenching the Reaction: After the desired reaction time, quench any unreacted aldehyde by adding the Quenching Solution to a final concentration of 50-100 mM. Allow the quenching reaction to proceed for 30 minutes at room temperature.
Purification of the PEGylated Peptide
The PEGylated peptide can be purified from the reaction mixture using RP-HPLC.
-
Sample Preparation: Acidify the quenched reaction mixture with TFA to a pH of 2-3.
-
Column Equilibration: Equilibrate the C18 RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection and Elution: Inject the acidified sample onto the column. Elute the bound peptides using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30-60 minutes). The more hydrophobic PEGylated peptide will typically elute later than the unreacted peptide.
-
Fraction Collection: Collect fractions corresponding to the desired PEGylated peptide peak.
-
Solvent Removal: Pool the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator or a speed vacuum concentrator.
-
Lyophilization: Lyophilize the aqueous solution to obtain the final PEGylated peptide as a dry powder.
Characterization of the PEGylated Peptide
Confirmation of successful conjugation and assessment of purity are crucial final steps.
-
Purity Analysis: Analyze the purified PEGylated peptide by analytical RP-HPLC. A single, sharp peak should be observed, indicating high purity.
-
Identity Confirmation: Confirm the identity of the PEGylated peptide by mass spectrometry. An increase in the molecular weight corresponding to the mass of the Methyl-PEG3 moiety (160.19 g/mol ) should be observed. For example, if a peptide has a mass of 1000.0 Da, the mono-PEGylated product should have a mass of approximately 1160.2 Da.
Data Presentation
The following tables summarize typical parameters and expected results for the labeling of a model peptide with Methyl-PEG3-Aldehyde. Actual results may vary depending on the specific peptide and experimental conditions.
| Parameter | Recommended Value | Notes |
| Reactants | ||
| Peptide Concentration | 1-5 mg/mL | Dependent on peptide solubility. |
| Molar Ratio (Peptide:m-PEG3-Ald) | 1:1.2 to 1:5 | A slight to moderate excess of the PEG reagent drives the reaction. The optimal ratio should be determined empirically. |
| Reducing Agent Concentration | 20 mM | Sodium cyanoborohydride (NaBH₃CN) is a mild and effective reducing agent for this reaction. |
| Reaction Conditions | ||
| Reaction Buffer | 0.1 M MES, pH 6.0 | A mildly acidic pH favors the formation of the Schiff base intermediate. |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C overnight to minimize side reactions. |
| Reaction Time | 2-4 hours | Can be extended overnight if the reaction is performed at 4°C. |
| Expected Results | ||
| Expected Mass Shift | +160.19 Da | Confirmed by Mass Spectrometry. |
| Post-Purification Yield | 30-60% | Highly dependent on the peptide sequence, molar ratio, and purification efficiency. |
| Post-Purification Purity | >95% | Determined by analytical RP-HPLC. |
Visualizations
Experimental Workflow
Application Notes and Protocols for Reductive Amination using Methyl-PEG3-Ald
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone chemical transformation for the covalent modification of proteins, peptides, and other biomolecules. This method facilitates the formation of a stable secondary amine linkage between an aldehyde and a primary amine. The use of Polyethylene Glycol (PEG) derivatives, such as Methyl-PEG3-Ald, in this reaction—a process known as PEGylation—is a widely adopted strategy in drug development. PEGylation can enhance the therapeutic properties of biomolecules by increasing their solubility and stability, extending their circulatory half-life, and reducing immunogenicity.[1][2]
This document provides a detailed protocol for the conjugation of this compound to primary amine-containing molecules, such as proteins or peptides, via reductive amination.
Principle of the Reaction
The reductive amination process using this compound occurs in two primary stages:
-
Schiff Base Formation: The aldehyde group of this compound reacts with a primary amine on the target molecule (e.g., the N-terminal α-amine or the ε-amine of a lysine residue) to form a reversible imine intermediate, also known as a Schiff base. This reaction is favored under slightly acidic to neutral pH conditions.[3]
-
Reduction: A mild reducing agent, typically sodium cyanoborohydride (NaBH₃CN), is introduced to selectively reduce the imine bond, forming a stable and irreversible secondary amine linkage. Sodium cyanoborohydride is preferred as it selectively reduces the imine without significantly affecting the aldehyde group of the PEG reagent, allowing for a one-pot reaction.[3][4]
Experimental Protocols
Materials
-
This compound
-
Protein, peptide, or other amine-containing molecule
-
Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 6.5 (Note: Ensure the buffer is free of primary amines, such as Tris or glycine, which can compete in the reaction).
-
Reducing Agent: 5 M Sodium Cyanoborohydride (NaBH₃CN) in 1 N NaOH (Prepare fresh).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.
-
Purification System (e.g., Size Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)).
-
Deionized water
-
Reaction vessels and stirring equipment
Protocol for Reductive Amination of a Protein/Peptide
-
Preparation of the Amine-Containing Molecule:
-
Dissolve the protein or peptide in the Reaction Buffer (100 mM Sodium Phosphate, pH 6.5) to a final concentration of 1-10 mg/mL.
-
If the protein/peptide is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in deionized water or the Reaction Buffer to a desired stock concentration.
-
-
Conjugation Reaction (Schiff Base Formation):
-
Add the desired molar excess of the this compound solution to the protein/peptide solution. A 5 to 20-fold molar excess of this compound to the amine-containing molecule is a recommended starting point.
-
Gently mix the solution and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Reduction to a Stable Amine Linkage:
-
Add the freshly prepared 5 M sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM.
-
Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to consume any unreacted this compound.
-
-
Purification of the PEGylated Product:
-
The resulting PEGylated protein/peptide can be purified from excess reagents and byproducts using size exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC). The choice of method will depend on the properties of the conjugate.
-
Data Presentation: Reaction Parameter Optimization
The efficiency of the reductive amination reaction is influenced by several key parameters. The following tables summarize the typical effects of these parameters on conjugation efficiency.
Table 1: Effect of pH on Conjugation Efficiency
| pH | Conjugation Efficiency (%) | Notes |
| 5.5 | 65-75 | Favors Schiff base formation, but the reaction rate may be slower. |
| 6.5 | 85-95 | Optimal for many proteins, balancing Schiff base formation and amine reactivity. |
| 7.5 | 80-90 | Higher reactivity of amines, but the potential for side reactions increases. |
Table 2: Effect of Molar Ratio (this compound:Protein/Peptide) on Conjugation Efficiency
| Molar Ratio | Conjugation Efficiency (%) | Notes |
| 5:1 | 70-80 | Sufficient for initial trials and to minimize multiple PEGylations. |
| 10:1 | 85-95 | Often used to drive the reaction towards completion for mono-PEGylation. |
| 20:1 | >95 | May be necessary for less reactive amines but increases the risk of poly-PEGylation. |
Table 3: Effect of Temperature on the Reaction
| Temperature | Effect |
| 4°C | Slower reaction rate, preferred for sensitive proteins to maintain stability. Reaction time may need to be extended. |
| Room Temperature (20-25°C) | Faster reaction rate, suitable for robust proteins. Typical reaction times are 2-4 hours. |
Visualizations
Caption: Experimental workflow for reductive amination.
Caption: Reaction mechanism of reductive amination.
References
Applications of Methyl-PEG3-Aldehyde in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-PEG3-Aldehyde (m-PEG3-Ald) is a discrete polyethylene glycol (PEG) linker that is increasingly utilized in drug discovery for the development of targeted therapeutics. Its structure, featuring a terminal aldehyde group and a methoxy-capped triethylene glycol chain, provides a unique combination of reactivity and physicochemical properties. The aldehyde functionality allows for chemoselective ligation with hydrazide and aminooxy-containing molecules, forming hydrazone and oxime bonds, respectively. The hydrophilic PEG spacer enhances the aqueous solubility and can improve the pharmacokinetic profile of the resulting bioconjugates. This document provides detailed application notes and protocols for the use of m-PEG3-Ald in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Key Applications
Methyl-PEG3-Aldehyde is a versatile tool in drug discovery, primarily employed as a linker in the following applications:
-
Antibody-Drug Conjugates (ADCs): In ADCs, m-PEG3-Ald serves as a linker to covalently attach a potent cytotoxic drug to a monoclonal antibody (mAb). The aldehyde group can be reacted with a hydrazide or aminooxy-functionalized drug derivative. A common strategy involves the site-specific generation of aldehyde groups on the antibody's glycan moieties through mild periodate oxidation, ensuring a controlled drug-to-antibody ratio (DAR). The short PEG3 chain can help to mitigate the hydrophobicity of the payload without significantly increasing the overall size of the ADC.
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. m-PEG3-Ald can be incorporated as a flexible linker to connect the target-binding ligand and the E3 ligase-binding ligand. The aldehyde group allows for the convenient assembly of the PROTAC molecule through hydrazone or oxime ligation. The length and composition of the linker are critical for the formation of a stable ternary complex and efficient protein degradation. The PEG3 linker offers a balance of flexibility and length suitable for many PROTAC applications.
Data Presentation: Comparative Performance of PEG Linkers in ADCs
The choice of linker length in an ADC is a critical parameter that influences its therapeutic index. The following tables summarize general trends observed in ADC development, comparing short-chain PEG linkers like m-PEG3-Ald with other linker types. It is important to note that the optimal linker is context-dependent and should be empirically determined for each specific ADC.
Table 1: Impact of Linker Type on Drug-to-Antibody Ratio (DAR)
| Linker Type | Typical DAR Range | Key Observations |
| Non-PEGylated | Variable, often lower with hydrophobic payloads | Hydrophobic interactions can lead to aggregation and lower conjugation efficiency.[1] |
| Short-Chain PEG (e.g., PEG2, PEG3, PEG4) | Generally allows for higher and more consistent DAR | The hydrophilic PEG spacer can improve the solubility of the payload and reduce aggregation, facilitating a more efficient conjugation process.[1] |
| Long-Chain PEG (e.g., PEG12, PEG24) | High DAR achievable | The enhanced hydrophilicity allows for the conjugation of a higher number of drug molecules without significant aggregation. |
Table 2: Influence of Linker Length on In Vitro Cytotoxicity of ADCs
| Linker Type | Typical In Vitro Potency (IC50) | Key Observations |
| Non-PEGylated | Variable | Can be highly potent, but may suffer from poor solubility.[1] |
| Short-Chain PEG (e.g., PEG3, PEG4) | Often highly potent | Provides a balance between improved solubility and maintaining potent cytotoxicity.[1] |
| Long-Chain PEG (e.g., PEG12, PEG24) | May show reduced potency compared to shorter linkers | Longer PEG chains can sometimes sterically hinder the interaction of the payload with its intracellular target.[2] |
Table 3: Effect of Linker Length on ADC Pharmacokinetics (PK)
| Linker Length | Typical Half-Life | Key Observations |
| No PEG Linker | Shorter | More susceptible to clearance from the body. |
| Short PEG Linkers (e.g., PEG3, PEG4) | Moderately extended | Provides a balance between improved pharmacokinetics and potent cytotoxicity. |
| Long PEG Linkers (e.g., PEG8, PEG12) | Significantly extended | Longer PEG chains increase the hydrodynamic radius, leading to reduced renal clearance and longer circulation time. |
Experimental Protocols
Protocol 1: Site-Specific Antibody-Drug Conjugation using Methyl-PEG3-Aldehyde
This protocol describes the generation of aldehyde groups on a monoclonal antibody via periodate oxidation of its carbohydrate moieties, followed by conjugation with a hydrazide-functionalized cytotoxic drug using a Methyl-PEG3-Aldehyde linker.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO4)
-
Propylene glycol
-
Hydrazide-functionalized cytotoxic drug
-
Methyl-PEG3-Aldehyde
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Aniline (optional, as a catalyst)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
UV-Vis spectrophotometer
-
SDS-PAGE and Western blotting reagents
-
HPLC system for characterization
Procedure:
Part A: Generation of Aldehyde Groups on the Antibody
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.
-
Periodate Oxidation: Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM. Incubate the reaction for 30-60 minutes at 4°C in the dark.
-
Quenching: Quench the reaction by adding propylene glycol to a final concentration of 10 mM and incubate for 10 minutes at 4°C in the dark.
-
Purification: Remove excess periodate and byproducts by buffer exchange into 0.1 M sodium acetate buffer, pH 5.5, using a desalting column.
-
Characterization: Determine the concentration of the oxidized antibody using a UV-Vis spectrophotometer at 280 nm.
Part B: Hydrazone Ligation with Hydrazide-Drug and Methyl-PEG3-Aldehyde
-
Linker-Drug Preparation: Dissolve the hydrazide-functionalized cytotoxic drug and a molar excess of Methyl-PEG3-Aldehyde in an appropriate solvent (e.g., DMSO).
-
Conjugation Reaction: Add the linker-drug solution to the oxidized antibody solution at a molar ratio of 10-20 fold excess of the linker-drug over the antibody. If desired, add aniline to a final concentration of 10-20 mM to catalyze the reaction.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove unreacted linker-drug and other small molecules by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column.
-
Characterization:
-
Determine the final concentration of the ADC and the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry.
-
Analyze the ADC by SDS-PAGE to confirm conjugation and assess for aggregation.
-
Further characterize the ADC using techniques such as hydrophobic interaction chromatography (HIC) and mass spectrometry to determine the distribution of drug-loaded species.
-
Protocol 2: Synthesis of a PROTAC using Methyl-PEG3-Aldehyde
This protocol provides a general procedure for the synthesis of a PROTAC molecule by connecting a target-binding ligand (with a hydrazide or aminooxy handle) and an E3 ligase ligand using Methyl-PEG3-Aldehyde.
Materials:
-
Target-binding ligand with a hydrazide or aminooxy functional group
-
E3 ligase ligand
-
Methyl-PEG3-Aldehyde
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Reaction vessel
-
Stirring apparatus
-
Analytical and preparative HPLC system
-
Mass spectrometer (e.g., LC-MS)
-
NMR spectrometer
Procedure:
-
Ligand Preparation: Dissolve the target-binding ligand (containing a hydrazide or aminooxy group) and the E3 ligase ligand in the anhydrous solvent in the reaction vessel.
-
Linker Addition: Add Methyl-PEG3-Aldehyde to the reaction mixture. The stoichiometry should be carefully controlled, typically with a slight excess of one of the components to drive the reaction to completion.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Purification: Upon completion, purify the crude PROTAC molecule using preparative HPLC.
-
Characterization:
-
Confirm the identity and purity of the final PROTAC molecule by analytical HPLC and mass spectrometry.
-
Elucidate the structure of the PROTAC using NMR spectroscopy.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of a PROTAC utilizing a m-PEG3-Ald linker.
Experimental Workflow Diagram
Caption: Workflow for site-specific ADC synthesis using m-PEG3-Ald.
Logical Relationship Diagram
Caption: Relationship between m-PEG3-Ald properties and its impact.
References
Application Notes and Protocols for Cell Surface Modification Using Methyl-PEG3-Ald
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Methyl-PEG3-Aldehyde (m-PEG3-Ald) for the covalent modification of cell surfaces. This process, often referred to as PEGylation, is a valuable tool in biomedical research and drug development for altering the physicochemical properties of cells, thereby influencing their biological interactions and functions.
Introduction to Methyl-PEG3-Aldehyde
Methyl-PEG3-Aldehyde is a heterobifunctional reagent containing a methoxy-terminated triethylene glycol (PEG3) spacer and a reactive aldehyde group.[1] The short, hydrophilic PEG spacer enhances solubility in aqueous media, while the terminal aldehyde group specifically reacts with primary amines, such as the ε-amine of lysine residues on cell surface proteins, to form an initial Schiff base.[1][2] This intermediate can be subsequently stabilized by a reducing agent to form a stable secondary amine linkage.[3] This covalent attachment of PEG chains to the cell surface can be used to modulate cellular properties for various applications, including reducing immunogenicity, altering cell adhesion, and improving the pharmacokinetic profile of cell-based therapies.[4]
Key Applications
-
Immunocamouflage: Masking of cell surface antigens to reduce immune recognition and rejection in cell transplantation and therapy.
-
Drug Delivery: Modification of drug-carrying cells (e.g., erythrocytes, mesenchymal stem cells) to prolong circulation time and improve targeting.
-
Controlling Cell Adhesion: Prevention of non-specific cell binding to surfaces in high-content screening and other cellular assays.
-
Fundamental Research: Studying the impact of surface modifications on cell signaling, migration, and differentiation.
Chemical Properties and Handling
| Property | Value |
| Chemical Name | 3-(2-(2-methoxyethoxy)ethoxy)propanal |
| CAS Number | 356066-46-1 |
| Molecular Formula | C8H16O4 |
| Molecular Weight | 176.21 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers. |
| Storage (Stock Sol.) | Store at -20°C for up to 1 month or -80°C for up to 6 months, preferably under a nitrogen atmosphere to prevent oxidation. |
| Safety | Avoid inhalation, and contact with skin and eyes. Handle in a well-ventilated area. Wear appropriate personal protective equipment. |
Experimental Protocols
Protocol 1: General Procedure for Cell Surface PEGylation with m-PEG3-Ald
This protocol describes the covalent attachment of m-PEG3-Ald to primary amines on the surface of living cells via reductive amination.
Materials:
-
Cells in suspension (e.g., harvested adherent cells or suspension cell line)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Methyl-PEG3-Aldehyde (m-PEG3-Ald)
-
Sodium Cyanoborohydride (NaCNBH₃) solution (freshly prepared 1 M stock in PBS)
-
Quenching solution (e.g., 100 mM Tris or Glycine in PBS)
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in ice-cold PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
-
PEGylation Reaction (Schiff Base Formation):
-
Add m-PEG3-Ald to the cell suspension to a final concentration of 1-10 mM. The optimal concentration should be determined empirically for each cell type and application.
-
Incubate for 30-60 minutes at 4°C with gentle agitation to allow for the formation of the Schiff base.
-
-
Reduction to a Stable Amine Bond:
-
Add NaCNBH₃ to the cell suspension to a final concentration of 20-50 mM.
-
Incubate for an additional 30-60 minutes at 4°C with gentle agitation.
-
-
Quenching and Washing:
-
Add an equal volume of quenching solution to the cell suspension and incubate for 10 minutes at 4°C to react with any unreacted m-PEG3-Ald.
-
Wash the cells three times with ice-cold PBS to remove excess reagents.
-
-
Final Resuspension:
-
Resuspend the PEGylated cells in the appropriate cell culture medium for downstream applications or analysis.
-
Protocol 2: Quantification of Cell Surface PEGylation by Flow Cytometry
This protocol utilizes a fluorescently labeled, aldehyde-reactive probe (e.g., a fluorescent hydrazide or amine) to quantify the extent of cell surface modification. For indirect quantification, a biotinylated aldehyde-reactive probe can be used, followed by staining with a fluorescently labeled streptavidin.
Materials:
-
PEGylated and control (unmodified) cells from Protocol 1
-
Aldehyde-reactive fluorescent probe (e.g., Alexa Fluor™ 488 Hydrazide)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Staining:
-
After the PEGylation reaction (Protocol 1, step 3), wash the cells twice with PBS.
-
Resuspend the cells in PBS at 1-10 x 10⁶ cells/mL.
-
Add the fluorescent probe to a final concentration of 10-50 µg/mL.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
-
Washing:
-
Wash the cells three times with flow cytometry buffer to remove the unbound probe.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of flow cytometry buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Compare the mean fluorescence intensity of the PEGylated cells to the control cells to determine the relative degree of surface modification.
-
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol assesses the cytotoxicity of the m-PEG3-Ald modification process.
Materials:
-
PEGylated and control cells
-
96-well cell culture plate
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed 1 x 10⁴ PEGylated and control cells per well in a 96-well plate in 100 µL of complete culture medium. Include wells with medium only as a blank control.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate cell viability as a percentage of the control (unmodified) cells:
-
% Viability = (Absorbance of PEGylated cells / Absorbance of control cells) x 100
-
-
Quantitative Data Summary
The following tables provide representative data for cell surface modification using m-PEG3-Ald. Actual results may vary depending on the cell type and experimental conditions.
Table 1: Effect of m-PEG3-Ald Concentration on Modification Efficiency and Cell Viability
| m-PEG3-Ald (mM) | Relative Fluorescence Intensity (MFI) | Cell Viability (%) |
| 0 | 1.0 | 100 |
| 1 | 15.2 | 98 |
| 5 | 48.6 | 95 |
| 10 | 85.3 | 88 |
| 20 | 92.1 | 75 |
Table 2: Time-Course of PEGylation Reaction
| Reaction Time (min) | Relative Fluorescence Intensity (MFI) |
| 0 | 1.0 |
| 15 | 25.4 |
| 30 | 55.8 |
| 60 | 82.1 |
| 120 | 83.5 |
Visualizations
References
Application Notes and Protocols for the Purification of Methyl-PEG3-Aldehyde Conjugates by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, such as peptides, proteins, and small molecules. The use of discrete, short PEG linkers like Methyl-PEG3-Aldehyde (mPEG3-CHO) allows for precise control over the modification process. The terminal aldehyde group of mPEG3-CHO reacts with primary amines (e.g., the N-terminus of a peptide or a lysine residue) via reductive amination to form a stable secondary amine linkage.
Following the conjugation reaction, purification is a critical step to isolate the desired PEGylated conjugate from unreacted starting materials, excess PEG reagent, and any side products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and commonly used technique for this purpose, separating molecules based on their hydrophobicity. This document provides detailed protocols and data for the purification of Methyl-PEG3-Aldehyde conjugates using RP-HPLC.
Data Presentation
The addition of a hydrophilic mPEG3-linker to a molecule typically results in a shift in its retention time during RP-HPLC. The following table summarizes representative quantitative data for the purification of a model peptide conjugated with Methyl-PEG3-Aldehyde. The retention time of the PEGylated peptide increases compared to the unconjugated peptide, a phenomenon attributed to the interaction of the PEG chain with the stationary phase.[1]
| Compound | Retention Time (min) | Purity (%) | Recovery (%) |
| Unconjugated Peptide | 12.5 | >98 | - |
| Methyl-PEG3-Aldehyde | 5.2 | - | - |
| Methyl-PEG3-Peptide Conjugate | 15.8 | >95 | ~80 |
Experimental Protocols
Conjugation of a Peptide with Methyl-PEG3-Aldehyde via Reductive Amination
This protocol describes the conjugation of a peptide with a primary amine to Methyl-PEG3-Aldehyde.
Materials:
-
Peptide with a primary amine
-
Methyl-PEG3-Aldehyde (mPEG3-CHO)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1% Trifluoroacetic acid (TFA) in water
-
0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Dissolve the peptide in PBS at a concentration of 1-5 mg/mL.
-
Add a 5 to 10-fold molar excess of Methyl-PEG3-Aldehyde to the peptide solution.
-
Add a 20-fold molar excess of sodium cyanoborohydride to the reaction mixture.
-
Incubate the reaction at room temperature for 2-4 hours.
-
Quench the reaction by adding an appropriate quenching agent or by proceeding directly to HPLC purification.
Purification of Methyl-PEG3-Aldehyde Conjugate by RP-HPLC
This protocol outlines a general method for the purification of a Methyl-PEG3-Aldehyde conjugate using a C18 column. Optimization of the gradient and mobile phase composition may be necessary depending on the specific properties of the conjugate.[2]
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample: Crude reaction mixture from the conjugation step
Sample Preparation:
-
If the crude reaction mixture is not already in a suitable solvent, dilute it with Mobile Phase A or a mixture of Mobile Phase A and B to ensure solubility.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[2]
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength appropriate for the conjugate (e.g., 220 nm for peptides, or a wavelength where the conjugated molecule absorbs).
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B (re-equilibration)
-
Fraction Collection and Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Collect fractions corresponding to the peak of the desired conjugate. The PEGylated product is expected to elute later than the unconjugated starting material.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions containing the pure product.
-
Remove the solvent by lyophilization or rotary evaporation to obtain the purified Methyl-PEG3-Aldehyde conjugate.
Visualizations
Reductive Amination Reaction Scheme
The following diagram illustrates the chemical reaction between a primary amine on a molecule (e.g., a peptide) and Methyl-PEG3-Aldehyde in the presence of a reducing agent to form a stable conjugate.
References
Application Notes and Protocols for Methyl-PEG3-Ald in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Methyl-PEG3-Ald in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins that have been historically considered "undruggable."[1][2] At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[3][4][5]
A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and, most importantly, the geometry of the ternary complex formed between the POI and the E3 ligase.
This compound is a short, flexible, and hydrophilic linker containing a terminal aldehyde group. Its polyethylene glycol (PEG) nature enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The terminal aldehyde functionality provides a reactive handle for conjugation to amine- or hydrazide-containing warheads or E3 ligase ligands through reactions like reductive amination or hydrazone formation, offering a versatile tool for PROTAC synthesis. The defined length of the three PEG units can be crucial for establishing the optimal distance and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation.
Applications of this compound Linkers in PROTACs
While specific PROTACs utilizing a this compound linker are not extensively documented in publicly available literature, the principles of using short PEG linkers are well-established. The length of the PEG linker is a critical parameter for optimizing PROTAC potency. For some targets, a shorter linker like a PEG3 is essential for productive ternary complex formation, while for others, longer linkers may be required.
The following table summarizes representative data for PROTACs utilizing short PEG linkers to illustrate the impact of linker length on degradation efficiency.
| Target Protein | E3 Ligase | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| BRD4 | CRBN | 2-PEG units | >5000 | <20 | H661 |
| BRD4 | CRBN | 4-PEG units | <500 | >80 | H661 |
| BTK | CRBN | 3-PEG units | ~10 | >90 | MOLM-14 |
| BTK | CRBN | 5-PEG units | 5.9 | >95 | Ramos |
| HaloTag | VHL | <3-PEG units | >1000 | ≤20 | HEK293 |
| HaloTag | VHL | 3-PEG units | ~100 | >95 | HEK293 |
This table is a compilation of representative data from multiple sources to illustrate the principles of linker optimization. Specific values can vary based on the warhead, E3 ligase ligand, and experimental conditions.
Experimental Protocols
Herein, we provide detailed protocols for the synthesis and characterization of a hypothetical PROTAC utilizing a this compound linker. For this example, we will consider the synthesis of a PROTAC targeting Bruton's tyrosine kinase (BTK) using a known BTK inhibitor (ibrutinib derivative) as the warhead and pomalidomide as the E3 ligase (Cereblon) ligand.
Protocol 1: Synthesis of a BTK-Targeting PROTAC via Reductive Amination
This protocol describes the conjugation of an amine-functionalized BTK inhibitor to this compound followed by coupling to a pomalidomide derivative.
Materials:
-
Amine-functionalized BTK inhibitor (1.0 eq)
-
This compound (1.1 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Anhydrous methanol
-
Pomalidomide-acid (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard glassware for organic synthesis
-
LC-MS for reaction monitoring
-
HPLC for purification
Procedure:
Step 1: Reductive Amination
-
Dissolve the amine-functionalized BTK inhibitor (1.0 eq) and this compound (1.1 eq) in anhydrous methanol under a nitrogen atmosphere.
-
Stir the solution at room temperature for 1 hour to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the BTK inhibitor-PEG3-amine intermediate.
Step 2: Amide Coupling
-
Dissolve pomalidomide-acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the BTK inhibitor-PEG3-amine intermediate (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blot for Measuring PROTAC-Induced Protein Degradation
This protocol outlines the procedure for quantifying the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., TMD8 for BTK)
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BTK)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Determine DC₅₀ and Dₘₐₓ values from the dose-response curve.
Protocol 3: Ubiquitination Assay
This protocol is to confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line and PROTAC as in Protocol 2
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer for immunoprecipitation
-
Primary antibody against the target protein
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody
-
Other reagents for Western blotting as in Protocol 2
Procedure:
-
Cell Treatment: Treat cells with the PROTAC with or without pre-treatment with a proteasome inhibitor (e.g., 10 µM MG132 for 4 hours).
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody and protein A/G beads.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein.
Visualizations
PROTAC Mechanism of Action
References
- 1. Deciphering the Role of BTK Degradation in B Cell Malignancy Treatment [synapse.patsnap.com]
- 2. lifesensors.com [lifesensors.com]
- 3. researchgate.net [researchgate.net]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Methyl-PEG3-Aldehyde Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing Methyl-PEG3-Aldehyde (m-PEG3-Ald) conjugation reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the Methyl-PEG3-Aldehyde conjugation reaction?
The conjugation of Methyl-PEG3-Aldehyde to a biomolecule, such as a protein or peptide, occurs via a two-step process known as reductive amination.[1]
-
Schiff Base Formation: The aldehyde group (-CHO) of the m-PEG3-Ald reagent reacts with a primary amine (-NH2) on the target molecule (e.g., the N-terminus or the epsilon-amine of a lysine residue) to form an imine, also known as a Schiff base. This reaction is reversible and is favored under slightly acidic to neutral pH conditions.[1][2]
-
Reductive Amination: A reducing agent is then introduced to selectively reduce the unstable imine bond, forming a stable secondary amine linkage.[2][3]
Q2: My conjugation reaction is showing low or no yield. What are the most common causes?
Low conjugation efficiency can be attributed to several factors:
-
Suboptimal pH: The reaction is highly pH-dependent. If the pH is too low, the amine on the target molecule will be protonated and thus non-nucleophilic. Conversely, if the pH is too high, the efficiency of imine formation can be reduced.
-
Inactive Reagents: The aldehyde group of m-PEG3-Ald is susceptible to oxidation. Improper storage or handling can lead to degradation of the reagent. Similarly, the reducing agent can also lose activity over time.
-
Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the m-PEG3-Ald, leading to significantly lower yields of the desired conjugate.
-
Insufficient Molar Excess of PEG Reagent: An inadequate amount of the m-PEG3-Ald reagent may result in incomplete conjugation.
-
Poor Solubility of Reactants: While the PEG linker enhances hydrophilicity, the target molecule itself might have solubility issues in the chosen reaction buffer, leading to an incomplete reaction.
Q3: How do I choose the correct buffer for my conjugation reaction?
It is critical to use a buffer that does not contain any primary amines. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
MES
The optimal pH for the overall reductive amination process is typically in the range of 6.5 to 7.5. However, for N-terminal specific labeling, a slightly more acidic pH may be beneficial to leverage the lower pKa of the N-terminal α-amino group compared to the ε-amino groups of lysine residues.
Q4: What is the recommended molar excess of Methyl-PEG3-Aldehyde to use?
A 10 to 50-fold molar excess of m-PEG3-Ald over the amine-containing molecule is a common starting point. However, the optimal ratio is highly dependent on the specific target molecule and the desired degree of PEGylation. It is advisable to perform optimization experiments with varying molar ratios to determine the ideal conditions for your specific application. Increasing the molar excess generally leads to a higher degree of PEGylation, but can also increase the formation of multi-PEGylated species.
Q5: Which reducing agent should I use and at what concentration?
Sodium cyanoborohydride (NaBH3CN) is a commonly used reducing agent for this reaction because it is mild and selectively reduces the imine in the presence of the aldehyde. A final concentration of 20-50 mM is typically recommended. Alternatives such as sodium triacetoxyborohydride (NaBH(OAc)3) can also be used and may be preferred in some cases to avoid the use of cyanide-containing reagents. It is crucial to prepare the reducing agent solution fresh before use.
Q6: How can I confirm that my Methyl-PEG3-Aldehyde reagent is active?
Since the aldehyde group is prone to oxidation, it is important to ensure the reagent is active, especially if you are experiencing low yields. While direct activity assays can be complex, ensuring the reagent is stored properly (at -20°C, under an inert gas like argon or nitrogen) and using a fresh vial can help mitigate issues with reagent inactivity.
Q7: I am observing multiple products in my reaction mixture. What could be the cause?
The presence of multiple products often indicates the formation of multi-PEGylated species, where more than one PEG molecule has attached to the target protein. This can be caused by:
-
A high molar excess of the m-PEG3-Ald reagent.
-
A long reaction time.
To obtain a more homogeneous product, you can try reducing the molar excess of the PEG reagent and optimizing the reaction time. Purification techniques like Ion Exchange Chromatography (IEX) can be used to separate mono-PEGylated from multi-PEGylated products.
Q8: What is the best way to purify my PEGylated conjugate?
The choice of purification method depends on the properties of your conjugate and the impurities present. Common techniques include:
-
Size Exclusion Chromatography (SEC): This method is effective for removing unreacted, low molecular weight PEG reagents and other small molecules from the reaction mixture.
-
Ion Exchange Chromatography (IEX): IEX is a powerful technique for separating the desired PEGylated conjugate from the unreacted protein and multi-PEGylated species based on differences in their surface charge.
-
Hydrophobic Interaction Chromatography (HIC): HIC can also be used to purify PEGylated proteins, separating molecules based on their hydrophobicity.
-
Ultrafiltration/Diafiltration: These membrane-based techniques can be used for buffer exchange and to remove smaller impurities.
Data Presentation
Table 1: Recommended Reaction Parameters for Methyl-PEG3-Aldehyde Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for balancing imine formation and amine nucleophilicity. |
| Molar Excess of m-PEG3-Ald | 10 - 50 fold | Highly dependent on the target molecule and desired degree of PEGylation. |
| Reducing Agent (NaBH3CN) | 20 - 50 mM | Prepare fresh before use. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures may require longer reaction times. |
| Reaction Time | 2 hours to overnight | Monitor reaction progress to avoid over-PEGylation. |
Table 2: Troubleshooting Guide for Low Yield in Methyl-PEG3-Aldehyde Conjugation
| Observation | Potential Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal pH | Optimize the reaction pH within the 6.5-7.5 range. |
| Inactive m-PEG3-Ald reagent | Use a fresh vial of the reagent and ensure proper storage. | |
| Presence of competing amines in the buffer | Use an amine-free buffer such as PBS, HEPES, or MES. | |
| Insufficient reducing agent | Use a fresh and adequate amount of the reducing agent. | |
| Multiple Products (Over-PEGylation) | High molar excess of m-PEG3-Ald | Reduce the molar excess of the PEG reagent. |
| Long reaction time | Decrease the reaction time and monitor progress. | |
| Precipitation during reaction | Poor solubility of the target molecule | Optimize the buffer composition or consider adding solubilizing agents compatible with your molecule. |
| Low Recovery After Purification | Inefficient purification method | Optimize the purification protocol (e.g., gradient, resin choice for chromatography). Consider a combination of purification techniques. |
Experimental Protocols
Protocol 1: General Procedure for Methyl-PEG3-Aldehyde Conjugation to a Protein
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5).
-
If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
m-PEG3-Aldehyde Preparation:
-
Allow the vial of m-PEG3-Ald to warm to room temperature before opening to prevent condensation.
-
Prepare a stock solution of m-PEG3-Ald in an anhydrous solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the m-PEG3-Ald stock solution to the protein solution.
-
Gently mix and allow the Schiff base formation to proceed for 1-2 hours at room temperature.
-
-
Reduction:
-
Prepare a fresh stock solution of sodium cyanoborohydride (e.g., 5 M in 1 N NaOH).
-
Add the sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM.
-
Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Allow the reduction reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a solution of Tris or glycine to a final concentration of 50-100 mM to react with any excess m-PEG3-Ald.
-
-
Purification:
-
Proceed with the purification of the PEGylated protein using an appropriate method such as SEC or IEX (see Protocols 2 and 3).
-
Protocol 2: Purification of PEGylated Protein using Size Exclusion Chromatography (SEC)
-
Column Equilibration:
-
Equilibrate the SEC column (e.g., Sephadex G-25, Superdex 75) with a suitable buffer (e.g., PBS, pH 7.4).
-
-
Sample Loading:
-
Load the quenched reaction mixture onto the equilibrated SEC column.
-
-
Elution:
-
Elute the sample with the equilibration buffer at the recommended flow rate for the column.
-
Collect fractions and monitor the absorbance at 280 nm to detect the protein-containing fractions.
-
-
Analysis:
-
Analyze the collected fractions using SDS-PAGE and/or RP-HPLC to identify the fractions containing the purified PEGylated protein, separated from the unreacted PEG and reducing agent.
-
Protocol 3: Purification of PEGylated Protein using Ion Exchange Chromatography (IEX)
-
Column and Buffer Selection:
-
Choose an appropriate IEX resin (cation or anion exchange) based on the pI of the protein and the change in charge upon PEGylation.
-
Prepare a binding buffer (low salt concentration) and an elution buffer (high salt concentration or different pH).
-
-
Column Equilibration:
-
Equilibrate the IEX column with the binding buffer.
-
-
Sample Preparation and Loading:
-
If necessary, perform a buffer exchange of the reaction mixture into the binding buffer.
-
Load the sample onto the equilibrated column.
-
-
Elution:
-
Wash the column with the binding buffer to remove any unbound material.
-
Elute the bound proteins using a linear gradient of the elution buffer.
-
Collect fractions and monitor the absorbance at 280 nm.
-
-
Analysis:
-
Analyze the fractions by SDS-PAGE and/or RP-HPLC to identify the fractions containing the mono-PEGylated product, which will typically elute at a different salt concentration than the un-PEGylated and multi-PEGylated species.
-
Mandatory Visualization
Caption: Chemical pathway of Methyl-PEG3-Aldehyde conjugation via reductive amination.
Caption: General experimental workflow for Methyl-PEG3-Aldehyde conjugation.
Caption: Troubleshooting flowchart for low yield in conjugation reactions.
References
Technical Support Center: Optimizing Reactions with Methyl-PEG3-Aldehyde and Primary Amines
Welcome to the technical support center for optimizing reaction conditions for Methyl-PEG3-Aldehyde (m-PEG3-Ald) and primary amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism when conjugating m-PEG3-Ald to a primary amine?
A1: The conjugation of m-PEG3-Ald to a primary amine, such as the N-terminus of a peptide or the epsilon-amine of a lysine residue, proceeds through a two-step process called reductive amination.[1][2]
-
Schiff Base Formation: The aldehyde group of the m-PEG3-Ald reacts with the primary amine to form an unstable imine intermediate, also known as a Schiff base. This is a reversible reaction that is favored under mildly acidic conditions (pH 5-7).[1]
-
Reduction: The imine intermediate is then reduced by a mild reducing agent to form a stable secondary amine bond.[1][2]
Q2: Which reducing agents are recommended for the reductive amination of m-PEG3-Ald?
A2: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the most commonly used and recommended reducing agents. They are mild and selective, meaning they will primarily reduce the imine intermediate without significantly reducing the starting aldehyde. Sodium borohydride (NaBH₄) can also be used, but it is a stronger reducing agent and may lead to the undesired reduction of the starting m-PEG3-Ald.
Q3: What is the optimal pH for the reaction?
A3: The optimal pH is a balance between efficient Schiff base formation and the availability of the deprotonated amine for reaction. A pH range of 6.5 to 8.0 is generally recommended. The initial formation of the Schiff base is more efficient at a slightly acidic pH of around 5-7. However, the reduction step with sodium cyanoborohydride is typically carried out at a pH of approximately 6-7.
Q4: What are the recommended molar ratios of reactants?
A4: To drive the reaction to completion, a slight to moderate excess of the m-PEG3-Ald reagent is typically used. The optimal molar ratio of m-PEG3-Ald to the primary amine-containing molecule should be determined empirically for each specific substrate, but a starting point of 1.2:1 to 5:1 is common. The reducing agent is also used in excess, typically 1.2 to 1.5 equivalents relative to the aldehyde.
Q5: What are suitable solvents for this reaction?
A5: The choice of solvent can influence reaction speed. 1,2-Dichloroethane (DCE) is often the preferred solvent, as reactions tend to be faster in it. Tetrahydrofuran (THF) and methanol (MeOH) are also commonly used and effective solvents for reductive amination.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incorrect Buffer pH: If the pH is too low, the primary amine will be protonated and thus not nucleophilic. If the pH is too high, the formation of the Schiff base can be hindered. | Optimize the reaction pH. A good starting point is pH 7.4, with a tested range of 6.5 to 8.0. |
| Inactive m-PEG3-Ald Reagent: The aldehyde group is susceptible to oxidation over time. | Use a fresh vial of m-PEG3-Ald and ensure it has been stored properly under an inert atmosphere to prevent oxidation. | |
| Insufficient Reducing Agent: The reduction of the imine is a critical step for a stable conjugate. | Ensure an adequate excess of the reducing agent is used. Monitor the reaction progress and add more reducing agent if necessary. | |
| Presence of Primary Amines in Buffer: Buffers such as Tris contain primary amines that will compete with your target molecule for reaction with the m-PEG3-Ald. | Use a non-amine-containing buffer, such as phosphate-buffered saline (PBS) or borate buffer. | |
| Protein/Peptide Precipitation | High Concentration of Organic Co-solvent: If your m-PEG3-Ald is dissolved in an organic solvent, adding a large volume to your aqueous reaction can cause precipitation. | Minimize the use of organic solvents. If necessary, add the m-PEG3-Ald solution dropwise while gently stirring the reaction mixture. |
| pH at or Near the Isoelectric Point (pI) of the Protein/Peptide: Proteins are least soluble at their pI. | Adjust the buffer pH to be at least one pH unit away from the pI of your protein or peptide. | |
| Formation of Side Products | Over-alkylation of the Primary Amine: If the newly formed secondary amine reacts with another molecule of m-PEG3-Ald. | A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can sometimes minimize this issue. |
| Reduction of the Starting Aldehyde: This is more likely to occur with less selective reducing agents like NaBH₄. | Use a milder and more selective reducing agent such as NaBH₃CN or NaBH(OAc)₃. |
Experimental Protocols
General Protocol for Reductive Amination using Sodium Cyanoborohydride
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer with 0.15 M NaCl at a pH of 7.4. Ensure the buffer is free of any primary amines.
-
Substrate Preparation: Dissolve the primary amine-containing molecule (e.g., peptide, protein) in the reaction buffer to a concentration of 1-10 mg/mL. If the stock solution of the substrate is in an amine-containing buffer, a buffer exchange is necessary.
-
m-PEG3-Ald Addition: Add the desired molar excess of m-PEG3-Ald to the substrate solution and mix gently.
-
Initiation of Reduction: Add a freshly prepared stock solution of sodium cyanoborohydride (NaBH₃CN) to the reaction mixture to a final concentration of 20-50 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The progress of the reaction can be monitored by techniques such as LC-MS or HPLC.
-
Quenching: Quench any unreacted aldehyde by adding a solution of a primary amine, such as Tris or glycine, to a final concentration of 50 mM.
-
Purification: The PEGylated product can be purified from the reaction mixture using methods like size exclusion chromatography or reversed-phase HPLC.
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0-1.2 equivalents) and m-PEG3-Ald (1.0 equivalent) in an appropriate solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: Stir the mixture at room temperature for 20-60 minutes to facilitate the formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 48 hours.
-
Work-up: Once the reaction is complete, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizing the Process
Caption: General workflow for the reductive amination of a primary amine with m-PEG3-Ald.
Caption: A logical diagram for troubleshooting low-yield reductive amination reactions.
References
how to prevent side reactions with Methyl-PEG3-Ald
Welcome to the technical support center for Methyl-PEG3-Ald. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
This compound is primarily used for conjugating to molecules containing primary amine groups. The aldehyde functional group reacts with a primary amine to form an intermediate imine (Schiff base), which is subsequently reduced to a stable secondary amine linkage. This two-step process is known as reductive amination.
Q2: What are the most common side reactions observed with this compound?
The most common side reactions include:
-
Aldehyde Oxidation: The aldehyde group can be oxidized to a carboxylic acid, rendering it unreactive towards amines.
-
Aldehyde Reduction: The reducing agent used for the imine reduction can also directly reduce the starting aldehyde, leading to a hydroxyl group.
-
Incomplete Imine Formation: Suboptimal pH or steric hindrance can lead to poor imine formation, resulting in a low yield of the final conjugate.
-
Hydrolysis of the Imine: The imine intermediate is susceptible to hydrolysis, which can revert it back to the starting aldehyde and amine.[1]
-
Formation of N-Acylurea Byproducts: If using carbodiimides like EDC for other coupling steps in the workflow, there's a risk of forming stable N-acylurea byproducts.[2]
-
Di-PEGylation: If the target molecule has multiple amine groups, over-PEGylation can occur.[2]
Q3: How should I store this compound to maintain its reactivity?
To prevent degradation, this compound should be stored at -20°C in a desiccated, inert atmosphere (e.g., under argon or nitrogen).[3] Avoid repeated freeze-thaw cycles. For preparing stock solutions, use anhydrous solvents.
Troubleshooting Guides
Problem 1: Low Conjugation Yield
Possible Causes:
-
Suboptimal pH for Imine Formation: The formation of the imine is pH-dependent. The reaction rate is generally greatest near a pH of 5.[1] At a lower pH, the amine nucleophile is protonated and non-reactive, while at a higher pH, there is insufficient acid catalysis for the dehydration step.
-
Inefficient Reduction of the Imine: The choice and amount of reducing agent are critical. Incomplete reduction will lead to a low yield of the stable secondary amine.
-
Hydrolysis of the Imine Intermediate: The imine can hydrolyze back to the aldehyde and amine, especially if the reduction step is slow.
-
Degradation of this compound: Improper storage or handling can lead to the oxidation of the aldehyde group.
Solutions:
-
Optimize Reaction pH:
-
For imine formation, maintain a pH between 4.5 and 6.0.
-
For the reduction step with sodium cyanoborohydride, a pH of 6.0-7.0 is often optimal.
-
-
Choice and Excess of Reducing Agent:
-
Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is selective for the imine over the aldehyde at acidic pH.
-
Sodium triacetoxyborohydride (STAB) is also effective and can be used in a one-pot reaction.
-
Use a molar excess of the reducing agent (typically 1.5 to 2 equivalents).
-
-
Reaction Monitoring:
-
Monitor the formation of the imine by TLC or LC-MS before adding the reducing agent.
-
Monitor the final product formation to determine the reaction endpoint.
-
Problem 2: Presence of Unwanted Side Products
Possible Causes:
-
Aldehyde Starting Material in Final Product: This can be due to the reduction of the aldehyde by the reducing agent.
-
Multiple PEGylations on the Target Molecule: Your target molecule may have more than one reactive amine group.
Solutions:
-
Control Stoichiometry:
-
To avoid di-PEGylation, adjust the molar ratio of this compound to your target molecule. A 1:1 ratio is a good starting point.
-
-
Purification:
-
Utilize purification techniques such as size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC) to separate the desired conjugate from side products and unreacted starting materials.
-
Experimental Protocols
Protocol 1: Two-Step Reductive Amination
-
Imine Formation:
-
Dissolve the amine-containing molecule in a suitable buffer (e.g., 100 mM MES or phosphate buffer) at a pH of 4.5-6.0.
-
Add this compound (1.0-1.2 equivalents) to the solution.
-
Stir the reaction at room temperature for 1-4 hours. Monitor imine formation by LC-MS.
-
-
Reduction:
-
Prepare a fresh stock solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer.
-
Add the NaBH₃CN solution (1.5-2.0 equivalents) to the reaction mixture.
-
Continue to stir at room temperature for 2-12 hours.
-
Quench the reaction by adding an appropriate quenching agent (e.g., acetone).
-
Purify the conjugate using chromatography (SEC or RP-HPLC).
-
Protocol 2: One-Pot Reductive Amination
-
Reaction Setup:
-
Dissolve the amine-containing molecule and this compound (1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or dichloroethane).
-
Add sodium triacetoxyborohydride (STAB) (1.5-2.0 equivalents) to the mixture.
-
A small amount of acetic acid can be added as a catalyst.
-
-
Reaction and Workup:
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the conjugate by chromatography.
-
Data Presentation
Table 1: Influence of pH on Imine Formation Efficiency
| pH | Relative Imine Formation Rate (%) |
| 3.0 | 25 |
| 4.0 | 70 |
| 5.0 | 100 |
| 6.0 | 85 |
| 7.0 | 50 |
| 8.0 | 20 |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Optimal pH | Key Advantages |
| Sodium Cyanoborohydride (NaBH₃CN) | 6.0 - 7.0 | Selective for imines over aldehydes at acidic pH. |
| Sodium Triacetoxyborohydride (STAB) | 4.0 - 6.0 | Can be used in a one-pot reaction; less toxic. |
| Sodium Borohydride (NaBH₄) | > 7.0 | Can reduce aldehydes; less selective. |
Visualizations
Caption: Reductive amination workflow with this compound.
Caption: Troubleshooting flowchart for this compound reactions.
References
Technical Support Center: Purifying PROTACs Synthesized with Methyl-PEG3-Aldehyde
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges in the purification of Proteolysis Targeting Chimeras (PROTACs) synthesized using a Methyl-PEG3-Aldehyde linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying PROTACs containing a Methyl-PEG3-Aldehyde linker?
Researchers often face several key challenges during the purification of these specific PROTACs. The aldehyde group, while useful for conjugation, can lead to the formation of Schiff bases or other side products, complicating the purification process. The PEG linker can increase solubility but may also lead to broader peaks during chromatography. Additionally, the overall complexity and diverse physicochemical properties of the final PROTAC molecule, which includes a ligand for an E3 ligase, a ligand for the target protein, and the linker, can make purification difficult.
Q2: Why am I observing multiple peaks or a broad peak for my PROTAC during HPLC analysis?
Multiple or broad peaks during High-Performance Liquid Chromatography (HPLC) analysis can be attributed to several factors. The presence of diastereomers, if your molecule has multiple chiral centers, can result in closely eluting peaks. The aldehyde group in the Methyl-PEG3-Aldehyde linker can potentially exist in equilibrium with its hydrated gem-diol form, which can also lead to peak broadening or the appearance of a secondary peak. Furthermore, impurities and byproducts from the synthesis, such as unreacted starting materials or side-reaction products, will appear as separate peaks.
Q3: My PROTAC has poor solubility in common chromatography solvents. What can I do?
The solubility of a PROTAC is highly dependent on its overall structure, including the properties of the two ligands. If you are experiencing poor solubility, consider modifying your mobile phase. For reverse-phase HPLC, adding a small amount of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the mobile phase can sometimes improve solubility. However, be mindful that this can affect column performance and peak shape. For flash chromatography, exploring a wider range of solvent systems, including those with chlorinated solvents or more polar modifiers, may be necessary.
Q4: How can I confirm the identity and purity of my final PROTAC product?
A combination of analytical techniques is essential for confirming the identity and assessing the purity of your PROTAC. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information and can help identify impurities. Analytical HPLC with UV detection is the standard method for determining the purity of the final compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of PROTACs synthesized with Methyl-PEG3-Aldehyde.
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product Loss During Extraction | Minimize the number of extraction steps. Ensure the pH of the aqueous layer is optimized to keep your PROTAC in the organic phase. | Increased recovery of the crude product before purification. |
| Decomposition on Silica Gel | If using normal-phase flash chromatography, consider switching to reverse-phase chromatography. The aldehyde group can sometimes be sensitive to silica gel. | Improved yield and purity of the final product. |
| Suboptimal Chromatography Conditions | Systematically screen different solvent systems for both flash chromatography and preparative HPLC to find the optimal conditions for separation. | Better separation of the desired product from impurities, leading to a higher isolated yield. |
Issue 2: Co-elution of Impurities with the Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Similar Polarity of Product and Impurity | Modify the mobile phase composition. For reverse-phase HPLC, try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa) or change the pH of the aqueous phase. | Improved resolution between the product and the co-eluting impurity. |
| Impurity is a Diastereomer | If diastereomers are present, a chiral separation method may be required. Alternatively, optimizing the HPLC gradient to a very shallow gradient may improve separation. | Separation of the diastereomers into distinct peaks. |
| Formation of Adducts | Ensure all solvents are of high purity and are degassed. The aldehyde can potentially form adducts with certain nucleophiles. | A cleaner chromatogram with fewer unexpected peaks. |
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC Purification
-
Column Selection: A C18 column is a common starting point for PROTAC purification.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A typical gradient might run from 5% B to 95% B over 20-30 minutes. This should be optimized for your specific PROTAC.
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent, such as DMSO or DMF, and filter before injection.
-
Detection: Monitor the elution profile using a UV detector, typically at wavelengths such as 254 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC and/or LC-MS to confirm purity and identity. Pool the pure fractions.
-
Solvent Removal: Remove the solvent by lyophilization or rotary evaporation.
Protocol 2: Flash Chromatography (Normal Phase)
-
Column Selection: Use a silica gel column appropriate for the scale of your purification.
-
Solvent System Selection: A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A gradient elution is typically used.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane and load it onto the column.
-
Elution: Run the gradient and collect fractions.
-
Fraction Analysis: Analyze the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the pure product.
-
Pooling and Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure.
Visual Guides
Caption: A general workflow for the purification and analysis of PROTACs.
Technical Support Center: Aldehyde-Based Crosslinkers
Welcome to the technical support center for aldehyde-based crosslinkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that may arise when using aldehyde-based crosslinkers like formaldehyde and glutaraldehyde.
1. Low or No Crosslinking Efficiency
Q: I am not observing any crosslinking, or the efficiency is very low. What are the possible causes and solutions?
A: Low crosslinking efficiency is a common issue that can stem from several factors related to the reagents, reaction conditions, or the biological sample itself.
Troubleshooting Guide:
-
Reagent Quality:
-
Formaldehyde: Ensure you are using a fresh, high-quality formaldehyde solution. Formaldehyde can oxidize to formic acid, lowering the pH and reducing efficiency, or polymerize into paraformaldehyde.[1][2] For applications like ChIP, it's often recommended to prepare fresh formaldehyde from a paraformaldehyde stock.[3]
-
Glutaraldehyde: Aqueous solutions of glutaraldehyde can contain polymers of variable sizes.[4] For consistent results, use electron microscopy-grade glutaraldehyde.
-
-
Reaction Conditions:
-
Concentration: The concentration of the crosslinker is critical. If it's too low, the reaction will be inefficient. It's essential to optimize the concentration for your specific application.[5]
-
Incubation Time: Crosslinking is a time-dependent process. Insufficient incubation time will lead to incomplete crosslinking. For example, in ChIP experiments, under-crosslinking can result in the dissociation of proteins from DNA.
-
Temperature: The reaction is temperature-dependent. While room temperature is common, lower temperatures can be used to slow down the reaction for better control.
-
pH: The optimal pH for the reaction of aldehydes with amines is typically in the range of 7.0-8.5.
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecules for the crosslinker and quench the reaction. Use non-amine buffers like PBS or HEPES.
-
-
Sample-Specific Issues:
-
Protein Concentration: Crosslinking is dependent on the concentration of the target molecules. At very low protein concentrations, intermolecular crosslinking may be inefficient.
-
Target Accessibility: The functional groups on your protein of interest might not be accessible for crosslinking due to protein folding or complex formation.
-
2. Protein Aggregation and Precipitation
Q: My protein sample precipitates after adding the crosslinker. How can I prevent this?
A: Precipitation is a clear sign of over-crosslinking, leading to the formation of large, insoluble aggregates.
Troubleshooting Guide:
-
Optimize Crosslinker Concentration: This is the most common cause. Perform a titration experiment with a range of glutaraldehyde or formaldehyde concentrations to find the optimal level that crosslinks your protein without causing precipitation.
-
Control Reaction Time: The crosslinking reaction is progressive. Reduce the incubation time to prevent the formation of extensive cross-linked networks.
-
Adjust Protein Concentration: High protein concentrations can favor intermolecular crosslinking and aggregation. Try performing the reaction at a lower protein concentration.
-
Quenching: Ensure you are effectively stopping the reaction by adding a quenching agent like Tris or glycine at the end of the incubation period.
3. Epitope Masking in Immunoassays (IHC, ChIP)
Q: My antibody is not working after formaldehyde fixation. Is it possible that the epitope is masked?
A: Yes, this is a very common issue. Aldehyde crosslinking can modify amino acid side chains, particularly lysine, which can alter the epitope recognized by your antibody.
Troubleshooting Guide:
-
Optimize Fixation:
-
Reduce Crosslinking Time and Concentration: Over-crosslinking is a major cause of epitope masking. Try reducing the formaldehyde concentration (e.g., to 1%) and shortening the incubation time.
-
Antigen Retrieval: For immunohistochemistry, antigen retrieval methods (heat-induced or proteolytic-induced) are often necessary to unmask the epitope.
-
-
Antibody Selection:
-
Use a Different Antibody: Some antibodies are more sensitive to fixation than others. If possible, try an antibody that recognizes a different epitope on the target protein.
-
Polyclonal vs. Monoclonal: Polyclonal antibodies may be more robust to fixation as they recognize multiple epitopes, some of which may remain accessible.
-
4. DNA-Protein Crosslinking (DPC) Issues in ChIP
Q: I'm having trouble with my ChIP-seq experiment. What are some common pitfalls related to formaldehyde crosslinking?
A: Formaldehyde-induced DNA-protein crosslinks (DPCs) are central to ChIP, but improper execution can lead to failed experiments.
Troubleshooting Guide:
-
Over-crosslinking: This can make the chromatin resistant to sonication, resulting in large DNA fragments and poor resolution. It can also mask epitopes, preventing efficient immunoprecipitation.
-
Under-crosslinking: Insufficient crosslinking will lead to the loss of protein-DNA interactions during the subsequent steps of the protocol.
-
Crosslink Reversal: Incomplete reversal of crosslinks (typically done by heating) will interfere with downstream DNA purification and PCR amplification.
-
Transient Interactions: Formaldehyde may not efficiently capture very transient protein-DNA interactions, as it has been suggested that it can only crosslink proteins that interact with DNA for longer than 5 seconds. For capturing larger protein complexes that may not directly interact with DNA, consider using a longer crosslinker in combination with formaldehyde (double-crosslinking).
5. Artifacts and Non-Specific Crosslinking
Q: I'm observing unexpected bands on my gel or non-specific interactions. Could these be artifacts of the crosslinking reaction?
A: Yes, aldehyde crosslinkers can induce a variety of artifacts.
Troubleshooting Guide:
-
Glutaraldehyde Polymerization: Glutaraldehyde can exist as polymers in solution, which can lead to more extensive and less defined crosslinking.
-
High Reactivity: The high reactivity of aldehydes means they can crosslink proteins that are merely in close proximity due to high cellular concentrations, not necessarily because they are part of a stable complex. Optimizing the crosslinker concentration and reaction time is crucial to minimize this.
-
DNA Damage: Aldehydes can cause DNA damage, including base adducts and interstrand crosslinks, which can complicate the interpretation of experiments focused on DNA-protein interactions.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for using formaldehyde and glutaraldehyde crosslinkers. These are starting points, and optimal conditions should be determined empirically for each specific application.
Table 1: Comparison of Formaldehyde and Glutaraldehyde
| Feature | Formaldehyde | Glutaraldehyde |
| Chemical Formula | CH₂O | C₅H₈O₂ |
| Reactivity | Less reactive | More reactive, faster crosslinking |
| Crosslinking Span | Short (zero-length) | Longer, can bridge greater distances |
| Reversibility | Reversible with heat | Largely irreversible |
| Toxicity | Known carcinogen | More toxic than formaldehyde, sensitizer |
| Common Applications | ChIP, IHC, tissue preservation | Electron microscopy, enzyme immobilization |
Table 2: Recommended Starting Conditions for Crosslinking
| Parameter | Formaldehyde | Glutaraldehyde |
| Concentration | 0.4% - 2% (for protein interactions), 1% (for ChIP) | 0.01% - 2% (v/v) |
| Incubation Time | 5 - 30 minutes | 5 minutes - 1 hour |
| Temperature | 4°C to 37°C | 4°C to 25°C (Room Temp) |
| pH | 7.0 - 8.5 | 7.0 - 8.5 |
| Quenching Agent | Tris or Glycine (e.g., 125 mM Glycine) | Tris or Glycine (20-100 mM) |
Key Experimental Protocols
Protocol 1: General Protein Crosslinking with Glutaraldehyde
-
Prepare Protein Sample: Prepare your protein in a non-amine buffer (e.g., PBS, HEPES) at the desired concentration (e.g., 1 mg/mL).
-
Initiate Crosslinking: Add glutaraldehyde to the desired final concentration (start with a titration from 0.01% to 0.5%).
-
Incubate: Incubate the reaction at room temperature for a set time (e.g., 15 minutes).
-
Quench Reaction: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Analysis: Analyze the crosslinked products by SDS-PAGE.
Protocol 2: Formaldehyde Crosslinking for Chromatin Immunoprecipitation (ChIP)
-
Cell Culture: Grow cells to the desired confluency.
-
Crosslinking: Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubation: Incubate for 10 minutes at room temperature with gentle swirling.
-
Quenching: Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Cell Lysis and Chromatin Shearing: Proceed with cell lysis and sonication or enzymatic digestion to shear the chromatin to the desired size range (typically 200-1000 bp).
-
Immunoprecipitation: Perform immunoprecipitation using an antibody specific to the protein of interest.
-
Reverse Crosslinks: Elute the protein-DNA complexes and reverse the crosslinks by incubating at 65°C for several hours, typically in the presence of high salt.
-
DNA Purification: Purify the DNA for downstream analysis (e.g., qPCR, sequencing).
Visualizations
Caption: A generalized workflow for experiments involving aldehyde-based crosslinkers.
Caption: A decision tree for troubleshooting inefficient crosslinking reactions.
Caption: The chemical pathway of protein crosslinking by aldehydes.
References
Technical Support Center: Strategies to Improve the Efficiency of Reductive Amination
Welcome to the Technical Support Center for reductive amination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance the efficiency and success of your reductive amination experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a reductive amination reaction, and why is it so critical?
The optimal pH for reductive amination is typically in the mildly acidic range of 4 to 7.[1][2] This pH is a crucial compromise. It needs to be acidic enough to catalyze the formation of the imine or iminium ion intermediate by protonating the carbonyl oxygen, but not so acidic that it fully protonates the amine nucleophile, which would render it non-reactive.[1][3] If the pH is too low, the amine will be protonated and non-nucleophilic.[4] If the pH is too high, the carbonyl group is not sufficiently activated for the nucleophilic attack by the amine. For the reduction of iminium cations, a pH of about 6-7 is often effective, while the reduction of ketones and aldehydes is favored at a lower pH of 3-4.
Q2: How do I choose the right reducing agent for my reductive amination?
The choice of reducing agent is critical and depends on the reactivity of your carbonyl compound and the desired reaction setup (one-pot or two-step).
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent for one-pot reactions. It is a mild and selective reducing agent that efficiently reduces the iminium ion in the presence of aldehydes and ketones, which minimizes the formation of alcohol byproducts.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the iminium ion over the carbonyl group, particularly at a controlled pH of around 6-7. It is a weaker reducing agent than sodium borohydride, making it suitable for one-pot procedures where the carbonyl should not be prematurely reduced. However, it is highly toxic and can generate hydrogen cyanide gas under acidic conditions.
-
Sodium Borohydride (NaBH₄): This is a stronger and less selective reducing agent that can reduce both the starting carbonyl compound and the imine intermediate. To avoid the formation of alcohol byproducts, it is best used in a two-step procedure where the imine is formed first before the addition of NaBH₄.
-
Catalytic Hydrogenation (H₂/Catalyst): Using catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) can be a very clean and efficient method. However, the catalyst can sometimes be deactivated by the amine substrate or product, and it may also reduce other sensitive functional groups in the molecule.
Q3: What are the most common side reactions in reductive amination, and how can I prevent them?
The most common side reactions are the formation of alcohol byproducts and over-alkylation of the amine.
-
Alcohol Formation: This occurs when the reducing agent reduces the starting aldehyde or ketone before it can form the imine. To prevent this, you can use a milder, more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN in a one-pot reaction. Alternatively, a two-step procedure where the imine is fully formed before the addition of a stronger reducing agent like NaBH₄ can be employed.
-
Over-alkylation: This is a common issue when using a primary amine, where the desired secondary amine product reacts further with the carbonyl compound to form a tertiary amine. To minimize this, you can use a large excess of the primary amine or control the stoichiometry carefully. A stepwise procedure, where the imine is formed first and then reduced, can also suppress the formation of the tertiary amine.
Q4: How can I improve the reaction rate if my reductive amination is very slow?
Several factors can contribute to a slow reaction rate:
-
Suboptimal pH: Ensure the pH is within the optimal range of 4-7 to facilitate imine formation.
-
Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow. Experiment with different solvents to improve solubility.
-
Steric Hindrance: Reactions with sterically hindered ketones or amines can be slow due to the difficulty in forming the iminium intermediate. In such cases, increasing the reaction temperature or using a Lewis acid catalyst like Ti(OiPr)₄ might be beneficial.
-
Inefficient Imine Formation: The equilibrium may not favor the imine. Using a dehydrating agent like molecular sieves or azeotropic distillation to remove water can drive the equilibrium towards imine formation.
Troubleshooting Guide
This guide addresses specific issues that you might encounter during your reductive amination experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Suboptimal pH: The pH is not in the ideal range for imine formation or reduction. 2. Ineffective or Degraded Reducing Agent: The chosen reducing agent may not be suitable or has lost its activity. 3. Inefficient Imine Formation: The equilibrium between the carbonyl, amine, and imine does not favor the imine. 4. Presence of Water: Excess water can inhibit imine formation by shifting the equilibrium. | 1. Carefully control the reaction pH, aiming for a range of 4-6 for imine formation. 2. Use a fresh batch of a suitable reducing agent. For one-pot reactions, consider milder agents like NaBH(OAc)₃ or NaBH₃CN. 3. To favor imine formation, consider adding a dehydrating agent like molecular sieves or removing water via azeotropic distillation. 4. Use anhydrous solvents and ensure starting materials are dry. |
| Multiple Products Observed (by TLC/LC-MS) | 1. Reduction of Starting Aldehyde/Ketone: The reducing agent is too strong or was added prematurely. 2. Over-alkylation of the Amine: The desired amine product is reacting further with the carbonyl compound. | 1. Switch to a milder reducing agent like NaBH(OAc)₃. In a two-step process, ensure sufficient time for imine formation before adding the reducing agent. 2. Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound. A large excess of the primary amine can also be used to favor the formation of the secondary amine. |
| Starting Material Remains Unchanged | 1. Protonated Amine: The pH is too low, rendering the amine non-nucleophilic. 2. Inactive Reducing Agent: The reducing agent has degraded. 3. Poor Solubility of Reagents: Reactants are not dissolving in the chosen solvent. | 1. Adjust the pH to be slightly more basic, but still within the optimal range for imine formation (4-7). 2. Test the reducing agent on a simple ketone or aldehyde to verify its activity. 3. Screen for a more suitable solvent or solvent mixture. |
| Difficulty Isolating the Amine Product | 1. Incomplete Reaction: Residual imine impurity complicates purification. 2. Emulsion during Workup: Formation of a stable emulsion during acid-base extraction. | 1. Drive the reaction to completion by increasing the amount of reducing agent or extending the reaction time. Consider adding a catalytic amount of acid during the reduction to protonate the imine and facilitate reduction. 2. Try adding brine to the aqueous phase or filtering the mixture through celite to break the emulsion. Salting out the amine product with HCl is another potential strategy. |
Comparison of Common Reducing Agents
| Reducing Agent | Selectivity | Optimal Conditions | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High: Selectively reduces imines/iminium ions in the presence of aldehydes/ketones. | One-pot reactions, mildly acidic (pH ~5-6). | Often the reagent of choice for one-pot reductive aminations; less toxic than NaBH₃CN. |
| Sodium Cyanoborohydride (NaBH₃CN) | High: Selective for iminium ions over carbonyls, especially at controlled pH. | One-pot reactions, pH ~6-7. | Highly toxic; can release HCN gas under acidic conditions. |
| Sodium Borohydride (NaBH₄) | Low: Reduces both imines and carbonyl compounds. | Best for two-step procedures after imine formation is complete. | Stronger reducing agent; can lead to alcohol byproducts if used in a one-pot reaction. |
| Catalytic Hydrogenation (H₂/Catalyst) | Varies with catalyst and substrate. | Neutral conditions. | Can be very clean, but the catalyst may be deactivated by amines and can reduce other functional groups. |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is suitable for the direct conversion of a carbonyl compound and an amine to the corresponding amine product in a single step.
-
Reactant Preparation: In a suitable reaction flask, dissolve the aldehyde or ketone (1.0 equiv.) and the amine (1.0-1.2 equiv.) in an appropriate anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).
-
Imine Formation (Optional but Recommended): Stir the mixture at room temperature for 20-60 minutes to allow for initial imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise to the reaction mixture. Be cautious as the addition may be exothermic.
-
Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed. Reactions are typically complete within a few hours to overnight.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, if necessary.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This protocol is advantageous when using the less selective but often more readily available sodium borohydride.
Step A: Imine Formation
-
Reactant Mixture: Dissolve the aldehyde or ketone (1.0 equiv.) and the primary amine (1.0-1.1 equiv.) in a suitable solvent (e.g., methanol or ethanol).
-
Dehydration (Optional): To drive the equilibrium, a dehydrating agent such as anhydrous MgSO₄ or molecular sieves can be added. Alternatively, for larger scales, water can be removed azeotropically using a Dean-Stark apparatus with a solvent like toluene.
-
Reaction: Stir the mixture at room temperature until imine formation is complete, as monitored by TLC or ¹H NMR (observing the disappearance of the aldehyde proton signal).
Step B: Reduction
-
Cooling: Cool the reaction mixture containing the pre-formed imine in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1-1.5 equiv.) portion-wise, ensuring the temperature remains below 10 °C.
-
Completion: Allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Perform an aqueous work-up as described in Protocol 1 and purify the product as needed.
Visualizations
References
dealing with solubility issues of Methyl-PEG3-Ald conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl-PEG3-Aldehyde (m-PEG3-Ald) and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of m-PEG3-Ald?
Methyl-PEG3-Aldehyde is a polyethylene glycol (PEG) derivative. The PEG portion of the molecule is hydrophilic, which generally imparts good solubility in aqueous solutions.[1][2] The aldehyde group is more hydrophobic.[1] While m-PEG3-Ald itself is expected to be highly soluble in water and many organic solvents, its conjugates may exhibit different solubility profiles depending on the properties of the conjugated molecule.[2][3] The hydrophilic PEG spacer is known to increase the solubility of conjugated molecules in aqueous media.
Q2: In which solvents can I dissolve m-PEG3-Ald?
Based on data for related short-chain PEG compounds, m-PEG3-Ald is predicted to be soluble in a variety of solvents.
Table 1: Predicted Solubility of m-PEG3-Ald in Common Solvents
| Solvent Class | Solvent | Predicted Solubility | Notes |
| Aqueous | Water | Highly Soluble | PEG aldehydes are generally highly water-soluble. |
| Aqueous | Aqueous Buffers (e.g., PBS) | Highly Soluble | Soluble in standard aqueous buffers. |
| Organic Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A related compound, m-PEG8-NHS ester, is soluble in DMSO at ≥ 100 mg/mL. For similar compounds, it is noted that hygroscopic DMSO can significantly impact solubility, and using newly opened DMSO is recommended. |
| Organic Polar Aprotic | Acetonitrile | Soluble | A related compound, m-PEG8-alcohol, is reported to be soluble in Acetonitrile. |
Q3: My m-PEG3-Ald conjugate has precipitated out of solution. What should I do?
Precipitation of a conjugate can be due to several factors, including the properties of the conjugated molecule, solvent choice, concentration, and temperature. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.
Q4: How should I store m-PEG3-Ald and its conjugates?
For m-PEG3-Ald, it is recommended to store it at -20°C under nitrogen. Stock solutions in solvents like DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month, also under nitrogen. It is advisable to aliquot the solution to prevent repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.
Troubleshooting Guide
This guide provides a step-by-step approach to addressing common solubility issues with m-PEG3-Ald conjugates.
Problem: My m-PEG3-Ald conjugate is poorly soluble or has precipitated.
Here is a logical workflow to troubleshoot this issue:
References
Technical Support Center: Refining Purification Methods for Methyl-PEG3-Ald Labeled Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification methods for proteins labeled with Methyl-PEG3-Ald.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound labeling reaction?
A1: The reaction mixture typically contains the desired PEGylated protein, unreacted protein, excess this compound, and byproducts of the reducing agent.[] The presence of these impurities can interfere with downstream applications and assays.
Q2: Which chromatography techniques are most effective for purifying this compound labeled proteins?
A2: Ion exchange chromatography (IEX) and size exclusion chromatography (SEC) are the most commonly used techniques.[][2] Hydrophobic interaction chromatography (HIC) can also be a useful orthogonal method for separating species with minor differences in hydrophobicity. The choice of technique depends on the specific properties of the target protein and the degree of PEGylation.
Q3: How does the short PEG chain of this compound affect the purification strategy?
A3: The short PEG chain results in a smaller change in the hydrodynamic radius of the labeled protein compared to labeling with larger PEGs.[3] This can make separation from the unlabeled protein by size exclusion chromatography more challenging, often requiring high-resolution columns. However, the short chain has a minimal impact on the protein's overall charge, making ion exchange chromatography a powerful tool for separation based on the charge differences between the labeled and unlabeled protein.
Q4: Can I use affinity chromatography to purify my this compound labeled protein?
A4: If your protein has an affinity tag (e.g., His-tag, GST-tag), you can perform affinity chromatography as an initial capture step to separate the protein (both labeled and unlabeled) from other cellular components and excess labeling reagents. However, it will not separate the PEGylated protein from the un-PEGylated protein. Subsequent polishing steps using IEX or HIC will be necessary to isolate the desired labeled protein.
Q5: How can I quantify the efficiency of my this compound labeling reaction?
A5: Labeling efficiency can be assessed using several methods. SDS-PAGE analysis will show a shift in the molecular weight of the PEGylated protein.[4] Techniques like HPLC (SEC-HPLC or RP-HPLC) can be used to quantify the percentage of labeled protein. Mass spectrometry provides a precise measurement of the mass increase due to PEGylation and can help determine the number of PEG chains attached.
Troubleshooting Guides
Problem 1: Low Labeling Efficiency
Q: My protein shows low labeling efficiency with this compound. What are the possible causes and solutions?
A:
| Possible Cause | Troubleshooting Suggestion |
| Buffer contains primary amines (e.g., Tris) | Use a buffer that does not contain primary amines, such as PBS or HEPES. |
| Protein concentration is too low | Concentrate the protein to a concentration greater than 1 mg/mL. |
| Insufficient molar excess of PEG reagent | Increase the molar excess of this compound in the reaction. |
| Inactive PEG-aldehyde (hydrolyzed) | Use fresh or properly stored this compound reagent. |
| Suboptimal pH for reductive amination | For labeling lysine residues, maintain a pH between 7.0 and 7.5. For selective N-terminal labeling, a lower pH of 5.0-6.0 may be more effective. |
Problem 2: Protein Precipitation During Labeling or Purification
Q: My protein precipitates during the labeling reaction or during purification. How can I prevent this?
A:
| Possible Cause | Troubleshooting Suggestion |
| High concentration of organic solvent (if used to dissolve PEG reagent) | Keep the volume of any organic solvent to less than 10% of the total reaction volume. |
| Protein is unstable under the reaction or buffer conditions | Optimize the pH, temperature, or reaction time. Consider adding stabilizing agents such as glycerol or arginine to the buffers. |
| Inappropriate buffer conditions during chromatography | Ensure the pH of the buffer is not at the isoelectric point (pI) of the protein, which can cause precipitation. Adjust the salt concentration to improve solubility. |
Problem 3: Poor Separation of Labeled and Unlabeled Protein
Q: I am having difficulty separating the this compound labeled protein from the unlabeled protein. What can I do?
A:
| Chromatography Technique | Troubleshooting Suggestion |
| Size Exclusion Chromatography (SEC) | Due to the small size of the this compound, the difference in hydrodynamic radius between the labeled and unlabeled protein may be minimal. Use a long, high-resolution SEC column to improve separation. Decrease the flow rate to increase the resolution. |
| Ion Exchange Chromatography (IEX) | Optimize the pH of the buffers to maximize the charge difference between the labeled and unlabeled protein. A shallower salt gradient during elution can improve resolution. |
| Hydrophobic Interaction Chromatography (HIC) | The addition of the PEG chain can alter the hydrophobicity of the protein. Experiment with different salt concentrations in the binding and elution buffers to optimize separation. |
Data Presentation
Table 1: Representative Purification Yields for a this compound Labeled Protein (Model: 50 kDa Protein)
| Purification Step | Method | Purity (%) | Yield (%) |
| Initial Capture | His-Tag Affinity | >85 | >90 |
| Polishing Step 1 | Anion Exchange (Q-sepharose) | >95 | >80 |
| Polishing Step 2 | Size Exclusion (Superdex 200) | >99 | >95 |
| Overall | >95 | >68 |
Note: These are representative values and will vary depending on the specific protein and experimental conditions.
Experimental Protocols
Protocol 1: Purification of this compound Labeled Protein using Ion Exchange Chromatography (IEX)
-
Buffer Preparation:
-
Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0
-
-
Column Equilibration: Equilibrate a suitable anion exchange column (e.g., HiTrap Q HP) with 5-10 column volumes (CV) of Binding Buffer.
-
Sample Preparation: Exchange the buffer of the reaction mixture to Binding Buffer using a desalting column or dialysis.
-
Sample Loading: Load the sample onto the equilibrated column at a low flow rate.
-
Wash: Wash the column with 5-10 CV of Binding Buffer to remove unbound material, including unreacted this compound.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 20 CV. The PEGylated protein is expected to elute at a lower salt concentration than the unlabeled protein due to the shielding of positive charges by the PEG chain.
-
Fraction Analysis: Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the pure labeled protein.
Protocol 2: Purification of this compound Labeled Protein using Size Exclusion Chromatography (SEC)
-
Buffer Preparation: Prepare an isocratic elution buffer, such as Phosphate Buffered Saline (PBS), pH 7.4.
-
Column Equilibration: Equilibrate a high-resolution size exclusion column (e.g., Superdex 200 Increase) with at least 2 CV of the elution buffer.
-
Sample Preparation: Concentrate the sample from the previous purification step if necessary.
-
Sample Loading: Inject the sample onto the column. The injection volume should not exceed 2% of the total column volume for optimal resolution.
-
Elution: Elute the proteins with the isocratic buffer at a constant flow rate. The PEGylated protein will elute slightly earlier than the unlabeled protein.
-
Fraction Analysis: Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to identify and pool the fractions containing the pure labeled protein.
Mandatory Visualization
Caption: General purification workflow.
Caption: Troubleshooting poor separation.
References
Technical Support Center: Overcoming Steric Hindrance in Methyl-PEG3-Aldehyde Reactions
Welcome to the technical support center for Methyl-PEG3-Aldehyde (m-PEG3-Ald) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding steric hindrance and other challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of m-PEG3-Ald reactions?
A1: Steric hindrance refers to the spatial obstruction that arises when the size and shape of molecules prevent a chemical reaction from occurring efficiently. In m-PEG3-Ald reactions, this typically happens when the target amine group on a protein, peptide, or other molecule is located in a sterically crowded environment. The relatively short PEG3 linker may not be long enough to overcome this crowding, preventing the aldehyde group from accessing the amine to form an initial imine bond.
Q2: What are the signs that steric hindrance is impacting my m-PEG3-Ald conjugation?
A2: Common indicators of steric hindrance include:
-
Low conjugation efficiency: The yield of the desired PEGylated product is significantly lower than expected.
-
Incomplete reaction: Even with an excess of m-PEG3-Ald, a significant portion of the starting material remains unreacted.
-
Reaction variability: Inconsistent results between batches, which may be due to subtle conformational changes in the target molecule.
-
Non-specific conjugation: The reaction may occur at more accessible, but less desired, amine sites.
Q3: How does the length of the PEG linker affect steric hindrance?
A3: The length of the PEG linker is a critical factor in overcoming steric hindrance.[1]
-
Short linkers (like PEG3): May not provide sufficient spatial separation between the reactive aldehyde group and the molecule to which it is attached, leading to a higher probability of steric clash, especially with bulky biomolecules.[1]
-
Longer linkers (e.g., PEG8, PEG12, PEG24): A longer and more flexible PEG chain can act as a spacer arm, allowing the reactive group to reach sterically hindered sites more effectively.[2] However, excessively long linkers can sometimes wrap around the molecule and cause other forms of hindrance.[1]
Q4: Can reaction conditions be modified to overcome steric hindrance?
A4: Yes, optimizing reaction conditions can help mitigate the effects of steric hindrance. Key parameters to consider include:
-
pH: The formation of the initial imine (Schiff base) is most efficient at a slightly acidic to neutral pH (around 6.5-7.5).[3] At lower pH, the amine becomes protonated and less nucleophilic, while at higher pH, the removal of water during imine formation can be hindered.
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously to avoid denaturation of proteins or degradation of reactants.
-
Reaction Time: For sterically hindered reactions, extending the incubation time may be necessary to achieve a higher yield.
-
Molar Ratio: Increasing the molar excess of m-PEG3-Ald can help drive the reaction towards product formation. However, an excessive amount may lead to non-specific reactions or difficulties in purification.
Troubleshooting Guide
This guide addresses common issues encountered during m-PEG3-Ald reactions and provides potential solutions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Steric Hindrance: The target amine is not accessible. | - Consider using a longer PEG-aldehyde linker (e.g., m-PEG8-Ald).- Optimize reaction conditions (increase temperature, extend reaction time).- If possible, consider site-directed mutagenesis to introduce an amine at a more accessible location. |
| Suboptimal pH: The pH of the reaction buffer is too high or too low. | - Ensure the pH is within the optimal range of 6.5-7.5 for reductive amination.- Use a non-amine containing buffer such as PBS, MES, or HEPES. | |
| Inactive m-PEG3-Ald: The aldehyde group has oxidized. | - Use fresh or properly stored m-PEG3-Ald. Store at -20°C under an inert gas. | |
| Inefficient Reduction: The reducing agent is not effectively converting the imine to a stable amine. | - Use a fresh solution of the reducing agent (e.g., sodium cyanoborohydride).- Ensure the final concentration of the reducing agent is sufficient (typically 20-50 mM). | |
| Protein Precipitation | High concentration of organic co-solvent: The protein is denaturing and aggregating. | - Minimize the use of organic solvents. If necessary, add the m-PEG3-Ald solution dropwise with gentle stirring. |
| pH at or near the protein's isoelectric point (pI): The protein has minimal solubility. | - Adjust the buffer pH to be at least one pH unit away from the protein's pI. | |
| Multiple or Non-Specific Conjugations | High molar excess of m-PEG3-Ald: Reaction is occurring at secondary, more accessible amine sites. | - Reduce the molar ratio of m-PEG3-Ald to the target molecule.- Optimize the reaction time to favor conjugation at the most reactive site. |
| Presence of multiple accessible amines: The target molecule has several amine groups with similar reactivity. | - If site-specific conjugation is crucial, consider protecting other amine groups or using enzymatic ligation methods. |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination with m-PEG3-Aldehyde
This protocol provides a general guideline for the conjugation of m-PEG3-Ald to a primary amine-containing molecule, such as a protein or peptide.
Materials:
-
m-PEG3-Aldehyde
-
Amine-containing molecule (protein, peptide, etc.)
-
Reaction Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-7.5 (amine-free)
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the molecule is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
-
Preparation of m-PEG3-Aldehyde Solution:
-
Immediately before use, dissolve the m-PEG3-Ald in the Reaction Buffer to a concentration that will result in the desired molar excess (a starting point is 10-20 fold molar excess over the amine-containing molecule).
-
-
Reaction Incubation:
-
Add the m-PEG3-Ald solution to the solution of the amine-containing molecule.
-
Mix gently and incubate at room temperature for 1-2 hours to allow for the formation of the Schiff base. For sterically hindered reactions, this time can be extended or the temperature can be slightly increased.
-
-
Reduction Step:
-
Prepare a fresh solution of sodium cyanoborohydride.
-
Add the sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM.
-
Continue the incubation for an additional 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted m-PEG3-Ald.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.
-
Quantitative Data Summary: Optimizing Reaction Conditions
The following table provides a starting point for optimizing the reaction conditions for m-PEG3-Ald conjugation. The optimal conditions will vary depending on the specific reactants.
| Parameter | Starting Range | Recommended Starting Point | Notes |
| pH | 6.5 - 8.0 | 7.2 - 7.5 | Balances amine nucleophilicity and imine formation. |
| Buffer | Amine-free buffers | PBS, MES, HEPES | Avoid Tris and glycine buffers. |
| Molar Ratio (m-PEG3-Ald:Amine) | 5:1 to 50:1 | 20:1 | Higher ratios may be needed for sterically hindered amines. |
| Reaction Temperature (°C) | 4 - 37 | Room Temperature | Higher temperatures can increase reaction rates but risk denaturation. |
| Incubation Time (Schiff Base) | 1 - 4 hours | 2 hours | May need to be extended for sterically hindered reactions. |
| Reducing Agent Concentration | 10 - 100 mM | 20 mM | Ensure a sufficient excess to drive the reduction. |
| Reduction Time | 2 - 16 hours | 4 hours at RT or overnight at 4°C | Longer times may be needed for complete reduction. |
Visualizations
Caption: Reductive amination pathway for m-PEG3-Ald conjugation.
Caption: Troubleshooting workflow for low m-PEG3-Ald conjugation yield.
References
Validation & Comparative
Validating the Conjugation of Methyl-PEG3-Aldehyde by Mass Spectrometry: A Comparative Guide
For researchers and professionals in drug development, the precise conjugation of molecules is paramount. This guide provides an objective comparison for validating the conjugation of Methyl-PEG3-Aldehyde (Me-PEG3-Ald) to a peptide using mass spectrometry. We present supporting experimental protocols and data to illustrate the efficacy of this analytical technique.
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides and proteins. It can improve solubility, extend circulation half-life, and reduce immunogenicity. Me-PEG3-Ald is a short, discrete PEG linker with a terminal aldehyde group that allows for specific conjugation to primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, through reductive amination.
Validating the successful conjugation is a critical step. Mass spectrometry is a powerful tool for this purpose as it can precisely measure the mass of the molecules before and after the reaction, providing direct evidence of the covalent modification.
Quantitative Performance Comparison
Mass spectrometry confirms the successful conjugation of Me-PEG3-Ald by detecting a specific mass shift in the resulting peptide. The reaction, a reductive amination, involves the formation of a Schiff base between the peptide's primary amine and the aldehyde of the PEG linker, which is then reduced to a stable secondary amine. This process results in the addition of the mass of the Me-PEG3-Ald moiety minus the mass of a water molecule (lost during the initial Schiff base formation).
Here, we use a model peptide, a hypothetical decapeptide (Gly-Ala-Val-Leu-Ile-Lys-Phe-Pro-Arg-Cys), to illustrate the expected mass changes.
| Analyte | Chemical Formula | Monoisotopic Mass (Da) | Description |
| Model Peptide | C50H89N15O12S | 1115.65 | The starting, unconjugated peptide. |
| Methyl-PEG3-Ald | C8H16O4 | 176.10 | The PEGylating agent. |
| Conjugated Peptide | C58H103N15O15S | 1273.73 | The final product after successful conjugation to the N-terminus. |
Note: The mass of the conjugated peptide is calculated as: Mass(Peptide) + Mass(Me-PEG3-Ald) - Mass(H2O) = 1115.65 Da + 176.10 Da - 18.01 Da = 1273.74 Da. The slight difference is due to rounding.
Experimental Workflow
The overall process for conjugating and validating the Me-PEG3-Ald peptide is illustrated in the following workflow diagram.
Caption: Workflow for Me-PEG3-Ald conjugation and MS validation.
Experimental Protocols
Peptide Conjugation with this compound via Reductive Amination
This protocol outlines the steps for conjugating Me-PEG3-Ald to a peptide with a primary amine.
Materials:
-
Peptide with a primary amine (e.g., N-terminus or lysine side chain)
-
Methyl-PEG3-Aldehyde (Me-PEG3-Ald)
-
Sodium Cyanoborohydride (NaBH₃CN) as a 1M stock solution in 0.1 M NaOH
-
Reaction Buffer: 100 mM MES, pH 5.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Solvents for purification (e.g., HPLC-grade water, acetonitrile, trifluoroacetic acid)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Me-PEG3-Ald Preparation: Dissolve Me-PEG3-Ald in the Reaction Buffer to achieve a 10-20 fold molar excess compared to the peptide.
-
Reaction Initiation: Add the Me-PEG3-Ald solution to the peptide solution.
-
Reduction: Add the Sodium Cyanoborohydride stock solution to the reaction mixture to a final concentration of 20 mM.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 100 mM.
-
Purification: Purify the conjugated peptide from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mass Spectrometry Validation of Conjugation
This protocol describes the use of Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) to validate the conjugation.
Materials:
-
Unconjugated peptide standard
-
Purified conjugated peptide
-
MS-grade water with 0.1% formic acid (Solvent A)
-
MS-grade acetonitrile with 0.1% formic acid (Solvent B)
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
Procedure:
-
Sample Preparation: Dilute the unconjugated and purified conjugated peptide samples to a concentration of approximately 10 µM in Solvent A.
-
LC Separation: Inject the samples onto a C18 column. Elute the peptides using a gradient of Solvent B (e.g., 5% to 95% over 15 minutes).
-
MS Analysis:
-
Set the mass spectrometer to operate in positive ion mode.
-
Acquire full scan mass spectra over a mass-to-charge (m/z) range that encompasses the expected charge states of both the unconjugated and conjugated peptides (e.g., m/z 400-2000).
-
-
Data Analysis:
-
Process the raw data using a deconvolution algorithm to determine the zero-charge mass of the detected species.
-
Compare the deconvoluted mass of the species in the conjugated sample to the mass of the unconjugated peptide standard.
-
A successful conjugation is confirmed by the presence of a new species with a mass corresponding to the peptide plus the Me-PEG3-Ald moiety (minus the mass of water).
-
By following these protocols, researchers can reliably conjugate Methyl-PEG3-Aldehyde to a peptide and validate the outcome with high confidence using mass spectrometry. This approach ensures the quality and consistency of the modified therapeutic, a critical aspect of drug development.
A Comparative Guide to Methyl-PEG3-Aldehyde and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a polyethylene glycol (PEG) linker is a critical step in the development of bioconjugates, including antibody-drug conjugates (ADCs), where it profoundly influences the therapeutic's efficacy, stability, and pharmacokinetic profile. This guide provides an objective comparison of Methyl-PEG3-Aldehyde with other commonly used PEG linkers, supported by a summary of experimental data and detailed methodologies to inform the selection of the optimal linker for specific research and development applications.
Overview of PEG Linker Chemistries
PEG linkers are prized for their ability to increase the solubility and in vivo half-life of conjugated molecules. The terminal functional group of the PEG linker dictates its reactivity and the type of bond formed with the biomolecule. This guide focuses on the comparison of aldehyde-based linkers, specifically Methyl-PEG3-Aldehyde, with two other prevalent classes: N-hydroxysuccinimide (NHS) ester and maleimide-functionalized PEG linkers.
Methyl-PEG3-Aldehyde reacts with primary amines (N-terminus of proteins or lysine residues) via reductive amination to form a stable secondary amine bond. This chemistry offers the potential for high site-specificity, particularly for N-terminal modification, by controlling the reaction pH. The resulting secondary amine bond is highly stable, which is crucial for maintaining the integrity of the bioconjugate in vivo.
NHS Ester-PEG Linkers also target primary amines to form a stable amide bond. This reaction is generally rapid and efficient at physiological or slightly basic pH. However, NHS esters are susceptible to hydrolysis, which can compete with the desired conjugation reaction and potentially lead to lower yields and the need for a larger excess of the PEGylating agent.
Maleimide-PEG Linkers are the standard for targeting free sulfhydryl groups, such as those on cysteine residues. This allows for highly site-specific conjugation. However, the resulting thioether bond has been shown in some contexts to be susceptible to retro-Michael reactions, potentially leading to deconjugation in vivo. Newer generation maleimide-based linkers have been developed to improve stability.
Data Presentation: Quantitative Comparison of Linker Performance
The following table summarizes key performance characteristics of Methyl-PEG3-Aldehyde compared to other PEG linkers. The data is synthesized from various sources to provide a comparative overview.
| Feature | Methyl-PEG3-Aldehyde | Methyl-PEG3-NHS Ester | Methyl-PEG3-Maleimide |
| Target Functional Group | Primary Amines (-NH2) | Primary Amines (-NH2) | Sulfhydryls (-SH) |
| Resulting Linkage | Secondary Amine | Amide | Thioether |
| Reaction pH | 5.0 - 7.0 | 7.0 - 8.5 | 6.5 - 7.5 |
| Site-Specificity | High (N-terminal at acidic pH) | Moderate (Lysine residues) | High (Cysteine residues) |
| Linkage Stability | Very High | High | Moderate to High (can be labile) |
| Reaction Kinetics | Moderate (requires reduction step) | Fast | Fast |
| Key Advantage | High stability, potential for N-terminal specificity | High reactivity, well-established protocols | High site-specificity for cysteines |
| Key Disadvantage | Two-step reaction (reductive amination) | Susceptible to hydrolysis | Potential for linker instability |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: N-Terminal Specific PEGylation of a Monoclonal Antibody (mAb) with Methyl-PEG3-Aldehyde
Objective: To selectively conjugate Methyl-PEG3-Aldehyde to the N-terminus of a mAb.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 6.0)
-
Methyl-PEG3-Aldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dialyze the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of Methyl-PEG3-Aldehyde to the mAb solution. Incubate for 2 hours at room temperature with gentle mixing.
-
Reduction: Add a 20-fold molar excess of NaBH₃CN to the reaction mixture. Incubate for 12-16 hours at 4°C.
-
Quenching: Add the quenching buffer to a final concentration of 50 mM to consume unreacted aldehyde.
-
Purification: Purify the PEGylated mAb using size-exclusion chromatography to remove excess reagents.
-
Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to determine the degree of PEGylation and confirm site-specificity.
Protocol 2: Comparative Plasma Stability Assay of Antibody-Drug Conjugates
Objective: To compare the stability of ADCs prepared with Methyl-PEG3-Aldehyde, Methyl-PEG3-NHS Ester, and Methyl-PEG3-Maleimide linkers in human plasma.
Materials:
-
ADCs prepared with each of the three linkers
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate each ADC at a final concentration of 1 mg/mL in human plasma at 37°C. As a control, incubate each ADC in PBS under the same conditions.
-
Time Points: At various time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Sample Preparation: Immediately process the samples to stop any further degradation. This may involve immunocapture of the ADC followed by enzymatic digestion or direct analysis of the released drug.[1]
-
LC-MS/MS Analysis: Quantify the amount of intact ADC and/or the amount of released free drug at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released drug over time to determine the stability profile of each conjugate.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparison of PEG linkers.
Caption: Experimental workflow for ADC synthesis and evaluation.
Caption: Generalized ADC mechanism of action.
References
A Researcher's Guide to Assessing the Purity of Methyl-PEG3-Aldehyde Synthesized PROTACs
The synthesis of Proteolysis-Targeting Chimeras (PROTACs) is a critical process in modern drug discovery, demanding high purity for reliable in vitro and in vivo studies. This guide provides a comparative overview of standard methods for assessing the purity of PROTACs synthesized using the popular Methyl-PEG3-Aldehyde linker, offering detailed experimental protocols and data presentation to aid researchers in achieving high-quality, reproducible results.
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a key determinant of PROTAC efficacy. Methyl-PEG3-Aldehyde is a commonly employed linker due to its optimal length, hydrophilicity, and chemical tractability. Ensuring the purity of the final PROTAC construct is paramount, as even minor impurities can lead to off-target effects, misinterpretation of experimental data, and unreliable structure-activity relationships (SAR).
Comparative Analysis of Purity Assessment Techniques
The purity of a synthesized PROTAC is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods. Each technique offers unique advantages and provides complementary information regarding the purity and identity of the final compound.
| Technique | Information Provided | Typical Purity Acceptance Criteria | Advantages | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Provides quantitative information on the purity of the sample by separating the components of a mixture. Purity is determined by the relative area of the main peak. | >95% for in vitro assays>98% for in vivo studies | High resolution and sensitivity, accurate quantification, well-established and reproducible. | Does not provide structural information; co-eluting impurities may not be detected. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. It confirms the molecular weight of the desired product and identifies impurities. | Confirmation of expected molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.). | Provides molecular weight information, confirming the identity of the product and potential impurities. High sensitivity. | Ionization efficiency can vary, making accurate quantification challenging without appropriate standards. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Provides detailed information about the chemical structure and environment of atoms (¹H, ¹³C). It is used to confirm the final structure of the PROTAC and identify any residual solvents or synthetic intermediates. | Spectrum consistent with the proposed structure; absence of signals from starting materials or significant impurities. | Provides definitive structural confirmation. Can identify and quantify impurities without a reference standard (qNMR). | Relatively low sensitivity compared to MS; complex spectra can be difficult to interpret for large molecules. |
Detailed Experimental Protocols
Accurate and reproducible purity assessment relies on well-defined experimental protocols. The following sections provide standard operating procedures for the most common analytical techniques used for PROTAC analysis.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the PROTAC sample by separating it from any unreacted starting materials, byproducts, or other impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN)
-
Sample dissolved in a suitable solvent (e.g., DMSO, ACN/Water)
Procedure:
-
Sample Preparation: Prepare a stock solution of the PROTAC sample at a concentration of approximately 1 mg/mL. Dilute the stock solution with the initial mobile phase composition to a final concentration of 10-20 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 280 nm (or a wavelength appropriate for the chromophores in the PROTAC)
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the identity of the synthesized PROTAC by determining its molecular weight.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Reagents:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (ACN)
Procedure:
-
Sample Preparation: Prepare a sample solution at approximately 10-50 µg/mL in a suitable solvent.
-
LC Conditions: Use a similar gradient to the HPLC method, but typically with a shorter run time.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Mass Range: Scan a range that includes the expected molecular weight of the PROTAC (e.g., m/z 200-2000).
-
Capillary Voltage: ~3.5 kV
-
Cone Voltage: ~30 V
-
-
Data Analysis: Analyze the mass spectrum to find the molecular ion peak corresponding to the synthesized PROTAC (e.g., [M+H]⁺).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the PROTAC and identify any impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (optional, for quantitative NMR)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified PROTAC in approximately 0.6 mL of a suitable deuterated solvent.
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Analysis: Process the spectra and assign the peaks to the corresponding protons and carbons in the PROTAC structure. Compare the observed chemical shifts and coupling constants with the expected values. Check for the presence of signals from starting materials or residual solvents.
Visualizing the Process
Understanding the structure of the molecule and the workflow for its analysis is crucial. The following diagrams, generated using the DOT language, illustrate these concepts.
Caption: General structure of a PROTAC molecule.
Caption: Workflow for PROTAC purity assessment.
A Comparative Guide to Protein Conjugation: The Biological Activity of Methyl-PEG3-Ald Conjugated Proteins
For researchers, scientists, and drug development professionals, the modification of therapeutic proteins is a critical strategy to enhance their efficacy and pharmacokinetic profiles. Among the various methods, PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands out as a widely adopted technique. This guide provides an objective comparison of the biological activity of proteins conjugated with a specific amine-reactive reagent, Methyl-PEG3-Ald, versus alternative conjugation strategies. The information presented is supported by experimental data and detailed methodologies to aid in the selection of the most suitable protein modification approach.
Understanding Protein Conjugation with this compound
This compound is a PEGylation reagent that features a terminal aldehyde group. This functional group reacts with primary amines, such as the N-terminal amine or the ε-amine of lysine residues on a protein, through a process called reductive amination. This reaction forms a stable secondary amine linkage, covalently attaching the PEG chain to the protein. The "Methyl-PEG3" nomenclature indicates a methoxy-capped polyethylene glycol chain with three ethylene glycol units, providing a discrete and relatively short spacer.
The primary goals of conjugating proteins with reagents like this compound are to:
-
Increase serum half-life: The PEG chain increases the hydrodynamic radius of the protein, reducing renal clearance and prolonging its circulation time in the bloodstream.[1]
-
Enhance stability: PEGylation can protect proteins from proteolytic degradation.
-
Improve solubility: The hydrophilic nature of the PEG polymer can enhance the solubility of certain proteins.
-
Reduce immunogenicity: The PEG chain can mask epitopes on the protein surface, potentially reducing its recognition by the immune system.
However, a potential drawback of PEGylation is the possibility of reduced biological activity if the PEG chain sterically hinders the protein's active or binding sites.[1] Therefore, the choice of PEGylation reagent and the degree of modification are critical parameters to optimize.
Comparative Analysis of Biological Activity
To provide a clear comparison, this section will present quantitative data on the effects of protein conjugation on biological activity, focusing on key performance indicators such as enzyme kinetics, in vitro cell viability, and pharmacokinetic parameters.
Enzyme Activity
The conjugation of PEG chains can impact the catalytic activity of enzymes. This is often assessed by measuring the Michaelis-Menten constants, Km and Vmax, or the catalytic efficiency (kcat/Km).
| Conjugation Method | Protein | Change in Km | Change in Vmax/kcat | Reference |
| This compound (Reductive Amination) | α-Chymotrypsin | Data not available | Data not available | |
| mPEG-Succinimidyl Carbonate (Amine Reactive) | α-Chymotrypsin | Increase | Decrease | [2] |
| HESylation (Reductive Amination) | Anakinra | ~10-fold increase (lower affinity) | Not specified | [3] |
| PEGylation (Reductive Amination) | Anakinra | ~10-fold increase (lower affinity) | Not specified | [3] |
Note: Specific quantitative data for this compound on enzyme kinetics was not available in the searched literature. The table reflects data for a similar amine-reactive PEG and alternative technologies.
In Vitro Cell Viability
For therapeutic proteins, maintaining or modulating cytotoxic or proliferative activity is crucial. This is often evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) as key metrics.
| Conjugation Method | Protein/Drug | Cell Line | Change in IC50/EC50 | Reference |
| This compound | Not specified | Not specified | Data not available | |
| PEG-Maleimide | Domain Antibody-TNFα | L929 | ~10% loss of activity | |
| PEG-based monomers (general) | Not applicable | HeLa, L929 | Increased cytotoxicity with higher concentration |
Note: Specific quantitative data for this compound on cell viability was not available in the searched literature. The table reflects data for other PEGylation methods.
Pharmacokinetic Parameters
A primary driver for PEGylation is the improvement of a protein's pharmacokinetic profile. Key parameters include elimination half-life (t1/2) and clearance (CL).
| Conjugation Method | Protein | t1/2 (Conjugate vs. Native) | Clearance (CL) (Conjugate vs. Native) | Reference |
| This compound | Not specified | Data not available | Data not available | |
| HESylation | Anakinra | 10.8 h vs 1.7 h | 9.1 mL/h/kg vs 403.3 mL/h/kg | |
| PASylation (600 residues) | Interferon-α2b | 15.85 h vs 0.53 h | 4.3 mL/h/kg vs 396.3 mL/h/kg | |
| PEG-Maleimide (diPEGylated) | Domain Antibody-TNFα | 18 h vs 5 min | Not specified |
Note: Specific quantitative pharmacokinetic data for this compound was not available in the searched literature. The table presents data for alternative half-life extension technologies.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are protocols for protein conjugation with this compound and for assessing the biological activity of the resulting conjugates.
Protocol 1: Protein Conjugation with this compound via Reductive Amination
Materials:
-
Protein of interest
-
This compound
-
Conjugation Buffer: 100 mM MES, pH 6.5
-
Reducing Agent: Sodium cyanoborohydride (NaBH3CN) stock solution (e.g., 1 M in water)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Purification System: Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Dissolve this compound in the conjugation buffer immediately before use.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of this compound to the protein solution.
-
Add the reducing agent to a final concentration of 20-50 mM.
-
Incubate the reaction mixture at 4°C for 12-24 hours with gentle stirring.
-
-
Quenching: Add the quenching solution to a final concentration of 50 mM to consume any unreacted aldehyde groups. Incubate for 1 hour at room temperature.
-
Purification: Purify the PEGylated protein from unreacted PEG and native protein using SEC or IEX.
-
Characterization:
-
Confirm PEGylation and determine the degree of modification using SDS-PAGE (which will show a molecular weight shift) and mass spectrometry.
-
Determine the protein concentration using a suitable method such as the BCA assay or by measuring absorbance at 280 nm, being mindful of potential interference from the PEG moiety.
-
Protocol 2: Enzyme Activity Assay for PEGylated Proteins
Materials:
-
PEGylated enzyme and native enzyme
-
Substrate specific to the enzyme
-
Assay Buffer
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare Enzyme Solutions: Prepare stock solutions of both the native and PEGylated enzyme of known concentrations in the assay buffer.
-
Prepare Substrate Solutions: Prepare a series of substrate concentrations in the assay buffer.
-
Kinetic Measurement:
-
In a microplate or cuvette, add the assay buffer and the enzyme solution.
-
Initiate the reaction by adding the substrate.
-
Measure the change in absorbance or fluorescence over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the progress curves.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 3: Cell Viability (MTT) Assay for PEGylated Therapeutic Proteins
Materials:
-
Target cell line
-
Cell culture medium and supplements
-
PEGylated and native therapeutic protein
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the native and PEGylated protein in cell culture medium and add them to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to the protein's mechanism of action (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the protein concentration and determine the IC50 value.
Visualizing Workflows and Pathways
To better illustrate the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for protein conjugation and subsequent biological activity analysis.
Caption: Reductive amination reaction scheme for this compound conjugation.
Conclusion and Future Directions
Conjugation with this compound, through reductive amination, offers a straightforward method for PEGylating proteins at primary amines. While the general benefits of PEGylation are well-established, the specific quantitative impact of this particular reagent on the biological activity of a given protein must be empirically determined.
The comparative data presented highlights that alternative technologies such as HESylation and PASylation are emerging as viable, and in some cases superior, alternatives to PEGylation, offering advantages such as biodegradability and potentially lower viscosity at high concentrations.
For researchers and drug developers, the selection of a conjugation strategy should be guided by a thorough evaluation of the desired pharmacokinetic profile, the acceptable level of impact on biological activity, and the specific characteristics of the therapeutic protein. Further head-to-head studies with consistent protein models and analytical methods are needed to provide a more definitive comparison of this compound with other conjugation reagents and technologies. The development of novel PEGylation reagents with different lengths, architectures, and cleavable linkers continues to expand the toolkit for creating next-generation protein therapeutics.
References
- 1. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Head to head comparison of the formulation and stability of concentrated solutions of HESylated versus PEGylated anakinra - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PEG Aldehyde Linkers: Impact of Length on Bioconjugation and Therapeutic Efficacy
For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene glycol (PEG) aldehyde linker is a critical determinant in the design of effective bioconjugates, including antibody-drug conjugates (ADCs). The length of the PEG chain is a crucial parameter that significantly influences the physicochemical properties, pharmacokinetics, and ultimately, the therapeutic performance of the conjugated molecule.[1][2] This guide provides an objective comparison of different length PEG aldehyde linkers, supported by experimental data, to facilitate the rational design of next-generation biotherapeutics.
The Influence of PEG Linker Length on Bioconjugate Properties
The aldehyde functionality of these linkers offers a versatile method for conjugation, primarily through reaction with primary amines, such as those on lysine residues or the N-terminus of proteins, via reductive amination.[1][3] The length of the attached PEG chain can be tailored to optimize the desired characteristics of the final conjugate.
Longer PEG chains are generally associated with:
-
Increased Hydrodynamic Radius: This leads to reduced renal clearance and a significantly extended circulation half-life.[1]
-
Steric Shielding: The PEG layer can mask the protein or payload from the immune system, reducing immunogenicity and protecting against proteolytic degradation.
-
Enhanced Solubility and Stability: This is particularly beneficial for hydrophobic drug payloads, mitigating aggregation and improving the overall developability of the bioconjugate.
-
Greater Flexibility: In targeted applications, a longer linker can provide the targeting ligand with the necessary flexibility to efficiently bind to its receptor.
Conversely, shorter PEG linkers may be advantageous when:
-
Limited Conformational Freedom is Desired: A shorter linker can provide more favorable receptor-ligand interactions in certain contexts.
-
A Smaller Conjugate Size is Critical: In some applications, a smaller overall size is necessary for optimal biodistribution and target penetration.
-
Steric Hindrance at the Target Site is a Concern: A shorter linker can minimize potential interference with target binding.
Data Presentation: Performance Comparison of Different Length PEG Linkers
The following tables summarize quantitative data from various studies, highlighting the impact of PEG aldehyde linker length on key performance indicators in different applications, particularly in the context of ADCs.
Table 1: Effect of PEG Linker Length on Pharmacokinetics and In Vivo Efficacy of ADCs
| Linker (PEG Units) | Plasma Half-life (hours) | Tumor Growth Inhibition (%) | Reference |
| Non-PEGylated Control | - | 11 | |
| PEG2 | - | 35-45 | |
| PEG4 | - | 35-45 | |
| PEG8 | Increased | 75-85 | |
| PEG12 | Increased further | 75-85 | |
| PEG24 | Maximized | 75-85 |
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity and Half-Life of Affibody-Drug Conjugates
| Linker (PEG Molecular Weight) | In Vitro Cytotoxicity Reduction (fold) | Half-life Extension (fold) | Reference |
| No PEG (HM) | 1 | 1 | |
| PEG4K (HP4KM) | 4.5 | 2.5 | |
| PEG10K (HP10KM) | 22 | 11.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the comparison of different length PEG-aldehyde linkers.
Protocol 1: General Protein PEGylation via Reductive Amination
This protocol outlines a general procedure for conjugating a PEG-aldehyde linker to a protein.
Materials:
-
Protein of interest
-
mPEG-aldehyde linker of desired length
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 6.0-7.0)
-
Sodium cyanoborohydride (NaCNBH₃) solution
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
PEG-Aldehyde Addition: Add the desired mPEG-aldehyde linker to the protein solution at a molar excess of 5-50 fold over the protein. The optimal molar ratio may need to be determined empirically.
-
Initiation of Reductive Amination: Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.
-
Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 12-24 hours.
-
Purification: Purify the PEGylated protein from excess reagents using size-exclusion chromatography or another suitable purification method.
-
Characterization: Characterize the purified conjugate for the degree of PEGylation, purity, and aggregation using techniques such as SDS-PAGE, SEC-MALS, and HIC.
Protocol 2: Comparative Cellular Uptake of Targeted Nanoparticles
This protocol describes a method to compare the cellular uptake of targeted nanoparticles functionalized with PEG-aldehyde linkers of varying lengths.
Materials:
-
Targeted nanoparticles (e.g., liposomes) conjugated with different length PEG-aldehyde-ligand constructs.
-
Target cancer cell line (e.g., KB cells for folate receptor targeting).
-
Complete cell culture medium.
-
Fluorescently labeled nanoparticles or an encapsulated fluorescent dye.
-
Flow cytometer.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding: Seed the target cancer cells in appropriate culture plates and allow them to adhere overnight.
-
Nanoparticle Incubation: Treat the cells with the different fluorescently labeled nanoparticle formulations at a specific concentration and incubate for a defined period (e.g., 5 hours).
-
Washing: Wash the cells multiple times with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Flow Cytometry Analysis: Detach the cells and analyze the cellular fluorescence intensity using a flow cytometer to quantify nanoparticle uptake.
-
Fluorescence Microscopy: Visualize the cellular uptake of the nanoparticles using a fluorescence microscope.
Visualizations
The following diagrams illustrate key processes and workflows related to the use of PEG aldehyde linkers.
References
Validating Targeted Protein Degradation: A Comparative Guide to Methyl-PEG3-Ald PROTACs
For researchers, scientists, and drug development professionals, the selective elimination of target proteins represents a paradigm shift in therapeutic intervention. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this by harnessing the cell's own protein disposal machinery. This guide provides a comprehensive comparison of a PROTAC utilizing a Methyl-PEG3-Ald linker against alternative degradation technologies, supported by experimental data and detailed protocols.
At the heart of a PROTAC's efficacy is its linker, a critical component that connects the target-binding warhead to the E3 ligase-recruiting ligand. The choice of linker significantly influences the PROTAC's stability, solubility, cell permeability, and ultimately, its degradation efficiency. Here, we focus on a hypothetical PROTAC, "MPEG3-BRD4-Degrader," which employs a this compound linker to target the well-validated bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression.
The PROTAC Mechanism of Action: A Signaling Pathway Overview
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system.[1] The process begins with the PROTAC simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Performance Comparison: MPEG3-BRD4-Degrader vs. Alternatives
The efficacy of a protein degrader is assessed by its potency (DC50 - the concentration required to degrade 50% of the target protein) and its maximal degradation level (Dmax). Below is a comparative summary of our hypothetical MPEG3-BRD4-Degrader against other protein degradation technologies targeting BRD4.
| Technology | Compound/Example | Target | DC50 (nM) | Dmax (%) | On-Target Specificity |
| This compound PROTAC | MPEG3-BRD4-Degrader | BRD4 | 15 | >95 | High |
| Alkyl Linker PROTAC | MZ1 | BRD4 | 25 | >90 | High |
| Molecular Glue | dBET1 | BRD4 | 50 | >90 | Moderate |
| LYTAC | Not applicable for intracellular targets | - | - | - | - |
| AUTAC | Not yet reported for BRD4 | - | - | - | - |
Note: Data for MPEG3-BRD4-Degrader is hypothetical, based on typical performance of potent BRD4 PROTACs. Data for other compounds are derived from published literature.
Experimental Validation of Protein Degradation
A rigorous validation process is crucial to confirm the mechanism and specificity of a PROTAC. The following experimental workflow outlines the key steps in validating the degradation of a target protein.
Detailed Experimental Protocols
Western Blot Analysis for Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
a. Cell Treatment and Lysis:
-
Seed cells (e.g., MCF7, which express BRD4) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the MPEG3-BRD4-Degrader (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18 hours).
-
After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
b. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Treat cells with the MPEG3-BRD4-Degrader and a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 4-6 hours). The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
-
Lyse the cells as described above.
-
Perform immunoprecipitation using an antibody against the target protein (BRD4) to enrich for the target.
-
Elute the immunoprecipitated proteins and perform a Western blot using an antibody that recognizes ubiquitin (e.g., anti-Ub).
-
An increase in the ubiquitination signal in the PROTAC-treated sample compared to the control confirms that the PROTAC is inducing ubiquitination of the target protein.
Proteomics Analysis for Specificity
Mass spectrometry-based proteomics can provide an unbiased, global view of the PROTAC's specificity.
-
Treat cells with the MPEG3-BRD4-Degrader at a concentration that gives maximal degradation (e.g., 100 nM) and a vehicle control.
-
Lyse the cells, extract proteins, and digest them into peptides.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
Analyze the labeled peptides by LC-MS/MS.
-
Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
-
A highly specific PROTAC will show significant downregulation only of the intended target protein (BRD4) and its known direct interactors, with minimal off-target effects.
Comparison with Alternative Protein Degradation Technologies
While PROTACs are a leading technology, several other strategies for targeted protein degradation have emerged.
-
Molecular Glues: These are small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation.[4] They are typically smaller than PROTACs, which can be advantageous for drug development, but their discovery is often serendipitous.
-
Lysosome-Targeting Chimeras (LYTACs): LYTACs are designed to degrade extracellular and membrane-bound proteins by linking them to lysosome-targeting receptors.[4] This technology is complementary to PROTACs, which primarily target intracellular proteins.
-
Autophagy-Targeting Chimeras (AUTACs): AUTACs are bifunctional molecules that tag a target protein for degradation via the autophagy pathway. This approach may be beneficial for degrading larger protein aggregates or even entire organelles.
Conclusion
The this compound linker is a valuable component in the construction of PROTACs, offering favorable physicochemical properties that can contribute to potent and specific protein degradation. As demonstrated with the hypothetical MPEG3-BRD4-Degrader, a rigorous validation workflow employing techniques such as Western blotting, ubiquitination assays, and proteomics is essential to characterize the activity and specificity of any new PROTAC. While alternative technologies like molecular glues, LYTACs, and AUTACs are expanding the toolkit for targeted protein degradation, PROTACs remain a highly versatile and powerful strategy for the selective elimination of disease-causing proteins. The continued development of novel linkers and a deeper understanding of the structure-activity relationships of PROTACs will undoubtedly fuel the discovery of new therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the NMR Spectroscopic Characterization of Methyl-PEG3-Aldehyde Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of Methyl-PEG3-Aldehyde (mPEG3-CHO) with common alternative PEGylation reagents. Understanding the distinct NMR spectral features of these reagents is crucial for confirming successful conjugation, assessing purity, and ensuring the quality of PEGylated biomolecules and drug delivery systems. This document presents experimental data in a comparative format, details experimental protocols, and includes visualizations to clarify workflows and structural relationships.
Introduction to NMR Characterization of PEGylation Reagents
NMR spectroscopy is a powerful analytical technique for the structural elucidation and quantification of PEGylated molecules.[1][2] By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, researchers can verify the presence of the terminal functional group, quantify the degree of PEGylation, and identify potential impurities.[3] This guide focuses on the characterization of mPEG3-CHO and provides a comparative analysis with two widely used alternatives: mPEG-Succinimidyl Carboxymethyl ester (mPEG-SCM) for amine-reactive conjugation and mPEG-Maleimide for thiol-reactive conjugation.
Comparative NMR Data
The following tables summarize the key ¹H and ¹³C NMR chemical shifts for Methyl-PEG3-Aldehyde and its alternatives. These values are essential for identifying the characteristic signals of the functional groups and the PEG backbone.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
| Functional Group Protons | Methyl-PEG3-Aldehyde (in CDCl₃) | mPEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM) | mPEG-Maleimide |
| Aldehyde (-CHO) | ~9.59 (s)[1] | N/A | N/A |
| Succinimidyl (-O-CO-CH₂-CH₂-CO-N-) | N/A | ~2.85 (s, 4H) | N/A |
| Maleimide (-CH=CH-) | N/A | N/A | ~6.70-7.0 (s, 2H)[4] |
| PEG Backbone (-CH₂CH₂O-) | ~3.64 (s) | ~3.64 (s) | ~3.64 (s) |
| Methoxy (-OCH₃) | ~3.38 (s) | ~3.38 (s) | ~3.38 (s) |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and molecular weight of the PEG chain. "s" denotes a singlet peak.
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
| Functional Group Carbons | Methyl-PEG3-Aldehyde | mPEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM) | mPEG-Maleimide |
| Aldehyde (-CHO) | ~200-202 | N/A | N/A |
| Succinimidyl Carbonyl (-CO-N-) | N/A | ~169-171 | N/A |
| Succinimidyl Methylene (-CH₂CH₂-) | N/A | ~25.6 | N/A |
| Maleimide Carbonyl (-CO-N-) | N/A | N/A | ~170 |
| Maleimide Olefinic (-CH=CH-) | N/A | N/A | ~134 |
| PEG Backbone (-CH₂CH₂O-) | ~70.5 | ~70.5 | ~70.5 |
| Methoxy (-OCH₃) | ~59.0 | ~59.0 | ~59.0 |
Note: These are typical chemical shift ranges and can be influenced by the specific molecular environment.
Key Distinguishing Features in NMR Spectra
Methyl-PEG3-Aldehyde: The most prominent and diagnostic signal for mPEG3-CHO is the aldehyde proton peak at approximately 9.59 ppm in the ¹H NMR spectrum when recorded in a non-protic solvent like chloroform-d (CDCl₃). It is important to note that when dissolved in deuterated water (D₂O), the aldehyde group can become hydrated to form a gem-diol, causing the disappearance of the aldehyde proton signal and the appearance of a new signal around 4.94 ppm. The aldehyde carbon resonates at a characteristic downfield position of around 200-202 ppm in the ¹³C NMR spectrum.
mPEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM): This amine-reactive reagent is characterized by the singlet peak of the four equivalent protons of the succinimidyl ring at approximately 2.85 ppm in the ¹H NMR spectrum. The carbonyl carbons of the NHS ester are visible in the ¹³C NMR spectrum at around 169-171 ppm. Successful conjugation to an amine results in the disappearance of these characteristic NHS ester signals.
mPEG-Maleimide: The key feature in the ¹H NMR spectrum of mPEG-Maleimide is the singlet peak corresponding to the two protons on the double bond of the maleimide ring, which typically appears around 6.70-7.0 ppm. In the ¹³C NMR spectrum, the olefinic carbons of the maleimide ring are observed at approximately 134 ppm, and the carbonyl carbons at about 170 ppm. Upon successful Michael addition reaction with a thiol, these signals will shift or disappear, providing clear evidence of conjugation.
Experimental Protocols
1. Sample Preparation for NMR Spectroscopy
A well-prepared sample is crucial for obtaining high-quality NMR data.
-
Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of the PEG conjugate dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many PEG derivatives. For water-soluble conjugates, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. As noted, the choice of solvent can significantly impact the spectrum of mPEG3-CHO due to hydration.
-
Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, it is essential to filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard with a distinct chemical shift from the analyte signals should be added.
2. NMR Data Acquisition and Processing for Quantitative Analysis
To obtain accurate and reproducible quantitative data, the following acquisition and processing parameters should be carefully considered.
-
Relaxation Delay (d1): A sufficient relaxation delay is critical for complete spin-lattice relaxation (T₁) of all nuclei, ensuring that the signal intensities are directly proportional to the number of protons. For quantitative analysis, a d1 of at least 5 times the longest T₁ of the protons of interest is recommended.
-
Number of Scans (ns): The number of scans should be optimized to achieve an adequate signal-to-noise ratio (S/N) for the signals of interest, particularly for the end-group signals which are of lower intensity compared to the repeating PEG units.
-
Pulse Angle: A 90° pulse angle is typically used for quantitative experiments to maximize the signal.
-
Processing: After data acquisition, the free induction decay (FID) is Fourier transformed. For quantitative analysis, it is crucial to perform accurate phase and baseline correction. The integration of the signals should be performed carefully, ensuring that the integration region covers the entire peak.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of PEGylation reagents and their conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Stability Landscape of PROTAC Linkers: An In Vitro and In Vivo Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) necessitates a deep understanding of the stability of their constituent parts. The linker, often considered a simple bridge, plays a pivotal role in the overall efficacy and pharmacokinetic profile of a PROTAC. This guide provides an objective comparison of the in vitro and in vivo stability of different PROTAC linkers, supported by experimental data and detailed protocols to inform the selection of optimal linker strategies.
The stability of a PROTAC is a critical determinant of its therapeutic success. A PROTAC must remain intact in biological systems long enough to engage its target protein and E3 ligase, induce ubiquitination, and trigger degradation. The linker component is often a key site of metabolic vulnerability, influencing the PROTAC's half-life and overall exposure. This guide delves into the stability characteristics of common linker types, offering a comparative analysis to aid in the design of more robust and effective protein degraders.
Comparative Stability of PROTAC Linkers: A Data-Driven Overview
The choice of linker chemistry significantly impacts both the in vitro and in vivo stability of a PROTAC. Linkers are broadly categorized as flexible or rigid, with each class possessing distinct properties.
-
Flexible Linkers: The most common flexible linkers are polyethylene glycol (PEG) and alkyl chains.
-
Alkyl Chains: These are synthetically straightforward and offer a high degree of conformational flexibility.[1] However, they are generally hydrophobic, which can affect the solubility of the PROTAC.[1] Long alkyl chains can also be more susceptible to enzymatic degradation.[]
-
Polyethylene Glycol (PEG) Linkers: PEG linkers are more hydrophilic than alkyl chains, which can enhance the solubility and cell permeability of the PROTAC molecule.[1] Approximately 54% of reported PROTACs utilize PEG linkers.[1] However, compared to alkyl-based linkers, PEG linkers may exhibit reduced metabolic stability in vivo.
-
-
Rigid Linkers: To enhance metabolic stability and pre-organize the PROTAC into a bioactive conformation, rigid linkers are increasingly employed.
-
Cycloalkane Structures: Linkers containing piperazine, piperidine, or cyclohexane are a commonly used class of rigid linkers that can improve metabolic stability.
-
Aromatic Rings: Phenyl rings and other aromatic systems introduce planarity and rigidity, which can enhance the stability of the ternary complex.
-
Triazoles: Often formed via "click chemistry," the triazole moiety is metabolically stable and helps to reduce oxidative degradation in vivo.
-
The following table summarizes quantitative data on the stability of PROTACs with different linker types. It is important to note that direct comparisons can be challenging due to variations in the target protein, E3 ligase, and experimental systems across different studies.
| PROTAC Target | E3 Ligase | Linker Type | Linker Description | In Vitro Stability (Matrix) | Half-life (t½) | In Vivo Stability (Species) | Key Findings & Reference |
| BET | CRBN | Alkyl | 4-methylene units | Human Liver Microsomes | 135 min | - | Shorter alkyl chain showed greater stability. |
| BET | CRBN | Alkyl | 8-methylene units | Human Liver Microsomes | 18.2 min | - | Longer alkyl chain showed lower stability. |
| BTK | CRBN | PEG | Chain-like polyethylene glycol | Mouse Liver Microsomes | 1.3 min | - | Flexible PEG linker showed low metabolic stability. |
| BTK | CRBN | Rigid | Two pyridine rings | Mouse Liver Microsomes | - | - | Replacing flexible PEG with a rigid linker improved metabolic stability. |
| AR | CRBN | Aliphatic | - | Human Hepatocytes | 8.4 min | - | Example of an unstable aliphatic linker. |
| AR | CRBN | PEG | - | Human Hepatocytes | >90 min | - | PEG linker showing higher stability in this context. |
| AR | VHL | Rigid | Piperazine-containing | - | - | - | The use of a rigid, piperazine-containing linker contributed to the favorable pharmacokinetic profile of ARV-110, which has a long half-life. |
| Various | CRBN/VHL | Cyclic (Piperazine/Triazole) | - | Human Hepatocytes | Generally Higher | - | The presence of cyclic linkers generally resulted in higher metabolic stability compared to linear linkers. |
Visualizing Key Processes in PROTAC Research
To better understand the concepts discussed, the following diagrams illustrate the general mechanism of PROTAC action, a typical experimental workflow for assessing stability, and the logical interplay of linker properties.
Featured Signaling Pathway: Androgen Receptor (AR) Degradation
PROTACs targeting the Androgen Receptor (AR) have shown significant promise in the treatment of prostate cancer. The AR signaling pathway is a critical driver of prostate cancer progression. AR-PROTACs, such as ARV-110, are designed to induce the degradation of the AR protein, thereby overcoming resistance mechanisms to traditional AR inhibitors.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment and comparison of PROTAC linker stability.
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the in vitro metabolic stability of a PROTAC by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Positive control (compound with known high clearance, e.g., Verapamil)
-
Negative control (compound with known low clearance, e.g., Warfarin)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test PROTAC, positive control, and negative control in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final DMSO concentration in the incubation should be ≤ 1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
On ice, thaw the HLM and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution.
-
Add the working solution of the test PROTAC or control compounds to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For the negative control (without metabolism), add an equivalent volume of phosphate buffer.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of cold ACN with IS (typically 2-3 volumes of the incubation mixture) to the corresponding wells. The 0-minute time point is typically quenched immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, seal the plate and vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent PROTAC at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent PROTAC against time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg protein.
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of a PROTAC in plasma to identify potential degradation by plasma enzymes (e.g., esterases, amidases).
Materials:
-
Test PROTAC compound
-
Pooled plasma from the desired species (e.g., human, mouse, rat)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test PROTAC in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution by diluting the stock solution in buffer or ACN.
-
Thaw the plasma at 37°C and centrifuge to remove any precipitates.
-
-
Incubation:
-
In a 96-well plate, add the plasma.
-
Spike the plasma with the working solution of the test PROTAC to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <1%).
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the plasma-PROTAC mixture to a new plate containing cold ACN with IS to stop the reaction and precipitate plasma proteins.
-
-
Sample Processing:
-
Vortex the plate thoroughly.
-
Centrifuge the plate at high speed to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent PROTAC.
-
Data Analysis:
-
Calculate the percentage of the parent PROTAC remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining PROTAC against time to determine the stability profile.
-
If significant degradation is observed, the half-life (t½) can be calculated as described in the microsomal stability assay protocol.
By carefully considering the stability profiles of different linker types and employing robust experimental protocols, researchers can design and develop more effective PROTACs with improved pharmacokinetic properties, ultimately enhancing their therapeutic potential.
References
Evaluating the Efficacy of Methyl-PEG3-Aldehyde Based ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker technology playing a pivotal role in defining the efficacy, stability, and therapeutic index of these targeted therapies. Among the innovative approaches, the use of a methyl-polyethylene glycol-aldehyde (Methyl-PEG-Ald) linker offers a unique platform for site-specific conjugation, potentially overcoming some of the limitations associated with traditional stochastic conjugation methods. This guide provides an objective comparison of aldehyde-based ADC technology with other alternatives, supported by experimental data, to inform the rational design of next-generation ADCs.
The Rise of Site-Specific Conjugation with Aldehyde Linkers
Traditional ADC production often relies on the conjugation of payloads to endogenous lysine or cysteine residues on the antibody, resulting in a heterogeneous mixture of species with varying drug-to-antibody ratios (DAR). This heterogeneity can lead to inconsistent pharmacokinetic profiles and a narrow therapeutic window.
Site-specific conjugation, enabled by technologies like aldehyde linkers, allows for precise control over the DAR and the location of the payload. The aldehyde group, introduced at a specific site on the antibody, reacts with a compatible functional group on the linker-payload to form a stable covalent bond. This approach leads to a more homogeneous ADC product with improved batch-to-batch reproducibility.
A key advantage of aldehyde-based conjugation is the formation of a stable C-C bond, which can enhance the in vivo stability of the ADC compared to some traditional linkers.[1]
Performance Metrics of Aldehyde-Based ADCs
While direct head-to-head clinical data for a Methyl-PEG3-Aldehyde linker is not extensively available in the public domain, preclinical studies on site-specifically conjugated ADCs using aldehyde tags provide valuable insights into their performance.
In Vitro Cytotoxicity
The cytotoxic potential of an ADC is a primary measure of its efficacy. This is typically assessed using cell-based assays, such as the MTT assay, which measures the reduction of cell viability upon exposure to the ADC. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
For comparison, here is a summary of in vitro cytotoxicity data for different ADC linker technologies. It is important to note that these values can vary significantly based on the antibody, payload, and target cell line used.
| Linker Type | Payload | Target Cell Line | IC50 (pM) | Reference |
| β-galactosidase-cleavable | MMAE | HER2+ | 8.8 | [2] |
| Val-Cit (vc) | MMAE | HER2+ | 14.3 | [2] |
| Non-cleavable (Kadcyla) | DM1 | HER2+ | 33 | [2] |
| CX (triglycyl peptide) | DM1 | Not Specified | Significantly improved vs. SMCC-DM1 | [2] |
| SMCC (non-cleavable) | DM1 | Not Specified | - |
Note: Data for a specific Methyl-PEG3-Aldehyde linker is not available in the cited sources. The table provides a comparative context of other linker technologies.
The length of the PEG chain in a linker can also influence in vitro cytotoxicity. One study on affibody-based drug conjugates demonstrated that increasing the PEG linker length from no PEG to 4 kDa and 10 kDa resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively. This suggests a potential trade-off between the pharmacokinetic benefits of longer PEG chains and in vitro potency.
In Vivo Efficacy
The ultimate measure of an ADC's effectiveness is its ability to control tumor growth in vivo. This is typically evaluated in xenograft models where human tumor cells are implanted in immunocompromised mice.
A pivotal study by Drake et al. (2014) investigated the in vivo efficacy of site-specifically conjugated ADCs using an aldehyde tag. The study compared the efficacy of an anti-HER2 ADC with the aldehyde tag placed at different locations on the antibody backbone.
| ADC Conjugation Site | Dose (mg/kg) | Tumor Growth Inhibition | Reference |
| Heavy Chain C-terminus (CT) | 3 | Significant tumor regression | |
| CH1 Domain | 3 | Moderate tumor growth inhibition | |
| Light Chain (LC) | 3 | Minimal tumor growth inhibition | |
| Conventional Lysine Conjugate | 3 | Moderate tumor growth inhibition |
These results highlight the critical impact of the conjugation site on the in vivo efficacy of aldehyde-tagged ADCs, with the C-terminally conjugated ADC demonstrating superior anti-tumor activity.
Pharmacokinetics and Stability
The pharmacokinetic (PK) profile of an ADC determines its exposure to the tumor and healthy tissues. A longer half-life and slower clearance can lead to greater accumulation of the ADC in the tumor.
The study by Drake et al. also revealed that the conjugation site of the aldehyde-tagged ADC significantly influenced its pharmacokinetic behavior. The C-terminally tagged ADC exhibited a superior PK profile compared to the CH1- and light chain-tagged ADCs. The stability of the aldehyde-tagged ADCs was also found to be high in vivo.
The inclusion of a short PEG linker, such as PEG3, is intended to improve the hydrophilicity of the ADC, which can help to mitigate aggregation and improve its pharmacological properties. Research on PEGylated ADCs suggests that even short PEG linkers can alter the in vivo pharmacokinetics.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of ADC efficacy. Below are outlines of key experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate tumor cells (both antigen-positive and antigen-negative for specificity testing) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibodies/payloads.
-
Incubation: Incubate the plates for a period determined by the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
ADC Administration: Administer the ADCs and control vehicles intravenously at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: A typical experimental workflow for evaluating ADC efficacy.
Conclusion
The use of Methyl-PEG3-Aldehyde linkers in ADCs represents a promising strategy for developing more homogeneous and stable targeted therapies. The site-specific conjugation afforded by the aldehyde chemistry allows for precise control over the ADC's composition, which, as preclinical data suggests, can have a profound impact on in vivo efficacy and pharmacokinetics. While direct comparative data for this specific linker is still emerging, the principles of aldehyde-based conjugation and the modulating effects of short PEG chains provide a strong rationale for its further investigation. The careful and systematic evaluation of ADCs employing this technology, using the experimental frameworks outlined in this guide, will be crucial in unlocking their full therapeutic potential.
References
A Head-to-Head Comparison of Methyl-PEG3-Aldehyde and Click Chemistry Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical decision that profoundly influences the efficacy, stability, and homogeneity of the final product. This guide provides an in-depth, objective comparison between a traditional aldehyde-based linker, Methyl-PEG3-Aldehyde (Methyl-PEG3-Ald), and the more contemporary "click chemistry" linkers.
This comprehensive analysis delves into the reaction mechanisms, kinetic profiles, and stability of the resulting conjugates. All quantitative data is summarized in clearly structured tables, and detailed experimental protocols for key methodologies are provided to support your research and development endeavors.
At a Glance: Key Differences
| Feature | Methyl-PEG3-Aldehyde Chemistry | Click Chemistry (SPAAC & TCO-Tetrazine) |
| Reaction Type | Reductive amination, oxime/hydrazone ligation | Cycloaddition |
| Functional Groups | Aldehyde reacts with primary amines, hydrazides, or aminooxy groups. | Azide reacts with a strained alkyne (e.g., DBCO); Tetrazine reacts with a strained alkene (e.g., TCO). |
| Bioorthogonality | Aldehydes can exhibit some cross-reactivity with biological nucleophiles. | Generally considered highly bioorthogonal, with minimal off-target reactions.[1] |
| Reaction Speed | Generally slower, often requiring catalysts or specific pH conditions.[1] | Typically very fast, especially TCO-tetrazine ligation.[2] |
| Catalyst Requirement | Reductive amination requires a reducing agent (e.g., NaCNBH₃); oxime/hydrazone formation can be catalyzed by aniline.[1][3] | Strain-promoted reactions (SPAAC, TCO-tetrazine) are catalyst-free. |
| Stability of Linkage | A reduced secondary amine bond is very stable. Oxime and hydrazone linkages can be reversible, with oximes being more stable than hydrazones. | The resulting triazole (from SPAAC) or dihydropyridazine (from TCO-tetrazine) linkages are extremely stable and resistant to hydrolysis and enzymatic cleavage. |
| Byproducts | Water (oxime/hydrazone formation); borate salts (reductive amination). | Nitrogen gas (TCO-tetrazine). |
Introduction to the Linker Technologies
Methyl-PEG3-Aldehyde
Methyl-PEG3-Aldehyde is a heterobifunctional linker that features a methoxy-terminated triethylene glycol (PEG3) spacer and a reactive aldehyde group. The PEG spacer enhances the solubility and reduces the immunogenicity of the conjugated molecule. The aldehyde functionality allows for covalent bond formation with primary amines, hydrazides, or aminooxy groups.
The most common conjugation strategies involving aldehydes are:
-
Reductive Amination: The aldehyde first forms a reversible Schiff base (imine) with a primary amine (e.g., the ε-amino group of a lysine residue on a protein). This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.
-
Oxime/Hydrazone Ligation: The aldehyde reacts with an aminooxy or hydrazide group to form an oxime or hydrazone linkage, respectively. Oxime linkages are generally more stable than hydrazone linkages, especially under acidic conditions.
Click Chemistry Linkers
The term "click chemistry" refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological functional groups. For bioconjugation, the most prominent examples are copper-free click chemistry reactions:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the [3+2] cycloaddition of an azide and a strained alkyne, such as dibenzocyclooctyne (DBCO). The reaction is driven by the ring strain of the cyclooctyne and does not require a cytotoxic copper catalyst, making it ideal for applications in living systems. The resulting triazole linkage is exceptionally stable.
-
TCO-Tetrazine Ligation (Inverse Electron Demand Diels-Alder): This is an extremely fast bioorthogonal reaction between a trans-cyclooctene (TCO) and a tetrazine. This reaction proceeds rapidly without a catalyst and forms a stable dihydropyridazine bond, releasing nitrogen gas as the only byproduct.
Quantitative Data Comparison
A direct quantitative comparison of reaction kinetics and stability is crucial for selecting the optimal linker for a specific application.
Reaction Kinetics
The second-order rate constant (k₂) is a measure of the intrinsic reactivity of a pair of functional groups. Higher values indicate faster reactions.
| Reaction | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Hydrazone Ligation | Aromatic Aldehyde | 6-Hydrazinopyridyl | 10¹ - 10³ | Aniline catalysis, pH 7 |
| Oxime Ligation | Aromatic Aldehyde | Aminooxyacetyl | ~8.2 | Aniline catalysis, pH 7 |
| SPAAC | DBCO | Azide | ~1 | Aqueous buffer |
| TCO-Tetrazine Ligation | TCO | Tetrazine | 800 - 30,000 | Aqueous media |
Note: The reaction rate for reductive amination is highly dependent on pH and the concentration of the reducing agent and is generally slower than click chemistry reactions.
Stability of the Resulting Linkage
The stability of the covalent bond formed is critical for the integrity of the bioconjugate, especially for in vivo applications.
| Linkage Type | Stability | Conditions for Cleavage |
| Secondary Amine (from Reductive Amination) | Very High | Generally resistant to hydrolysis under physiological conditions. |
| Hydrazone | pH-Dependent | Stable at neutral to basic pH but undergoes hydrolysis under acidic conditions (e.g., in endosomes). |
| Oxime | Moderate to High | More stable towards hydrolysis than hydrazones but can still be cleaved under acidic conditions. The hydrolysis of oximes is acid-catalyzed and significantly slower than that of simple hydrazones. |
| Triazole (from SPAAC) | Very High | Exceptionally stable and resistant to hydrolysis, oxidation, reduction, and enzymatic cleavage. |
| Dihydropyridazine (from TCO-Tetrazine) | Very High | Highly stable covalent bond. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these bioconjugation strategies.
Protocol 1: Protein Conjugation via Reductive Amination using Methyl-PEG3-Aldehyde
This protocol describes the conjugation of this compound to a protein containing accessible primary amine groups (lysine residues or the N-terminus).
Materials:
-
Protein solution (5-10 mg/mL in a suitable buffer, e.g., 100 mM phosphate buffer, pH 6.5-7.5)
-
Methyl-PEG3-Aldehyde
-
Sodium cyanoborohydride (NaBH₃CN) solution (5 M in 1 N NaOH)
-
Quenching buffer (1 M Tris-HCl, pH 7.5, or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Ensure the protein solution is in an amine-free buffer at the desired pH.
-
Immediately before use, dissolve this compound in the reaction buffer to a stock concentration (e.g., 100 mg/mL).
-
Prepare a fresh 5 M solution of sodium cyanoborohydride in 1 N NaOH. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound solution to the protein solution.
-
Gently mix and incubate for 1-2 hours at room temperature to allow for Schiff base formation.
-
-
Reduction:
-
Add the NaBH₃CN solution to the reaction mixture to a final concentration of 20-50 mM.
-
Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted aldehyde.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess reagents using a size-exclusion chromatography column or dialysis.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use mass spectrometry to determine the degree of PEGylation.
-
Protocol 2: Two-Step Protein Labeling via SPAAC using a DBCO-Linker
This protocol involves the initial modification of a protein with a DBCO-NHS ester, followed by a click reaction with an azide-containing molecule.
Materials:
-
Protein solution (5-10 mg/mL in PBS, pH 7.4)
-
DBCO-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Azide-containing molecule of interest
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Activation with DBCO:
-
Dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.
-
Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove excess DBCO reagent by size-exclusion chromatography.
-
-
Click Reaction:
-
To the purified DBCO-labeled protein, add a 2- to 10-fold molar excess of the azide-containing molecule.
-
Incubate the reaction for 4-24 hours at room temperature or 37°C.
-
-
Purification and Characterization:
-
Purify the final conjugate using size-exclusion chromatography.
-
Characterize the conjugate by SDS-PAGE and mass spectrometry.
-
Protocol 3: Protein-Protein Conjugation via TCO-Tetrazine Ligation
This protocol describes the conjugation of two different proteins, one functionalized with TCO and the other with tetrazine.
Materials:
-
Protein A and Protein B solutions (1-5 mg/mL in PBS, pH 7.4)
-
TCO-PEG-NHS ester
-
Tetrazine-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
1 M NaHCO₃
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein A Activation with TCO:
-
To 100 µg of Protein A, add 5 µL of 1 M NaHCO₃.
-
Dissolve TCO-PEG-NHS ester in DMSO to 10 mM and add a 20-fold molar excess to the protein solution.
-
Incubate for 60 minutes at room temperature.
-
Remove excess TCO reagent by spin desalting.
-
-
Protein B Activation with Tetrazine:
-
Repeat the activation procedure from step 1 using Protein B and the Tetrazine-PEG-NHS ester.
-
-
Ligation Reaction:
-
Mix the purified TCO-Protein A and Tetrazine-Protein B in a 1:1 molar ratio.
-
Incubate for 30 minutes to 2 hours at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's color.
-
-
Purification and Characterization:
-
Purify the conjugate by size-exclusion chromatography.
-
Analyze the formation of the conjugate by SDS-PAGE.
-
Visualization of Reaction Pathways and Workflows
Methyl-PEG3-Aldehyde Bioconjugation via Reductive Amination
SPAAC Reaction Workflow
TCO-Tetrazine Ligation Mechanism
Conclusion and Recommendations
The choice between Methyl-PEG3-Aldehyde and click chemistry linkers is contingent on the specific requirements of the application.
Methyl-PEG3-Aldehyde is a well-established and cost-effective option, particularly for applications where random modification of primary amines is acceptable, such as the general PEGylation of proteins to improve their pharmacokinetic properties. Reductive amination results in a highly stable secondary amine linkage. However, the reaction can be slower and may lack the high specificity and bioorthogonality of click chemistry.
Click chemistry linkers offer unparalleled specificity, efficiency, and bioorthogonality.
-
SPAAC (e.g., DBCO-azide) is the preferred method for applications in living systems or with sensitive biomolecules where the potential toxicity of a metal catalyst is a concern. The resulting triazole linkage is exceptionally stable.
-
TCO-tetrazine ligation provides the fastest reaction kinetics, making it ideal for situations requiring rapid conjugation at low concentrations.
For applications demanding precise control over the conjugation site, high efficiency, and a robust, stable linkage, click chemistry represents the more advanced and often superior choice. For less demanding applications where random modification is acceptable and cost is a primary consideration, this compound remains a viable and effective option.
References
- 1. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming the Site of Conjugation for Methyl-PEG3-Ald on Proteins
For researchers and drug development professionals, the precise site of conjugation of a modifying agent to a protein is a critical quality attribute. This guide provides a comparative analysis of methods to confirm the conjugation site of Methyl-PEG3-Ald, an aldehyde-containing polyethylene glycol (PEG) reagent, on a protein. We present experimental data and detailed protocols to assist in the selection of the most appropriate analytical strategy.
The Chemistry of Aldehyde-Based Protein Conjugation
This compound contains a reactive aldehyde group that primarily targets primary amines on a protein. The most common conjugation sites are the N-terminal α-amine and the ε-amine of lysine residues. The reaction proceeds via reductive amination, a two-step process. First, the aldehyde reacts with a primary amine to form a Schiff base intermediate. This is followed by the reduction of the imine bond by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[1][2]
The selectivity of the conjugation can be influenced by the reaction pH. The N-terminal α-amine generally has a lower pKa (around 7-8) compared to the ε-amine of lysine (around 10.5).[3][4][5] By performing the reaction at a pH closer to the pKa of the N-terminal amine (e.g., pH 6.0-7.0), preferential conjugation at this site can be achieved as a higher proportion of N-terminal amines will be in their reactive, unprotonated state.
Comparative Analysis of Conjugation Site Identification Methods
Several analytical techniques can be employed to identify the specific amino acid residue(s) where this compound has been conjugated. The two most prominent methods are Mass Spectrometry-based peptide mapping and Edman degradation.
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry (Peptide Mapping) | The conjugated protein is enzymatically digested (e.g., with trypsin) into smaller peptides. The resulting peptide mixture is analyzed by LC-MS/MS. The site of modification is identified by the mass shift in the modified peptide compared to the unmodified peptide and confirmed by fragmentation analysis (MS/MS). | - High sensitivity and accuracy. - Can identify multiple conjugation sites simultaneously. - Provides sequence confirmation of the modified peptide. - Can characterize other post-translational modifications. | - Requires specialized and expensive instrumentation. - Data analysis can be complex. - Incomplete digestion can complicate interpretation. |
| Edman Degradation | A sequential chemical process that removes one amino acid at a time from the N-terminus of a protein or peptide. The released amino acid derivative is then identified by chromatography. If the N-terminus is modified, no amino acid will be released in the first cycle. | - A well-established and robust method. - Can definitively confirm N-terminal modification. - Less expensive instrumentation compared to mass spectrometry. | - Can only sequence from the N-terminus. - Inefficient for long sequences (typically 10-15 residues). - Cannot identify modifications on internal lysine residues. - Blocked N-termini (e.g., by acetylation) will prevent sequencing. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein via Reductive Amination
Materials:
-
Protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a known concentration (e.g., 1-5 mg/mL) in the reaction buffer.
-
Reagent Preparation: Immediately before use, dissolve this compound in the reaction buffer to a desired stock concentration.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of this compound to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing to allow for Schiff base formation.
-
Reduction: Add a freshly prepared solution of sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.
-
Continue the incubation for another 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.
Protocol 2: Identification of Conjugation Site by Peptide Mapping Mass Spectrometry
Materials:
-
Conjugated protein sample
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 7.8)
-
Reducing agent (e.g., 10 mM Dithiothreitol - DTT)
-
Alkylating agent (e.g., 55 mM Iodoacetamide - IAM)
-
Proteolytic enzyme (e.g., Trypsin)
-
LC-MS/MS system
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the conjugated protein in the denaturing buffer.
-
Reduce the disulfide bonds by adding DTT and incubating at 37°C for 30 minutes.
-
Alkylate the free cysteines by adding IAM and incubating in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange: Remove the denaturant and other reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Enzymatic Digestion:
-
Add trypsin to the protein solution at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate at 37°C for 4-16 hours.
-
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixture into an LC-MS/MS system.
-
Separate the peptides using a reverse-phase chromatography column with a suitable gradient.
-
Acquire mass spectra (MS) to determine the masses of the peptides and tandem mass spectra (MS/MS) for peptide sequencing.
-
-
Data Analysis:
-
Compare the peptide map of the conjugated protein with that of the unmodified protein.
-
Identify peptides with a mass shift corresponding to the addition of this compound.
-
Analyze the MS/MS fragmentation data of the modified peptides to confirm the sequence and pinpoint the exact amino acid of conjugation.
-
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Chemical pathway of reductive amination.
Caption: Peptide mapping mass spectrometry workflow.
Caption: Selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
- 3. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity and stability of N-terminal targeting protein modification chemistries - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00203E [pubs.rsc.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for Methyl-PEG3-Aldehyde
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Methyl-PEG3-Aldehyde (m-PEG3-aldehyde) are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the essential safety protocols and step-by-step disposal procedures for this compound.
Chemical and Physical Properties
Methyl-PEG3-Aldehyde is a PEG-based linker commonly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and for the PEGylation of proteins and other biomolecules.[1][2] Its hydrophilic nature enhances the solubility of molecules in aqueous media.[1][2]
| Property | Value | Reference |
| Chemical Formula | C8H16O4 | [1] |
| Molecular Weight | 176.21 g/mol | |
| CAS Number | 356066-46-1 | |
| Appearance | Not Specified | |
| Purity | >95% to 99.83% | |
| Solubility | Soluble in Water, DMSO, DCM, DMF | |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. For stock solutions, -80°C for 6 months or -20°C for 1 month is recommended. |
Hazard Identification and Safety Precautions
According to the Global Harmonized System (GHS) classification, Methyl-PEG3-Aldehyde is considered hazardous.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure accessible safety shower and eye wash stations.
-
Eye/Face Protection: Wear safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves and protective clothing.
-
Respiratory Protection: Avoid breathing dust, fumes, gas, mist, vapors, or spray. If necessary, use an approved mask or respirator.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Contaminated clothing should be washed before reuse.
Experimental Protocol: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage. Keep the material away from drains and water courses.
-
Absorption: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or diatomite.
-
Collection: Place the absorbed material into a sealed, appropriate container for disposal.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol. Wash the spill site after material pickup is complete.
Disposal Procedures
The disposal of Methyl-PEG3-Aldehyde and its waste must be conducted in accordance with local, state, and federal regulations. Do not dispose of down the drain unless permitted by local authorities. It is recommended to engage a licensed professional waste disposal company.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect waste Methyl-PEG3-Aldehyde and any contaminated materials (e.g., absorbent, gloves, labware) in a dedicated, properly labeled, and sealed container.
-
Container Requirements: Ensure the waste container is chemically compatible with the material, free from damage, and has a secure, leak-proof closure.
-
Storage of Waste: Store the sealed waste container in a well-ventilated and designated chemical waste storage area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and certified hazardous waste disposal company.
-
Documentation: Maintain records of waste generation and disposal in compliance with regulatory requirements.
Below is a logical workflow for the proper disposal of Methyl-PEG3-Aldehyde.
Caption: Workflow for the safe disposal of Methyl-PEG3-Aldehyde.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl-PEG3-Ald
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper use and disposal of Methyl-PEG3-Ald, a valuable PEG-based linker used in the synthesis of PROTACs. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound, while instrumental in innovative research, presents certain hazards. It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation[1]. This guide will provide procedural, step-by-step guidance to minimize exposure and mitigate risks.
Hazard Identification and Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE to be used to prevent exposure.
| Body Part | PPE | Specifications and Best Practices |
| Eyes/Face | Safety goggles with side-shields, Face shield | Always wear safety goggles when handling this compound. A face shield should be worn over goggles when there is a potential for splashing. |
| Hands | Chemical-resistant gloves | Nitrile gloves are a recommended choice for protection against a wide range of solvents. Always inspect gloves for tears or pinholes before use. For highly toxic substances, consider double gloving. |
| Body | Laboratory coat, Impervious clothing | A lab coat that covers to the knees should be worn. For larger quantities or in case of a significant spill risk, impervious clothing is recommended. Lab coats should not be worn outside of the laboratory. |
| Respiratory | Suitable respirator | All work with volatile aldehydes should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosol formation, a suitable respirator must be used. |
Operational Plan: Step-by-Step Handling Protocol
Following a structured protocol is essential for minimizing risk. The workflow below outlines the key steps for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Before beginning any work, conduct a thorough risk assessment for the specific procedure involving this compound.
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Put on all required PPE as detailed in the table above.
-
-
Handling:
-
All manipulations of this compound should be performed inside a chemical fume hood to minimize inhalation of vapors.
-
Exercise caution to avoid direct contact with the skin and eyes.
-
When transferring or handling the substance, use non-sparking tools to prevent ignition of flammable vapors.
-
-
Post-Handling:
-
After use, ensure the container is tightly sealed to prevent the escape of vapors.
-
Decontaminate all work surfaces with an appropriate solvent, such as alcohol, followed by soap and water.
-
Remove and properly dispose of contaminated gloves.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
Disposal Protocol:
-
Containment:
-
All waste materials, including unused product and contaminated items, must be collected in a clearly labeled hazardous waste container.
-
The container should be kept closed except when adding waste.
-
-
Quenching Reactive Aldehydes (If Necessary):
-
For certain experimental procedures, it may be necessary to quench the reactive aldehyde before disposal. This should always be done in a fume hood while wearing appropriate PPE.
-
A common method involves the slow addition of a reducing agent, such as sodium bisulfite, to the aldehyde solution with stirring. Be aware that this reaction can be exothermic and may produce sulfur dioxide gas, requiring proper ventilation.
-
Always consult specific institutional protocols before attempting a quenching procedure.
-
-
Final Disposal:
-
Dispose of the hazardous waste container through your institution's designated hazardous waste management program. Do not dispose of this compound down the drain.
-
By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and responsibility in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
